(S)-Crizotinib

Catalog No.
S542856
CAS No.
1374356-45-2
M.F
C21H22Cl2FN5O
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Crizotinib

CAS Number

1374356-45-2

Product Name

(S)-Crizotinib

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-Crizotinib; S-Crizotinib

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

The exact mass of the compound (S)-crizotinib is 449.1185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis: (S)-Crizotinib as a Stereospecific MTH1 Inhibitor in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MTH1 Biology and (S)-Crizotinib Discovery

MTH1 (MutT Homolog 1), also known as NUDT1, functions as a crucial nucleotide pool sanitizing enzyme that plays a pivotal role in maintaining genomic stability in cancer cells. As a member of the Nudix hydrolase superfamily, MTH1 specifically hydrolyzes oxidized purine nucleoside triphosphates such as 8-oxo-dGTP and 2-OH-dATP, converting them into their corresponding monophosphates and thereby preventing their incorporation into DNA during replication. This sanitization function is particularly critical in cancer cells, which typically exhibit elevated levels of reactive oxygen species (ROS) due to their heightened metabolic activity and dysregulated redox homeostasis. The increased ROS generation leads to substantial oxidation of the nucleotide pool, making cancer cells dependent on MTH1 for survival despite normal cells tolerating MTH1 loss relatively well—a classic example of non-oncogene addiction [1] [2] [3].

The discovery of this compound's MTH1 inhibitory activity emerged from systematic efforts to identify the molecular targets of an experimental compound called SCH51344, which had been known to suppress growth in RAS-transformed cells but whose mechanism remained enigmatic for nearly two decades. Using chemical proteomic approaches, researchers identified MTH1 as the primary cellular target of SCH51344, with a binding affinity (Kd) of 49 nM. Subsequent screening of kinase inhibitors revealed that crizotinib, an approved ALK/MET inhibitor, bound to MTH1 with high affinity. Surprisingly, when the individual enantiomers were tested, the clinically used (R)-enantiomer demonstrated negligible activity against MTH1 (IC~50~ = 1375 nM), while the (S)-enantiomer exhibited potent inhibition (IC~50~ = 72 nM), representing a remarkable 20-fold enantioselectivity in favor of the (S)-form [1] [4]. This unanticipated discovery revealed a completely novel mechanism and potential application for the (S)-enantiomer, which had previously been considered the inactive form of the drug from a kinase inhibition perspective.

MTH1 Inhibition Mechanism and Stereospecificity

Structural Basis of Stereospecific Inhibition

The remarkable enantioselectivity of this compound for MTH1 inhibition finds its explanation in the three-dimensional structural features of the MTH1 binding pocket. Co-crystal structures of both enantiomers bound to MTH1 (available in Protein Data Bank under accession codes 4C9W for (R)-crizotinib and 4C9X for this compound) reveal critical differences in their binding modes. The (S)-enantiomer establishes optimal interactions with key residues in the active site, including Tyr7, Phe27, Phe72, and Trp117, allowing it to fit snugly within the catalytic pocket. In contrast, the (R)-enantiomer experiences steric clashes and suboptimal positioning, resulting in significantly reduced binding affinity [1] [5] [6].

Molecular dynamics simulations and binding free energy calculations provide further insights into this stereospecificity. The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method predicts substantially lower binding free energy for this compound compared to the (R)-enantiomer (-43.2 kcal/mol versus -31.5 kcal/mol), primarily driven by more favorable van der Waals interactions in the (S)-enantiomer complex. Adaptive biasing force (ABF) simulations further demonstrate that the unbinding pathway and energy barriers differ significantly between the two enantiomers, with this compound maintaining more stable interactions throughout the dissociation process [5]. These computational findings align perfectly with the experimental binding data and provide a mechanistic rationale for the observed enantioselectivity.

Quantitative Profiling of Inhibition Potency

Table 1: Quantitative Profiling of this compound Inhibition Against MTH1 Substrates

Substrate IC~50~ Value Experimental Method Biological Significance
8-oxo-dGTP 330 nM Pyrophosphate release assay Prevents G→T transversions during replication
2-OH-dATP 408 nM Pyrophosphate release assay Reduces aberrant adenine incorporation
dGTP 215 nM Pyrophosphate release assay General nucleotide pool sanitization
MTH1 Protein 49 nM (K~d~) Isothermal Titration Calorimetry Direct binding affinity measurement

The enzymatic inhibition profile of this compound against various MTH1 substrates demonstrates its potent activity across the biologically relevant oxidized nucleotides. The compound effectively blocks MTH1's catalytic function by competitively occupying the active site, thereby preventing the enzyme from accessing its natural substrates. This comprehensive inhibition disrupts the nucleotide pool sanitization process, leading to the accumulation of oxidized nucleotides that become available for DNA synthesis [1] [4]. The direct binding affinity measured by isothermal titration calorimetry (ITC) confirms the nanomolar range binding (K~d~ = 49 nM), consistent with the functional inhibition data and explaining the potent cellular activity observed in cancer models.

Target Selectivity Profiling

Table 2: Target Selectivity Profile of this compound Versus (R)-Crizotinib

Target Category This compound Activity (R)-Crizotinib Activity Experimental Evidence
MTH1 IC~50~ = 72-330 nM IC~50~ = 1375 nM Enzymatic assays, ITC, chemical proteomics
ALK Negligible inhibition Potent inhibition (clinical target) Kinase activity panels
c-MET Negligible inhibition Potent inhibition (clinical target) Kinase activity panels
ROS1 Negligible inhibition Potent inhibition (clinical target) Kinase activity panels
Other Kinases Minimal off-target interactions Binds to >100 kinases KINOMEscan (456 kinases)

The target specificity of this compound was comprehensively evaluated using chemical proteomic approaches and kinome-wide selectivity profiling (KINOMEscan) against 456 recombinant kinases. These studies revealed that this compound displays remarkable specificity for MTH1 with minimal off-target kinase interactions. In stark contrast, (R)-crizotinib exhibited broad kinase interactions, binding to over 100 different kinases. When the chemical proteomic profiles of both enantiomers were compared, no significant overlapping targets were identified beyond MTH1, highlighting the distinct target landscapes of these two enantiomers [1] [4] [6]. This exceptional selectivity profile positions this compound as a valuable chemical probe for investigating MTH1 biology without the confounding off-target effects that often plague kinase inhibitor-based mechanistic studies.

Experimental Evidence and Cellular Consequences

DNA Damage Response Activation

The primary cellular consequence of MTH1 inhibition by this compound is the induction of DNA damage through incorporation of oxidized nucleotides during replication. In human colon carcinoma cells (SW480) and other RAS-driven cancer models, treatment with this compound leads to a significant increase in DNA single-strand breaks, activation of the DNA damage response (DDR) pathway, and subsequent cell death. Key markers of DNA damage, particularly γH2AX foci and phosphorylated ATM (Ser1981), show substantial elevation following this compound treatment, indicating activation of the DNA repair machinery [1] [7] [8]. This DNA damage response can be effectively abrogated by pretreatment with antioxidants such as N-acetylcysteine (NAC), confirming the oxidative nature of the DNA lesions and establishing a direct link between ROS accumulation, nucleotide pool poisoning, and genomic instability [7].

The cellular thermal shift assay (CETSA) provides direct evidence of target engagement in intact cells, demonstrating that this compound, but not the (R)-enantiomer, effectively stabilizes MTH1 in BJ-KRASV12 cells. This stabilization occurs because the physical interaction between the drug and its target protein alters the thermal stability of the protein, providing a direct readout of target engagement in a cellular context [4]. Furthermore, chemical proteomic pull-down assays using derivatized this compound probes confirmed MTH1 as the primary specific interactor in SW480 cells, with competition experiments showing minimal off-target binding [4]. These complementary approaches provide compelling evidence that this compound exerts its anticancer effects primarily through direct engagement with and inhibition of MTH1 in cancer cells.

In Vitro and In Vivo Efficacy Data

In cellular viability assays, this compound demonstrates potent anti-proliferative effects against multiple cancer cell lines, including KRAS-mutant models such as SW480 (colon carcinoma) and PANC1 (pancreatic carcinoma). The compound effectively inhibits colony formation in a dose-dependent manner, with IC~50~ values typically ranging from 5-30 μM depending on the cell line [1] [4]. Genetic validation experiments show that MTH1 knockdown via siRNA or shRNA recapitulates the anti-proliferative effects of this compound, while MTH1 overexpression attenuates sensitivity to the inhibitor, establishing a direct causal relationship between MTH1 inhibition and the observed cytotoxicity [1] [4].

In xenograft mouse models using SW480 colon carcinoma cells, this compound treatment effectively suppresses tumor growth at well-tolerated doses, with minimal toxicity to normal tissues [1] [6]. Histological and immunohistochemical analyses of treated tumors reveal increased markers of apoptosis and elevated γH2AX staining, consistent with the proposed mechanism of DNA damage induction through MTH1 inhibition. The in vivo efficacy observed in these models, coupled with the favorable therapeutic window, provides strong preclinical support for the potential therapeutic application of this compound or optimized MTH1 inhibitors in cancer treatment, particularly for malignancies driven by oncogenic RAS signaling [1].

Controversies and Alternative Mechanisms

Despite the compelling initial data supporting MTH1 as the primary target of this compound, subsequent studies have revealed significant controversies regarding its mechanism of action. Several research groups have reported that the cytotoxic effects of this compound may involve MTH1-independent pathways, particularly through the induction of endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation. In both non-small cell lung cancer (NSCLC) and gastric cancer models, this compound treatment was shown to elevate intracellular ROS levels, trigger ER stress pathway activation (as evidenced by increased phosphorylation of eIF2α, ATF4, and CHOP expression), and induce apoptosis through these mechanisms [7] [8].

The most challenging findings questioning the MTH1-centric mechanism come from experiments where genetic knockdown of MTH1 failed to recapitulate the cytotoxic effects of this compound. In both gastric cancer and NSCLC cell lines, siRNA-mediated MTH1 depletion did not significantly affect cell viability, intracellular ROS levels, or apoptosis induction, whereas this compound treatment produced robust responses in all these parameters [7] [8]. Similarly, MTH1 overexpression did not confer resistance to this compound-induced cytotoxicity, further challenging the notion that MTH1 inhibition is the primary driver of cell death [7]. These contradictory findings have sparked intense debate in the field regarding the true mechanism of action of this compound and the validity of MTH1 as a therapeutic target.

Additional complexity arises from studies revealing functional redundancy in 8-oxodGTPase activity in cancer cells. Using a novel ATP-releasing guanine-oxidized (ARGO) chemical probe, researchers demonstrated that some cancer cell lines possess substantial MTH1-independent 8-oxodGTPase activity that is not inhibited by this compound or other MTH1-targeting compounds [9]. This redundancy suggests that cancer cells may utilize alternative enzymes beyond MTH1 to sanitize their nucleotide pools, potentially explaining the disconnect between MTH1 inhibition and cytotoxicity in certain cellular contexts. The differential reliance on MTH1 versus alternative sanitizing enzymes across cancer types and individual tumors may underlie the variable responses to this compound treatment observed in preclinical models.

Therapeutic Implications and Research Applications

Cancer Context Dependencies

The therapeutic potential of this compound appears to be strongly influenced by the specific cancer type and genetic background. Research indicates that RAS-driven cancers may be particularly susceptible to MTH1 inhibition due to their heightened levels of ROS and consequent dependence on nucleotide pool sanitization. In oncogenic KRAS-driven tumor cells, MTH1 expression is frequently upregulated, and these cells demonstrate marked sensitivity to both genetic and pharmacological MTH1 inhibition [1] [9]. Beyond RAS mutations, other factors such as p53 status, overall ROS burden, and the expression of compensatory DNA repair pathways may significantly influence response to this compound treatment [7] [6].

Evidence from clinical specimen analyses further supports the relevance of MTH1 in human cancers. Studies using the ARGO assay to measure MTH1 functional activity in patient tissues have demonstrated that MTH1-specific 8-oxodGTPase activity is significantly elevated in tumor tissues compared to matched normal adjacent tissues from patients with colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and pancreatic ductal adenocarcinoma (PDAC) [2]. This elevated activity in tumors provides a strong rationale for targeting MTH1 in these cancer types and suggests that MTH1 functional assessment rather than mere expression levels might better predict therapeutic response.

Research Applications and Protocol Details

For researchers investigating MTH1 biology and inhibitor mechanisms, several key experimental protocols have been established. The enzymatic MTH1 activity assay typically monitors pyrophosphate release using a colorimetric or fluorometric detection system. In this assay, recombinant MTH1 enzyme is incubated with substrates (8-oxo-dGTP, 2-OH-dATP, or dGTP) in the presence of varying concentrations of this compound, and the reaction product is quantified to determine inhibition potency [1] [4]. For cellular target engagement assessment, the cellular thermal shift assay (CETSA) protocol involves treatment of intact cells with this compound, followed by heating to different temperatures, cell lysis, and immunoblotting to detect the stabilized MTH1 protein [4].

The chemical proteomic approach for target identification entails immobilizing this compound onto a solid matrix to create an affinity resin, incubating this resin with cell lysates, and then identifying specifically bound proteins through mass spectrometric analysis with and without competition by free compound [1] [4]. For functional assessment in cells, protocols for measuring γH2AX foci formation (as a DNA damage marker), Annexin V staining (for apoptosis detection), and colony formation assays (for long-term proliferation effects) have been successfully employed to characterize the cellular responses to this compound treatment [1] [7] [8]. These well-established protocols provide researchers with robust methodological frameworks for investigating MTH1 inhibition and its functional consequences.

Conclusion and Future Perspectives

The discovery of this compound as a potent and stereospecific MTH1 inhibitor has provided valuable insights into cancer cell vulnerabilities related to nucleotide pool sanitization and oxidative stress management. While the initial mechanism proposed straightforward inhibition of MTH1 leading to oxidized nucleotide incorporation and DNA damage, recent contradictory findings have revealed additional layers of complexity, including potential MTH1-independent effects through ROS-mediated ER stress and functional redundancy in nucleotide sanitization pathways. These controversies highlight the importance of continued investigation into the precise mechanism of action of this compound and the role of MTH1 in cancer cell survival.

Future research directions should focus on identifying robust biomarkers that predict response to MTH1 inhibition, potentially including measurements of MTH1 functional activity using assays like ARGO, assessment of overall oxidative stress levels, and evaluation of compensatory DNA repair pathway activity. Additionally, combination therapy approaches warrant exploration, particularly pairing this compound with agents that further increase oxidative stress or target complementary DNA repair pathways. The development of next-generation MTH1 inhibitors with improved potency and selectivity may also help resolve current mechanistic controversies and clarify the therapeutic potential of this target class. As research in this area continues to evolve, this compound remains a valuable chemical tool for probing the intersection of oxidative stress, DNA damage, and cancer cell survival, regardless of its ultimate clinical translation.

Visual Overview of Key Mechanisms

The following diagrams summarize the primary molecular and cellular mechanisms of this compound action described in this technical review:

G cluster_molecular Molecular Targeting cluster_cellular Cellular Consequences cluster_alternative Alternative Mechanisms SC This compound MTH1 MTH1 Enzyme SC->MTH1 Inhibits Monophos Monophosphates (8-oxo-dGMP, 2-OH-dAMP) MTH1->Monophos Hydrolyzes Incorp Oxidized Nucleotide Incorporation into DNA OxNuc Oxidized Nucleotides (8-oxo-dGTP, 2-OH-dATP) OxNuc->MTH1 Substrates Monophos->Incorp Pool Sanitization Disrupted SSB DNA Single-Strand Breaks Incorp->SSB DDR DNA Damage Response (γH2AX, pATM) SSB->DDR Apop Apoptosis DDR->Apop ROS ROS Generation ER ER Stress (p-eIF2α, ATF4, CHOP) ROS->ER AltApop Apoptosis ER->AltApop SC2 This compound SC2->ROS Induces

Diagram 1: Comprehensive mechanism of this compound action showing both MTH1-dependent (red) and MTH1-independent (blue) pathways leading to cancer cell death.

G cluster_experimental Experimental Evidence Framework cluster_tier1 Biochemical Evidence cluster_tier2 Cellular Evidence cluster_tier3 Functional Consequences cluster_tier4 In Vivo Validation Crystal Co-crystal Structures (PDB: 4C9X) CETSA Cellular Thermal Shift Assay ITC Isothermal Titration Calorimetry (Kd=49 nM) Proteomic Chemical Proteomic Pull-down Enzyme Enzymatic Inhibition (IC50=72-330 nM) Viability Viability & Colony Formation Assays Select Selectivity Profiling (KINOMEscan) Genetic Genetic Validation (siRNA/Overexpression) DDR DNA Damage Markers (γH2AX, pATM) ROS ROS & ER Stress Detection Apop Apoptosis Assays (Annexin V, PARP) CellCycle Cell Cycle Analysis Xenograft Xenograft Tumor Growth Inhibition IHC IHC: DNA Damage & Apoptosis Markers Tox Toxicity Assessment in Normal Tissues

References

MTH1 nucleotide pool sanitization enzyme

Author: Smolecule Technical Support Team. Date: February 2026

MTH1 Enzyme: An Overview

MTH1 (MutT Homolog 1), also known as NUDT1 (Nudix hydrolase 1), is a crucial nucleotide pool sanitizing enzyme. Its primary function is to hydrolyze oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, into their corresponding monophosphates. This prevents the mis-incorporation of these damaged nucleotides into DNA and RNA during replication and transcription, thereby maintaining genomic stability [1] [2].

The gene encoding human MTH1 is located on chromosome 7p22 and spans approximately 9 kb, comprising five exons. The MTH1 protein, an 18 kDa enzyme, is a member of the Nudix phosphohydrolase superfamily. It mainly localizes to the cytoplasm, with smaller portions found in the mitochondria and nucleus, indicating its role in sanitizing nucleotide pools for both nuclear and mitochondrial genomes [1] [3] [4].

Molecular Structure and Mechanism of Action

The crystal structure of MTH1 has been resolved using X-ray crystallography, revealing key details about its substrate recognition and hydrolysis mechanism [1] [5].

Within the enzyme's active site, the oxidized nucleotide (e.g., 8-oxo-dGMP) adopts an antipodal conformation. Key residues involved in substrate binding and catalysis include [1] [5]:

  • Phe72 and Trp117: Engage in π-stacking interactions with the oxidized base.
  • Asp119 and Asp120: Recognize the Watson-Crick face of 8-oxo-dGMP through hydrogen bonds with the 6-O, 1-NH, and 2-NH2 groups.
  • Asn33: Positioned at the bottom of the purine base, forms hydrogen bonds with the 2-NH2 and 3-N groups.

The broad substrate specificity of human MTH1 for various oxidized nucleotides is derived from the recognition of these substrates in the enzyme's binding pocket due to an exchange of protonation state between two nearby aspartate residues [2].

The diagram below illustrates the core function of MTH1 in preventing mutations.

G dGTP dGTP Oxidized_dGTP Oxidized_dGTP dGTP->Oxidized_dGTP Oxidation ROS ROS ROS->Oxidized_dGTP DNA_Replication DNA_Replication Oxidized_dGTP->DNA_Replication Hydrolysis Hydrolysis Oxidized_dGTP->Hydrolysis MTH1 Sanitization Mutation Mutation DNA_Replication->Mutation Mis-incorporation MTH1 MTH1 MTH1->Hydrolysis Monophosphate Monophosphate Hydrolysis->Monophosphate

MTH1 prevents mutations by hydrolyzing oxidized nucleotides before DNA replication.

Quantitative Data on MTH1 Inhibitors

The development of MTH1 inhibitors has been a significant area of research for cancer therapy. The table below summarizes key inhibitors discussed in the literature.

Table 1: Selected MTH1 Inhibitors in Research and Development

Inhibitor Name Class / Type Key Characteristics / Findings Development Status / Reference
TH1579 (Karonudib) Small Molecule (Analog of TH588) Potent, selective MTH1 inhibitor with good oral availability; demonstrates excellent pharmacokinetic and anti-cancer properties in vivo; introduces oxidized nucleotides into DNA to kill cells [6]. Phase I clinical trial for safety and tolerability [2].
(S)-Crizotinib Small Molecule (Stereospecific) Stereospecific targeting of MTH1; shown to promote apoptosis in pulmonary artery smooth muscle cells (PASMCs), reducing vascular remodeling in PAH [1] [5] [7]. Preclinical research
AZ13792138 Small Molecule Potent and selective MTH1 inhibitor developed by AstraZeneca; made available as a chemical probe [2]. Preclinical research (Note: One study found it non-cytotoxic to cancer cells [2])

Role of MTH1 in Disease and Therapy

MTH1 plays a paradoxical role in health and disease. While it protects normal cells from oxidative damage, its overexpression in cancer cells becomes a dependency that can be therapeutically exploited.

MTH1 in Cancer Cancer cells are often under high levels of oxidative stress, leading to an accumulation of oxidized nucleotides like 8-oxo-dGTP in the nucleotide pool [8] [4]. Consequently, many cancer cells overexpress MTH1 to survive this stress [1] [3] [4]. High MTH1 expression is associated with poor prognosis in several cancers, including pancreatic, lung, and colorectal cancer [3] [4]. Inhibition of MTH1 in cancer cells leads to the incorporation of oxidized nucleotides into DNA, causing DNA strand breaks and cell death, while normal cells are less affected [6] [4] [7].

MTH1 in Neurological Diseases Oxidative stress is a key factor in neurodegenerative diseases like Alzheimer's disease (AD). Studies on AD mouse models show that MTH1 and OGG1 help reduce oxidized DNA damage in the brain, suggesting a protective role for MTH1 against neurodegeneration [8] [1]. Transgenic expression of human MTH1 was shown to efficiently prevent neurodegeneration by avoiding the accumulation of oxidized guanine in mitochondrial genomes of neurons [8].

MTH1 in Cardiovascular and Lung Diseases MTH1 has been identified as a pivotal driver of vascular remodeling in pulmonary arterial hypertension (PAH). Inhibiting MTH1 with this compound promotes apoptosis in pulmonary artery smooth muscle cells, reducing remodeling and improving cardiac function [1] [5]. MTH1 also repairs DNA damage in lung tissues caused by external factors like smoking and fine particulate matter (PM2.5) [1] [5].

MTH1 in Thrombosis A 2023 study revealed that MTH1 is expressed in platelet mitochondria and protects them from oxidative damage. Megakaryocyte/platelet-specific MTH1 knockout mice showed impaired hemostasis and reduced arterial and venous thrombosis, indicating MTH1's critical role in regulating platelet function [3].

The diagram below summarizes the dual role of MTH1 in different tissues and the therapeutic strategy in cancer.

G High_ROS High Oxidative Stress MTH1_Upregulation MTH1 Upregulation High_ROS->MTH1_Upregulation Neuro_Protection Neuroprotection MTH1_Upregulation->Neuro_Protection In Neurons Cancer_Protection Protects Cancer Cells MTH1_Upregulation->Cancer_Protection In Tumors MTH1_Inhibition MTH1 Inhibition Cancer_Cell_Death Cancer Cell Death MTH1_Inhibition->Cancer_Cell_Death

The dual role of MTH1 in neurodegeneration and cancer, and the therapeutic strategy of inhibition.

Experimental Protocols for Key Assays

For researchers aiming to study MTH1, here are methodologies for key experiments cited in the literature.

1. Assessing MTH1 Inhibition-Induced DNA Damage (Modified Comet Assay) [6] [4]

  • Purpose: To detect DNA strand breaks resulting from MTH1 inhibition.
  • Procedure:
    • Treat cells with the MTH1 inhibitor or transfect with MTH1-targeting siRNA/shRNA.
    • Embed Cells in Agarose: Harvest trypsinized cells and mix with low-melting-point agarose. Pipette onto a comet slide pre-coated with regular agarose.
    • Lysis: Immerse slides in a cold, high-salt lysis solution (e.g., containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
    • Electrophoresis: After lysis, place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow DNA to unwind for 20-60 minutes, then run electrophoresis at ~1 V/cm for 20-30 minutes.
    • Neutralization and Staining: Neutralize slides with a neutral buffer (e.g., 0.4 M Tris, pH 7.5), then stain with a DNA-binding dye like SYBR Gold or DAPI.
    • Analysis: Score 50-100 randomly selected comets per sample using fluorescence microscopy. Analyze parameters like tail length and tail moment using specialized software.

2. Measuring MTH1's Effect on Cellular Viability and Proliferation (siRNA/ShRNA Depletion) [6] [4]

  • Purpose: To determine the dependence of cancer cell viability on MTH1.
  • Procedure:
    • Cell Seeding: Seed cancer cells (e.g., human cancer cell lines such as HCT116, SW480) in multi-well plates.
    • Gene Knockdown: Transfect cells with MTH1-specific siRNA or infect with MTH1-targeting shRNA lentiviral particles. Include a non-targeting scramble sequence as a negative control.
    • Validation of Knockdown: 48-72 hours post-transfection, harvest a subset of cells and validate MTH1 knockdown at the protein level by western blotting.
    • Viability/Proliferation Assay: At the same time, assess cell viability/proliferation in the remaining wells using assays like MTT, CellTiter-Glo (which measures ATP levels), or by directly counting cells.
    • Data Correlation: Correlate the extent of MTH1 protein depletion with the reduction in cell viability or proliferation.

3. Evaluating 8-oxo-dG Incorporation via Immunostaining [6]

  • Purpose: To visualize and quantify the incorporation of oxidized guanine into DNA upon MTH1 inhibition.
  • Procedure:
    • Cell Treatment and Fixation: Culture and treat cells on coverslips with MTH1 inhibitors or DMSO control. Fix cells with paraformaldehyde.
    • Permeabilization and Blocking: Permeabilize cells with Triton X-100 and block with a solution like 5% bovine serum albumin (BSA).
    • Immunostaining: Incubate with a primary antibody specific for 8-oxo-dG, followed by a fluorescently labeled secondary antibody. Counterstain the nucleus with DAPI.
    • Imaging and Analysis: Visualize using fluorescence or confocal microscopy. Quantify the fluorescence intensity of the 8-oxo-dG signal within the nucleus.

Conclusion and Future Directions

MTH1 is a critical enzyme for maintaining genomic integrity under oxidative stress. Its role in cancer cell survival makes it a compelling therapeutic target. While the development of MTH1 inhibitors has seen promising compounds like TH1579 (Karonudib) enter clinical trials, the field has also encountered challenges and conflicting results regarding the cytotoxicity of some inhibitors, highlighting the complexity of translating this concept into the clinic [6] [2]. Future research should focus on identifying robust biomarkers, such as high tumor oxidative stress or specific genetic backgrounds, that predict sensitivity to MTH1 inhibition to maximize therapeutic efficacy.

References

(S)-Crizotinib role in DNA damage repair

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

(S)-Crizotinib targets DNA integrity through the following key mechanisms:

  • MTH1 Inhibition and Nucleotide Pool Sanitization: this compound is a potent, nanomolar-range inhibitor of MTH1 (MutT Homolog 1, or NUDT1), an enzyme crucial for maintaining DNA integrity [1] [2] [3]. MTH1 sanitizes the nucleotide pool by hydrolyzing oxidized nucleotides (like 8-oxo-dGTP and 2-OH-dATP), preventing their incorporation into DNA during replication and avoiding mutations [1] [2]. By inhibiting MTH1, this compound causes oxidized nucleotides to accumulate, leading to DNA single-strand breaks and activation of the DNA damage response (DDR) pathway [1] [2].
  • Induction of Oxidative Stress and DNA Damage: this compound independently induces reactive oxygen species (ROS) and nitric oxide (NO) generation [4]. This oxidative stress directly causes DNA damage, including double-strand breaks, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX) and activated ATM kinase (Ser1981-phosphorylated ATM) [4]. This mechanism can function independently of MTH1 inhibition, as demonstrated in gastric cancer cells where MTH1 knockdown did not affect the drug's efficacy [4].

The following diagram illustrates how these mechanisms lead to cancer cell death:

This compound induces DNA damage and cell death via MTH1-dependent and oxidative stress-related pathways.

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative findings from biochemical and cellular studies:

Parameter Experimental System Findings for this compound Citation
MTH1 Inhibition (IC₅₀) Cell-free assay 72 nM [3]
MTH1 Inhibition (IC₅₀) Cell-free assay (dGTP substrate) 330 nM [1]
MTH1 Inhibition (IC₅₀) Cell-free assay (8-oxo-dGTP substrate) 408 nM [1]
Anti-proliferative Effect (IC₅₀) Human gastric cancer cells (SGC-7901) 21.33 µM [4]
Anti-proliferative Effect (IC₅₀) Human gastric cancer cells (BGC-823) 24.81 µM [4]
In Vivo Efficacy (Tumor Growth Inhibition) SW480 colon carcinoma xenograft mouse model Significant tumor growth impairment at 50 mg/kg (oral, daily) [1] [3]

Key Experimental Models and Protocols

To evaluate the biological effects of this compound, several standard experimental approaches are used:

  • MTH1 Enzymatic Activity Assay

    • Purpose: To directly measure the compound's potency in inhibiting MTH1 catalytic activity [1] [3].
    • Method: A luminescence-based assay detects inorganic pyrophosphate (PPi) generated during MTH1-mediated hydrolysis of oxidized nucleotides (dGTP, 8-oxo-dGTP, 2-OH-dATP). Serial dilutions of this compound are incubated with recombinant MTH1 protein and a substrate, and PPi light is monitored. IC₅₀ values are determined by fitting a dose-response curve [3].
  • Cellular Proliferation and Viability Assays

    • Purpose: To determine the anti-proliferative effects of this compound [4] [1].
    • Method: Cancer cell lines (e.g., SW480, PANC1, SGC-7901, BGC-823) are treated with increasing concentrations of this compound for 7-10 days. Cell viability is assessed using methods like crystal violet staining, and IC₅₀ values are calculated [4] [1].
  • Analysis of DNA Damage and Apoptosis Markers

    • Purpose: To confirm the induction of DNA damage and cell death mechanisms [4].
    • Method:
      • DNA Damage: Levels of γH2AX and phospho-ATM, key markers of DNA double-strand breaks, are detected by Western blot or immunofluorescence [4].
      • Apoptosis: Measured by Annexin V/propidium iodide staining and flow cytometry, or by detecting cleaved PARP (a caspase substrate) via Western blot [4].
      • ROS Detection: Intracellular ROS and NO are measured using fluorescent probes like DCFH-DA and DAF-FM, followed by flow cytometry or fluorescence detection [4].
  • In Vivo Xenograft Models

    • Purpose: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism [1] [3].
    • Method: Immunodeficient mice are implanted with human cancer cells (e.g., SW480 colon carcinoma). Once tumors are established, mice are treated daily with this compound (e.g., 50 mg/kg, orally). Tumor volume is monitored over time and compared to a control group to assess growth impairment [1] [3].

Research Implications and Therapeutic Potential

The unique mechanisms of this compound present several promising research and therapeutic angles:

  • Targeting MTH1-Dependent Cancers: this compound is highly effective against cancer cells dependent on MTH1 for survival, such as those with KRAS mutations, which often face high oxidative stress [1].
  • Overcoming Chemoresistance: The ability to induce DNA damage independently of MTH1 inhibition and to degrade mutant p53 protein suggests potential for overcoming resistance to standard therapies [2] [5].
  • Rational Combination Therapies: Combining this compound with other agents is a key strategy. Research shows that co-treatment with an Akt inhibitor enhances this compound's efficacy in gastric cancer models and can re-sensitize resistant cells [4].

References

Comprehensive Technical Profile: (S)-Crizotinib Chemical Proteomic Targets and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

(S)-Crizotinib, the less prevalent enantiomer of the FDA-approved ALK/MET inhibitor (R)-crizotinib, has emerged as a compelling chemical probe through systematic chemical proteomic profiling studies. Initially identified in a 2014 Nature publication as a potent and selective MTH1 inhibitor, this compound demonstrates remarkable stereospecific targeting with approximately 20-fold greater potency against MTH1 compared to its (R)-counterpart [1] [2]. Subsequent research has revealed a more complex polypharmacology profile, engaging additional targets including ROS-dependent ER stress pathways and potentially tubulin polymerization mechanisms [3] [4]. This comprehensive technical assessment synthesizes evidence from quantitative proteomic studies, kinome-wide selectivity profiling, and functional validation assays to provide researchers with an integrated understanding of this compound's target landscape. The significant controversy regarding MTH1's essentiality for cancer cell survival underscores the importance of considering off-target effects in interpreting phenotypic data, particularly when employing this compound as a chemical probe [3] [4]. The collective evidence positions this compound as a versatile tool compound with utility in studying nucleotide pool sanitation, oxidative stress response, and potentially immunogenic cell death mechanisms.

Chemical Proteomics Target Identification

Chemical proteomic approaches have been instrumental in elucidating the unique target profile of this compound, revealing a striking stereospecificity that distinguishes it from the clinically used (R)-enantiomer.

  • Target Identification Strategy: The initial identification of MTH1 as a primary target of this compound employed a chemical proteomic strategy using affinity-based pull-downs combined with mass spectrometry analysis [1]. Researchers developed specific affinity probes for both SCH51344 (a previously identified compound with unknown mechanism) and crizotinib enantiomers, which were incubated with cell lysates from KRAS-positive SW480 cells. To discriminate specific high-affinity binders from abundant low-affinity proteins, competition experiments with free unmodified compounds were performed, followed by bioinformatic analysis of binding partners [1].

  • MTH1 as Primary Target: This approach identified the human mutT homologue MTH1 (NUDT1) as the primary cellular target of SCH51344, with isothermal titration calorimetry (ITC) confirming a Kd of 49 nM for this interaction [1]. When the same methodology was applied to this compound, MTH1 emerged as the most prominent and specific interactor, with direct binding assays (ITC) demonstrating a 16-fold higher affinity of the (S)-enantiomer toward MTH1 compared to the (R)-enantiomer [1].

  • Enantiomer Selectivity: The remarkable target discrimination between crizotinib enantiomers was further validated through comprehensive chemical proteomic profiling, which demonstrated that (S)- and (R)-crizotinib exhibit virtually non-overlapping target engagement in cellular contexts [1]. When the chemical proteomic results of SCH51344 and this compound were plotted against each other, MTH1 was singled out as the only common high-significance interactor, while reciprocal analysis with (R)-crizotinib identified a plethora of protein kinases but not MTH1 [1].

The experimental workflow below illustrates the key steps in the chemical proteomic identification of this compound targets:

G Start Start: this compound Target Identification Step1 Affinity Probe Design and Synthesis Start->Step1 Step2 Cellular Lysate Incubation (SW480 cells) Step1->Step2 Step3 Competition with Free Compound Step2->Step3 Step4 Mass Spectrometry Analysis Step3->Step4 Step5 Bioinformatic Target Identification Step4->Step5 Step6 MTH1 Validation (Primary Target) Step5->Step6 Step7 Secondary Validation (ITC, Enzymatic Assays) Step6->Step7

Figure 1: Experimental workflow for chemical proteomic identification of this compound targets using affinity probes and mass spectrometry

MTH1 Inhibition Profiling

The engagement of MTH1 by this compound has been comprehensively characterized through enzymatic assays, structural analysis, and cellular validation studies, confirming it as a primary nanomolar-affinity target.

Biochemical and Enzymatic Characterization
  • Potency and Selectivity: this compound demonstrates potent inhibition of MTH1 catalytic activity with IC50 values of 330 nM and 408 nM against the primary MTH1 substrates 8-oxo-dGTP and 2-OH-dATP, respectively [1]. This represents significantly greater potency than the (R)-enantiomer, which showed IC50 values in the micromolar range against MTH1 [1]. Enzymatic assays monitoring pyrophosphate (PPi) production as a measure of nucleotide triphosphate hydrolysis confirmed direct inhibition of MTH1 catalytic activity by this compound [1].

  • Cellular Target Engagement: The functional engagement of MTH1 in intact cells was validated using cellular thermal shift assays (CETSA) in BJ-KRASV12 cells, where this compound—but not (R)-crizotinib—efficiently stabilized MTH1, confirming differential targeting within cellular environments [1]. Additional target engagement assays based on ligand-induced thermal stabilization demonstrated that this compound specifically stabilized cellular MTH1 in HeLa cells without significantly affecting other proteins [3].

  • Structural Basis of Inhibition: Co-crystal structures of both crizotinib enantiomers with MTH1 provided a structural rationale for the remarkable stereospecificity observed [1] [2]. The (S)-enantiomer achieves a specific binding mode that enables optimal interactions with the MTH1 active site, while the (R)-enantiomer cannot adopt this configuration due to steric and electronic constraints.

Table 1: Quantitative Profiling of this compound MTH1 Inhibition

Parameter Value Experimental Context Reference
IC50 (8-oxo-dGTP) 330 nM In vitro enzymatic assay [1]
IC50 (2-OH-dATP) 408 nM In vitro enzymatic assay [1]
Kd (ITC) ~16x lower than (R)-crizotinib Direct binding measurement [1]
Cellular IC50 13 μM HeLa cell viability [3]
Target Engagement Cellular MTH1 stabilization CETSA in BJ-KRASV12 cells [1]
Functional Consequences of MTH1 Inhibition

The functional consequences of MTH1 inhibition by this compound have been characterized across multiple cellular models:

  • Nucleotide Pool Homeostasis: Disruption of nucleotide pool homeostasis via MTH1 inhibition by this compound induced an increase in DNA single-strand breaks and activated DNA repair mechanisms in human colon carcinoma cells [1] [2]. This ultimately led to effective suppression of tumor growth in animal models, suggesting the potential of MTH1 inhibitors as a novel class of anti-cancer agents [1].

  • Cellular Viability Effects: In colony formation assays, this compound efficiently impaired the growth of KRAS-mutant SW480 and PANC1 cells, similar to the effects observed with SCH51344 [1]. However, subsequent studies have questioned whether these phenotypic effects are directly attributable to MTH1 inhibition, as discussed in Section 7.

Kinase Selectivity Profiling

Despite crizotinib's development as a kinase inhibitor, the (S)-enantiomer demonstrates a distinct kinase engagement profile from the clinically used (R)-enantiomer, with remarkably few kinase targets engaged at physiologically relevant concentrations.

  • Kinome-Wide Profiling: Interrogation of a panel of 456 different recombinant kinases (KINOMEscan) revealed that the two crizotinib enantiomers display remarkable stereoselectivity with very distinct profiles [1]. While (R)-crizotinib bound to numerous kinases, this compound showed affinity for far fewer kinases, with those engaged not calculated to be significantly inhibited at relevant concentrations [1].

  • Cellular Kinase Engagement: Quantitative, wide-spectrum kinase profiling in live cells examining 178 full-length kinases confirmed improved target selectivity for this compound compared to biochemical measurements [5]. Due to cellular ATP concentrations, several putative crizotinib targets identified in biochemical assays were unexpectedly disengaged in live cells at clinically relevant drug doses [5].

  • Functional Kinase Inhibition: Enzymatic assays and direct binding measurements confirmed that this compound was considerably less potent than the (R)-enantiomer against established kinase targets including ALK, MET, and ROS1 [1]. Treatment of SW480 cells with a specific c-MET inhibitor did not recapitulate the anti-proliferative effects of this compound, suggesting that MET inhibition does not contribute significantly to its cellular activity [1].

Table 2: Comparative Target Profiling of Crizotinib Enantiomers

Target This compound Activity (R)-Crizotinib Activity Cellular/In Vitro Reference
MTH1 IC50 = 330-408 nM IC50 = Micromolar range In vitro enzymatic [1]
ALK Negligible Potent inhibitor Cellular and in vitro [1] [6]
MET Negligible Potent inhibitor Cellular and in vitro [1]
ROS1 Negligible Potent inhibitor Cellular and in vitro [1]
Kinome Selectivity Very few kinases engaged Binds to numerous kinases KINOMEscan (456 kinases) [1]
Immunogenic Cell Death Less efficient inducer Potent inducer Cellular assays [6]

Experimental Protocols and Methodologies

Chemical Proteomics Workflow

The identification of this compound targets employed well-established chemical proteomic techniques with specific modifications for enantiomer discrimination:

  • Affinity Probe Preparation: Researchers derived chemical probes suitable for drug pull-downs by functionalizing both crizotinib enantiomers with appropriate linker chemistry [1]. These derivatized compounds were tested for their ability to target ALK and MTH1 in SW480 cell extracts to confirm retention of target engagement prior to proteomic studies.

  • Cell Lysis and Incubation: Lysates from KRAS-positive SW480 cells (which are sensitive to SCH51344 and this compound) were prepared under non-denaturing conditions to preserve native protein structures and interactions [1]. The lysates were incubated with the affinity matrices, with competition conditions using free unmodified compound to distinguish specific binding.

  • Sample Processing and Analysis: After extensive washing to remove non-specific binders, bound proteins were eluted and digested for LC-MS/MS analysis [1]. Mass spectrometry data were processed using standard proteomic bioinformatic pipelines, with significance thresholds applied to identify high-confidence interactors.

Cellular Target Engagement Assays
  • Cellular Thermal Shift Assay (CETSA): The engagement of MTH1 by this compound in intact cells was validated using CETSA [1]. Briefly, BJ-KRASV12 cells were treated with compounds or DMSO control, heated to different temperatures, and the soluble protein fraction was analyzed by Western blotting. Thermal stabilization of MTH1 by this compound indicated direct target engagement in the cellular environment.

  • Target Engagement Based on Thermal Stabilization: An alternative approach measured ligand-induced thermal stabilization using the Cellular Thermal Shift Assay (CETSA) format with quantitative proteomics [3]. HeLa cells were treated with compounds, subjected to heat denaturation, and the remaining soluble proteins were analyzed by mass spectrometry to identify proteins stabilized by drug binding.

Functional Validation Experiments
  • Genetic Validation: Loss-of-function studies using MTH1-siRNA impaired colony formation in SW480 and DLD1 cells, phenocopying the effects of SCH51344 treatment [1]. Stable knockdown using lentiviral shRNAs similarly reproduced inhibitor effects [1]. Conversely, overexpression of MTH1 reduced sensitivity of SW480 cells against SCH51344, mechanistically corroborating MTH1 as the main cellular target [1].

  • Enzymatic Assays: MTH1 catalytic activity was monitored by measuring production of pyrophosphate (PPi) as a result of nucleotide triphosphate hydrolysis [1]. Assays were conducted with varying concentrations of inhibitors against different MTH1 substrates (dGTP, 8-oxo-dGTP, and 2-OH-dATP) to determine IC50 values and inhibition mechanisms.

Therapeutic Mechanisms and Signaling Pathways

The anticancer activity of this compound involves complex signaling pathways resulting from its multi-target profile, with particular importance placed on oxidative stress management and DNA damage pathways.

MTH1-Dependent DNA Damage Mechanisms

The inhibition of MTH1 by this compound disrupts nucleotide pool sanitation, leading to incorporation of oxidized nucleotides into DNA and subsequent activation of DNA damage response pathways [1] [2]. This mechanism is particularly relevant in cancer cells with elevated ROS levels, which frequently overexpress MTH1 as a protective mechanism [1]. The pathway illustrates how MTH1 inhibition leads to cytotoxic effects:

G MTH1Inhibition This compound Inhibits MTH1 OxNTPAccumulation Oxidized NTP Accumulation (8-oxo-dGTP, 2-OH-dATP) MTH1Inhibition->OxNTPAccumulation DNAIncorporation Incorporation of Oxidized Nucleotides into DNA OxNTPAccumulation->DNAIncorporation DNADamage DNA Strand Breaks Single-Strand Breaks DNAIncorporation->DNADamage RepairActivation DNA Repair Pathway Activation DNADamage->RepairActivation CellDeath Cancer Cell Death RepairActivation->CellDeath

Figure 2: MTH1 inhibition pathway leading to DNA damage and cancer cell death through incorporation of oxidized nucleotides

ROS-Dependent ER Stress Mechanisms

Independent of MTH1 inhibition, this compound has been shown to induce lethal endoplasmic reticulum stress response in NSCLC cells by increasing intracellular levels of reactive oxygen species [4]. This mechanism was demonstrated through:

  • ROS Accumulation: Treatment with this compound significantly increased reactive oxygen species in NCI-H460, H1975, and A549 NSCLC cells, as measured by DCFH-DA and DAF-FM-DA fluorescence [4].

  • ER Stress Activation: The elevated ROS levels triggered ER stress signaling, evidenced by increased phosphorylation of eIF2α, upregulation of ATF4 and CHOP expression, and characteristic ultrastructural changes in the endoplasmic reticulum observed by electron microscopy [4].

  • Apoptosis Induction: The ER stress pathway ultimately led to mitochondrial apoptosis, characterized by increased Bax/Bcl-2 ratio, caspase-3 activation, and Annexin V-positive staining [4]. This cell death was significantly attenuated by antioxidant pretreatment with N-acetylcysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD) [4].

Immunogenic Cell Death Induction

While (R)-crizotinib has been identified as a potent inducer of immunogenic cell death (ICD) through off-target effects, this compound is less efficient in this capacity [6]. The ICD induced by (R)-crizotinib is characterized by:

  • Calreticulin Exposure: Redistribution of calreticulin to the cell surface, serving as an 'eat me' signal for dendritic cells [6].

  • ATP and HMGB1 Release: Extracellular release of ATP as a chemoattractant for dendritic cells and HMGB1 as a dendritic cell maturation factor [6].

  • ER Stress Precondition: Phosphorylation of eIF2α as a hallmark of endoplasmic reticulum stress associated with immunogenic cell death [6].

Controversy and Target Validation Challenges

The designation of MTH1 as the primary functional target of this compound has been subject to significant controversy, with conflicting evidence regarding its essentiality for cancer cell survival.

  • Contradictory Genetic Evidence: While initial studies reported that MTH1 loss-of-function impaired growth of KRAS tumor cells and MTH1 overexpression mitigated sensitivity toward SCH51344 [1], subsequent investigations failed to observe rescue of SW480 cells from cell death induced by this compound through MTH1 overexpression [1]. Additionally, siRNA-mediated knockdown of MTH1 did not suppress cancer cell growth in some studies [3], challenging the essentiality of MTH1 for cancer cell survival.

  • Proteomic Profiling Reveals Off-Target Effects: Comprehensive proteomic profiling of small-molecule MTH1 inhibitors revealed mechanistic differences among chemically distinct compounds [3]. In particular, TH287 and TH588—initially characterized as MTH1 inhibitors—were found to primarily target tubulin, with their antitumor effects attributable to this off-target activity rather than MTH1 inhibition [3].

  • Cytotoxicity Disconnect: New purine-based MTH1 inhibitors identified through chemical array screening exhibited only weak cytotoxicity against cancer cells despite potent MTH1-inhibitory activity in vitro [3]. In contrast, this compound and SCH51344 had more potent cytotoxic effects despite similar MTH1-inhibitory activities, suggesting additional mechanisms contribute to their cellular efficacy [3].

  • Oxidative Damage Incorporation: Some researchers have demonstrated that to kill cancer cells, MTH1 inhibitors must introduce oxidized nucleotides into DNA, suggesting that the mere inhibition of enzymatic activity may be insufficient for cytotoxicity without appropriate contextual factors [3].

The collective evidence suggests that while MTH1 is certainly engaged by this compound at nanomolar concentrations, the phenotypic consequences of treatment may involve a complex interplay of multiple targets and cellular contexts, highlighting the importance of critical interpretation of data obtained using this compound as a chemical probe.

Conclusion and Research Applications

This compound represents a compelling example of enantioselective target engagement with significant utility as a chemical probe in cancer cell biology and drug discovery research. The comprehensive chemical proteomic profiling of this compound has revealed a remarkably selective target profile centered on MTH1, with minimal engagement of the kinase targets associated with its (R)-enantiomer.

For researchers employing this compound in experimental systems, several critical considerations emerge:

  • Context-Dependent Mechanisms: The antitumor effects of this compound appear to be highly context-dependent, with contributions from both MTH1 inhibition and ROS-dependent ER stress pathways varying based on cellular background and experimental conditions [1] [4].

  • Probe Selection Considerations: When using this compound to study MTH1 biology, researchers should implement appropriate controls to account for potential off-target effects, including comparison with structurally distinct MTH1 inhibitors and genetic validation experiments [3].

  • Therapeutic Implications: Despite controversies regarding its precise mechanism, this compound remains a valuable tool compound for investigating nucleotide pool sanitation, oxidative stress management, and their roles in cancer cell survival [1] [2].

The substantial enantiomeric differences in target engagement highlight the importance of stereochemical considerations in drug development and chemical biology, with this compound serving as a prominent example of how chiral centers can dictate completely different pharmacological profiles between enantiomers.

References

MTH1 independent effects of (S)-Crizotinib

Author: Smolecule Technical Support Team. Date: February 2026

MTH1-Independent Anticancer Effects

The following table synthesizes core findings from multiple studies demonstrating that (S)-crizotinib's anticancer activity persists even when MTH1 is genetically or pharmacologically de-targeted.

Cancer Type Experimental Model Key Findings (MTH1-Independent) Proposed Primary Mechanism Citation
Non-Small Cell Lung Cancer (NSCLC) NCI-H460, H1975, A549 cells; mouse xenografts [1] [2] Apoptosis via ROS-dependent ER stress; effect not reversed by MTH1 overexpression [1] [2]. ROS → ER Stress → Apoptosis [1] [2]
Gastric Cancer SGC-7901, BGC-823 cells; mouse xenografts [3] Reduced viability, induced apoptosis/G2-M arrest; effect unchanged by MTH1 knockdown/overexpression [3]. ROS → DNA Damage → ATM/Akt activation [3]
Colorectal Cancer (CRC) Patient-derived 3D organoids and spheroids [4] Hypoxia/reoxygenation sensitized cells to this compound; effects not altered by ROS scavengers [4]. c-MET/ErbB3 phosphorylation inhibition [4]

Quantitative Data on Cellular Responses

This table consolidates quantitative data on the cellular responses to this compound treatment, highlighting the role of ROS.

Measurement Cancer Type / Cell Line Treatment Conditions Observed Effect Citation
Cell Viability (IC50) Gastric Cancer (SGC-7901) 48-hour treatment 21.33 µM [3]
Cell Viability (IC50) Gastric Cancer (BGC-823) 48-hour treatment 24.81 µM [3]
ROS Induction Gastric Cancer (SGC-7901) 20 µM, 2 hours ~3.5-fold increase vs. control [3]
Apoptosis Induction Gastric Cancer (SGC-7901) 20 µM, 24 hours ~25% apoptotic cells (vs. ~5% in control) [3]
DNA Damage (γH2AX) Gastric Cancer (SGC-7901) 20 µM, 24 hours Marked increase; reversed by antioxidant NAC [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments cited.

Cell Viability and Proliferation Assays
  • Method: MTT Assay or CCK-8 Assay [1] [2] [5].
  • Typical Protocol:
    • Seed cells in 96-well plates (e.g., 8x10³ cells/well) and allow to adhere for 24 hours [2].
    • Treat with a dose range of this compound (e.g., 0.625 - 80 µM) for 24-48 hours [2] [3].
    • Add MTT (0.5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours [2].
    • Measure absorbance at 490 nm (for MTT) or 450 nm (for CCK-8). Calculate IC50 values using non-linear regression (e.g., GraphPad Prism) [2] [6].
  • Additional Method: For longer-term clonogenic survival, cells are treated for 7-10 days, fixed with methanol, and stained with crystal violet [6].
Detection of Reactive Oxygen Species (ROS)
  • Method: Flow cytometry using fluorescent dyes [2] [3].
  • Typical Protocol:
    • Seed cells (e.g., 5x10⁵) in 6-well plates and allow to adhere [2].
    • Treat with this compound for a few hours (e.g., 2-6 hours) [3].
    • Load cells with 10 µM DCFH-DA (for general ROS) or 5 µM DAF-FM DA (for nitric oxide) in serum-free medium. Incubate at 37°C for 30 minutes [2] [3].
    • Harvest cells, wash with PBS, and resuspend. Analyze fluorescence immediately using a flow cytometer (e.g., FACSCalibur) [2].
    • For validation, pre-treat cells with antioxidants like N-acetylcysteine (NAC, 5 mM) for 1 hour before adding this compound [2] [3].
Analysis of Apoptosis
  • Method: Flow cytometry with Annexin V/Propidium Iodide (PI) double staining [2] [3].
  • Typical Protocol:
    • Seed and treat cells in 6-well plates (e.g., 2.5x10⁵ cells/well) [2].
    • After treatment (e.g., 10-30 µM for 24 hours), collect both floating and adherent cells [2].
    • Wash cells with cold PBS and resuspend in 1X Binding Buffer.
    • Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes in the dark at room temperature [2].
    • Analyze stained cells by flow cytometry within 1 hour. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+ [3].
Assessment of DNA Damage
  • Method: Immunofluorescence or Western blot for phospho-Histone H2AX (Ser139), known as γH2AX [3].
  • Typical Protocol (Immunofluorescence):
    • Culture cells on glass coverslips and treat with this compound.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with serum.
    • Incubate with primary antibody against γH2AX, then with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
    • Counterstain nuclei with DAPI and mount coverslips.
    • Visualize foci of γH2AX (indicating DNA double-strand breaks) using a fluorescence microscope [3].

Signaling Pathway Diagram

The following diagram synthesizes the primary MTH1-independent mechanisms of this compound action as described across the cited literature, particularly in NSCLC, gastric, and colorectal cancer models.

G S_Crizotinib This compound ROS ↑ ROS Production S_Crizotinib->ROS Induces Kinase_Inhibition Inhibition of Kinase Signaling (e.g., c-MET) S_Crizotinib->Kinase_Inhibition Directly inhibits DNA_Damage Oxidative DNA Damage (γH2AX ↑, p-ATM ↑) ROS->DNA_Damage ER_Stress Endoplasmic Reticulum Stress (CHOP ↑, ATF4 ↑) ROS->ER_Stress Apoptosis Cell Apoptosis DNA_Damage->Apoptosis Survival_Signal Pro-Survival Signal (Akt activation) DNA_Damage->Survival_Signal Triggers ER_Stress->Apoptosis Cell_Death Cell Death Kinase_Inhibition->Cell_Death Apoptosis->Cell_Death Survival_Signal->Apoptosis Inhibits NAC Antioxidant (NAC) NAC->ROS Scavenges

Summary of this compound's MTH1-independent mechanisms, showing induction of ROS and direct kinase inhibition leading to cell death, alongside a pro-survival response.

Interpretation of Key Findings and Mechanisms

The evidence confirms that this compound is a multi-mechanism agent. When evaluating its effects, consider the following:

  • The ROS-dependent apoptotic pathway is a consistently validated mechanism. The reversal of effects by antioxidants like NAC is a key experimental proof [1] [2] [3].
  • The activation of pro-survival signals like Akt in response to this compound-induced DNA damage presents a compelling rationale for combination therapy. Co-administering an AKT inhibitor could significantly enhance efficacy and overcome resistance [3].
  • The physiological relevance of these mechanisms is strengthened by studies in 3D patient-derived cultures, which show increased susceptibility under conditions like hypoxia/reoxygenation that mimic the tumor microenvironment [4].

References

Comprehensive Application Notes and Protocols: (S)-Crizotinib In Vitro Cell Viability Assessment in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib and Key Cellular Mechanisms

This compound is the enantiomeric form of the FDA-approved multi-targeted tyrosine kinase inhibitor crizotinib, exhibiting a distinct pharmacological profile from its (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met tyrosine kinases, this compound demonstrates potent anti-cancer activity through alternative mechanisms, making it an intriguing compound for oncology research and drug development. This document provides detailed protocols for evaluating the in vitro effects of this compound, with particular emphasis on cell viability assessment methodologies.

The anti-cancer activity of this compound involves multiple cellular mechanisms that contribute to its overall effect on cell viability:

  • Oxidative DNA Damage: this compound induces reactive oxygen species (ROS) and nitric oxide (NO) generation, leading to DNA damage marked by increased γH2AX and phosphorylated ATM levels. This oxidative stress triggers apoptosis through mitochondrial pathways, which can be reversed by antioxidant treatment with N-acetylcysteine (NAC) [1].
  • Endoplasmic Reticulum Stress: In NSCLC cells, this compound activates the unfolded protein response through PERK-eIF2α-ATF4-CHOP signaling, resulting in caspase-mediated apoptosis [2].
  • MTH1-Independent Pathways: Unlike initial reports, recent evidence indicates this compound's effects are largely independent of MTH1 inhibition, as demonstrated by siRNA knockdown experiments showing maintained efficacy despite MTH1 suppression [1].
  • Ferroptosis Suppression: Both (S)- and (R)-crizotinib inhibit ferroptosis by decreasing AGPAT3-mediated synthesis of ether-linked polyunsaturated fatty acids (PE-O-PUFA), revealing a common biological activity between enantiomers despite their different target profiles [3].

Cell Line Selection and Culture Conditions

Appropriate Cell Lines for this compound Testing

This compound has demonstrated efficacy across various cancer cell lines, providing researchers with multiple model systems for investigation:

Table 1: Recommended Cell Lines for this compound Testing

Cancer Type Cell Lines Key Characteristics Reference
Gastric Cancer SGC-7901, BGC-823 RTK-activated models; IC~50~ ~21-25 μM [1]
NSCLC NCI-H460, H1975, A549 ER stress-sensitive models [2]
Bladder Cancer T24, T24R2 Cisplatin-resistant variants available [4]
Lung Cancer (general) SPC-A1, HCC827, H2228 MET-expressing models [5]
Cell Culture Guidelines
  • Culture Conditions: Maintain cells in RPMI-1640 or F12 K medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 95% air and 5% CO₂ [2].
  • Spheroid Culture (3D Models): For advanced modeling, seed 2.5 × 10³ cells/well in 96-well spheroid microplates and culture for 4 days to form spheroids of approximately 230-280 μm diameter before treatment [4].
  • Passaging Protocol: Passage cells at 80-90% confluence using standard trypsinization procedures, and ensure cells are in logarithmic growth phase at the time of experimental setup.

Cell Viability Assay Protocols

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity as an indicator of cell viability.

  • Step 1: Cell Seeding

    • Harvest cells during logarithmic growth phase and prepare single-cell suspension
    • Seed cells in 96-well plates at a density of 8×10³ cells/well in 100 μL complete medium
    • Incubate for 24 hours at 37°C to allow cell attachment [2]
  • Step 2: Compound Treatment

    • Prepare this compound stock solution in DMSO and dilute in culture medium to required concentrations (typical range: 0.625-80 μM)
    • Replace medium with fresh medium containing this compound
    • Include vehicle control (DMSO, typically ≤0.1%) and blank wells (medium only)
    • Incubate for desired duration (typically 24-72 hours) [2]
  • Step 3: MTT Incubation and Measurement

    • Prepare MTT solution at 0.5 mg/mL in serum-free medium
    • Add 100 μL MTT solution per well and incubate for 4 hours at 37°C
    • Carefully remove medium and dissolve formazan crystals in 100 μL DMSO
    • Measure absorbance at 490 nm using microplate reader [2]
  • Step 4: Calculations

    • Calculate percentage viability: (Absorbance~treated~ - Absorbance~blank~) / (Absorbance~control~ - Absorbance~blank~) × 100
    • Determine IC~50~ values using Logit method or non-linear regression analysis
CCK-8 Assay Protocol

The Cell Counting Kit-8 (CCK-8) assay offers enhanced sensitivity and reduced toxicity compared to MTT.

  • Step 1: Cell Seeding and Treatment

    • Seed cells in 96-well plates as described in MTT protocol
    • Treat with this compound concentration series for predetermined time points
  • Step 2: CCK-8 Incubation

    • Add 10 μL CCK-8 reagent directly to each well containing 100 μL medium
    • Incubate for 2-4 hours at 37°C [4]
  • Step 3: Absorbance Measurement

    • Measure absorbance at 450 nm using microplate reader
    • Calculate viability percentages as described in MTT protocol
Live/Dead Staining Protocol

For visual assessment of viability in 2D and 3D cultures:

  • Staining Solution Preparation: Prepare working solution containing live cell staining dye, dead cell staining dye, and Hoechst 33342 nuclei stain according to manufacturer's instructions [4]
  • Sample Incubation: Incubate cells with staining solution for 30 minutes at 37°C
  • Visualization: Image using fluorescent microscope with appropriate filter sets
  • Quantification: Calculate viability ratios using image analysis software (e.g., ImageJ)

Quantitative Data and IC50 Determination

Experimental Optimization Guidelines
  • Time Course Considerations: Monitor viability at 24, 48, and 72 hours to capture time-dependent effects
  • Dose Range Finding: Begin with broad concentration range (0.1-100 μM) then narrow based on response
  • Serum Considerations: Evaluate effects in both serum-containing and serum-free conditions for specific mechanistic studies

Table 2: Representative this compound IC₅₀ Values Across Cell Lines

Cell Line Cancer Type IC₅₀ (μM) Assay Type Exposure Time Reference
SGC-7901 Gastric Cancer 21.33 MTT 24h [1]
BGC-823 Gastric Cancer 24.81 MTT 24h [1]
NCI-H460 NSCLC ~20 MTT 24h [2]
T24 Bladder Cancer ~15 CCK-8 24h [4]
T24R2 Bladder Cancer ~18 CCK-8 24h [4]

Apoptosis and Mechanism Analysis Assays

Annexin V/Propidium Iodide Apoptosis Assay
  • Cell Preparation: Seed cells at 2.5×10⁵ cells/well in 6-well plates and treat with this compound for 24 hours [2]
  • Staining Protocol: Harvest cells, wash with cold PBS, and resuspend in binding buffer containing FITC-Annexin V and PI
  • Flow Cytometry Analysis: Analyze within 1 hour using flow cytometer with appropriate fluorescence channels
  • Data Interpretation: Quantify percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
Intracellular ROS Detection
  • Probe Loading: Incubate cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C [1]
  • Treatment: Expose to this compound for predetermined times (typically 2-24 hours)
  • Measurement Options:
    • Flow cytometry: Analyze 8,000 events per sample using FITC channel [2]
    • Fluorescence microscopy: Image live cells using standard FITC filters
    • Microplate reader: Measure fluorescence at 485/535 nm excitation/emission
Caspase Activity and PARP Cleavage Analysis
  • Western Blot for PARP Cleavage:
    • Separate proteins by SDS-PAGE (6-12% gels) and transfer to PVDF membranes
    • Probe with anti-cleaved PARP antibodies to detect apoptosis-specific cleavage fragments [1]
  • Caspase Activity Assays:
    • Use fluorometric or colorimetric caspase assay kits according to manufacturer protocols
    • Measure activity at 2, 4, 8, and 24 hours to capture activation kinetics

The following diagram illustrates the interconnected mechanisms of action of this compound and the corresponding experimental approaches for their investigation:

G cluster_primary Primary Mechanisms cluster_downstream Downstream Consequences cluster_assays Detection Methods S_Crizotinib This compound Treatment OxidativeStress Oxidative Stress Induction S_Crizotinib->OxidativeStress ERstress ER Stress Activation S_Crizotinib->ERstress FerroptosisInhibition Ferroptosis Inhibition S_Crizotinib->FerroptosisInhibition AGPAT3-mediated DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis Induction OxidativeStress->Apoptosis ROS_Assay DCFH-DA Flow Cytometry or Fluorescence Microscopy OxidativeStress->ROS_Assay DNADamage->Apoptosis DNA_Assay γH2AX/ATM Immunofluorescence DNADamage->DNA_Assay ERstress->Apoptosis ER_Assay Western Blot: ATF4, CHOP, phospho-eIF2α ERstress->ER_Assay ViabilityReduction Reduced Cell Viability FerroptosisInhibition->ViabilityReduction Context-dependent CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycleArrest->ViabilityReduction Apoptosis->ViabilityReduction Apoptosis_Assay Annexin V/PI Staining PARP Cleavage Apoptosis->Apoptosis_Assay Viability_Assay MTT/CCK-8 Assays ViabilityReduction->Viability_Assay

Troubleshooting and Technical Considerations

  • Solubility and Storage: this compound has pH-dependent solubility (>10 mg/mL at pH 1.6 to <0.1 mg/mL at pH 8.2). Prepare stock solutions in DMSO at 10-50 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles [6] [7].
  • 3D Culture Considerations: For spheroid models, allow 4 days for formation before treatment. Larger spheroids may exhibit reduced drug penetration, requiring optimization of treatment duration [4].
  • Antioxidant Interventions: To confirm ROS-mediated mechanisms, include NAC pretreatment controls (typically 5 mM for 2 hours before this compound treatment) [1].
  • Resistance Models: For studies on resistance mechanisms, consider generating resistant cell lines through serial passaging with increasing drug concentrations over 3-6 months [1].

Conclusion

These application notes provide comprehensive protocols for evaluating the in vitro effects of this compound on cancer cell viability. The compound's multi-mechanistic activity necessitates thorough assessment using complementary techniques that evaluate not only viability but also apoptotic pathways, oxidative stress responses, and cell cycle alterations. The protocols outlined here have been validated across multiple cancer cell types and can be adapted to specific research needs while maintaining methodological rigor essential for generating reproducible, publication-quality data.

References

Comprehensive Application Note: (S)-Crizotinib-Induced Apoptosis in Non-Small Cell Lung Cancer (NSCLC) Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib and Its Relevance to NSCLC

Non-small cell lung cancer (NSCLC) accounts for approximately 80-85% of all lung cancers and is frequently diagnosed at advanced stages with poor prognosis. Targeted therapies have revolutionized treatment paradigms for NSCLC patients with specific oncogenic drivers. This compound, the less studied enantiomer of the clinically approved ALK/ROS1/MET inhibitor (R)-crizotinib, has recently emerged as a promising therapeutic agent with a unique mechanism of action independent of traditional kinase targets. Unlike its (R)-enantiomer, This compound exhibits potent antitumor activity through novel pathways involving oxidative stress and endoplasmic reticulum (ER) stress-mediated apoptosis, presenting valuable opportunities for therapeutic intervention in NSCLC, including those without ALK rearrangements.

This application note provides a comprehensive summary of current research findings on This compound-induced apoptosis in NSCLC models, with detailed experimental protocols and quantitative data to facilitate further investigation and development of this promising therapeutic agent. The information presented herein is specifically curated for researchers, scientists, and drug development professionals working in oncology and experimental therapeutics.

Key Mechanisms of Apoptosis Induction

ROS-Dependent ER Stress Pathway

The predominant mechanism of This compound-induced apoptosis in NSCLC cells involves the induction of reactive oxygen species (ROS) leading to endoplasmic reticulum stress:

  • This compound significantly increases intracellular ROS levels within hours of treatment, as demonstrated in multiple NSCLC cell lines (NCI-H460, H1975, and A549). This ROS elevation triggers severe endoplasmic reticulum stress, characterized by phosphorylation of eukaryotic initiation factor 2α (eIF2α) and upregulation of the ER stress marker CHOP (CCAAT/-enhancer-binding protein homologous protein). The resulting ER stress progresses to mitochondrial apoptosis through modulation of Bcl-2 family proteins, with increased Bax/Bcl-2 ratios and subsequent caspase activation [1].

  • The critical role of ROS in this apoptotic pathway has been confirmed through rescue experiments with antioxidants. Pretreatment with N-acetyl-L-cysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD) effectively attenuates both ER stress and apoptosis induction, confirming ROS as the primary initiator of this cell death pathway [1].

MTH1-Independent Oxidative DNA Damage

Contrary to earlier proposed mechanisms, this compound's anticancer activity in NSCLC operates independently of MTH1 inhibition:

  • Initial studies proposed MTH1 (mutT homologue 1) as the primary target of this compound, with nanomolar inhibition potency observed in biochemical assays. MTH1 functions as a nucleotide pool sanitizing enzyme that hydrolyzes oxidized nucleotides to prevent their incorporation into DNA [2].

  • However, subsequent investigations in NSCLC models demonstrated that genetic knockdown of MTH1 does not significantly affect cell viability or apoptotic response to this compound. Similarly, MTH1 overexpression does not confer resistance to this compound treatment. These findings indicate that MTH1 inhibition is not essential for this compound-mediated apoptosis in NSCLC cells, though it may contribute to anticancer activity in other tumor types [1].

Alternative Mechanisms and Combination Effects

Additional mechanisms have been identified that contribute to this compound's overall anticancer profile:

  • Immunogenic Cell Death (ICD) Induction: High-dose (10 µM) this compound, particularly when combined with conventional chemotherapeutics like cisplatin, can induce immunogenic cell death characterized by calreticulin exposure, ATP release, and HMGB1 exodus. This converts dying cancer cells into a therapeutic vaccine that stimulates antitumor immune responses [3].

  • Akt Survival Pathway Activation: In response to this compound-induced DNA damage, cancer cells activate Akt-mediated pro-survival signaling as a compensatory mechanism. This finding suggests that combination therapies incorporating Akt inhibitors could significantly enhance this compound efficacy by counteracting this resistance pathway [4].

Quantitative Data Summary

Apoptosis Induction and Cell Viability

Table 1: this compound Effects on Cell Viability and Apoptosis in NSCLC Models

Cell Line IC50 Value (μM) Apoptosis Induction Experimental Conditions Reference
NCI-H460 ~15-20 μM 35-40% apoptosis at 20 μM (24h) 24h treatment, Annexin V/PI detection [1]
H1975 ~20-25 μM 25-30% apoptosis at 20 μM (24h) 24h treatment, Annexin V/PI detection [1]
A549 ~25-30 μM 20-25% apoptosis at 20 μM (24h) 24h treatment, Annexin V/PI detection [1]
SGC-7901 (GC) 21.33 μM Dose-dependent increase 24-48h treatment, Annexin V/PI detection [4]
BGC-823 (GC) 24.81 μM Dose-dependent increase 24-48h treatment, Annexin V/PI detection [4]
ROS Production and DNA Damage Markers

Table 2: Oxidative Stress and DNA Damage Parameters

Parameter Measurement Fold-Increase Experimental Conditions Reference
ROS Production DCFH-DA fluorescence 2.5-3.5 fold increase 2h treatment, 20-30 μM this compound [1] [4]
Nitric Oxide Production DAF-FM fluorescence 2.0-2.5 fold increase 2h treatment, 20-30 μM this compound [4]
DNA Damage (γH2AX) Immunofluorescence/Western blot 3-4 fold increase 24h treatment, 20-30 μM this compound [4]
ATM Phosphorylation Ser1981 phosphorylation 2.5-3 fold increase 24h treatment, 20-30 μM this compound [4]
ER Stress (CHOP) Protein expression 4-5 fold increase 24h treatment, 20 μM this compound [1]
Protein Expression Changes

Table 3: Key Protein Expression Changes in Apoptotic Pathways

Protein Expression Change Time Frame Functional Significance Reference
Bax/Bcl-2 Ratio Increased 3-4 fold 24h Promotes mitochondrial apoptosis [1]
Cleaved PARP Increased 4-5 fold 24-48h Apoptosis execution marker [4]
Phospho-eIF2α Increased 3-4 fold 4-12h ER stress indicator [1] [3]
Akt Phosphorylation Increased 2-2.5 fold 6-24h Compensatory survival signal [4]

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Purpose: To determine the inhibitory effects of this compound on NSCLC cell proliferation.

Reagents and Equipment:

  • This compound (Selleck Chemical, reconstituted in DMSO at 50 mM stock concentration)
  • NSCLC cell lines (NCI-H460, H1975, A549, or others of interest)
  • RPMI-1640 or F12 K medium supplemented with 10% FBS
  • 96-well tissue culture plates
  • MTT reagent (0.5 mg/mL final concentration)
  • Dimethyl sulfoxide (DMSO)
  • Microplate reader capable of measuring 490 nm absorbance

Procedure:

  • Seed cells in 96-well plates at a density of 8×10³ cells/well in 100 μL complete medium and culture for 24 hours to allow attachment.
  • Prepare serial dilutions of this compound in complete medium (typical range: 0.625-80 μM).
  • Replace medium with this compound-containing medium (100 μL/well), including DMSO-only controls.
  • Incubate for desired treatment duration (typically 24-72 hours) at 37°C with 5% CO₂.
  • Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.
  • Measure absorbance at 490 nm using a microplate reader.
  • Calculate percentage viability: % Viability = (Absorbance treated / Absorbance control) × 100
  • Determine IC50 values using Logit method or non-linear regression analysis [1] [5].
Apoptosis Detection by Flow Cytometry

Purpose: To quantify apoptosis induction by this compound using Annexin V/PI staining.

Reagents and Equipment:

  • FITC Annexin V Apoptosis Detection Kit I (BD Pharmingen)
  • Propidium Iodide (PI) staining solution
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Phosphate-buffered saline (PBS), ice-cold
  • Flow cytometer (e.g., FACSCalibur, BD Biosciences)
  • 6-well tissue culture plates

Procedure:

  • Seed cells in 6-well plates at 2.5×10⁵ cells/well and culture overnight.
  • Treat cells with this compound (10, 20, 30 μM) for 24 hours.
  • Collect both adherent and floating cells by trypsinization and combine.
  • Wash cells twice with ice-cold PBS and resuspend in 1× Binding Buffer at 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tube and add 5 μL FITC Annexin V and 5 μL PI.
  • Gently vortex and incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL 1× Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
  • Set up compensation controls and quadrants using untreated cells, Annexin V-only, and PI-only stained cells.
  • Analyze at least 10,000 events per sample and calculate percentage of apoptotic cells (early apoptosis: Annexin V+/PI-; late apoptosis: Annexin V+/PI+) [1] [4].
Intracellular ROS Measurement

Purpose: To detect this compound-induced reactive oxygen species production.

Reagents and Equipment:

  • DCFH-DA (2',7'-dichlorofluorescein diacetate) fluorescent probe (Beyotime Biotech)
  • DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) for nitric oxide detection
  • Serum-free medium
  • Antioxidants (NAC, GSH, SOD) for inhibition studies
  • Flow cytometer or fluorescence microplate reader
  • 6-well plates or black-walled 96-well plates

Procedure:

  • Seed cells in appropriate plates and culture overnight to reach 70-80% confluence.
  • Pretreat cells with antioxidants (5 mM NAC, 5 mM GSH, or 300 U/mL SOD) for 1 hour if performing inhibition studies.
  • Treat cells with this compound at desired concentrations (typically 20-30 μM) for 2 hours.
  • Load cells with 10 μM DCFH-DA or 5 μM DAF-FM DA in serum-free medium and incubate for 30 minutes at 37°C.
  • Wash cells three times with ice-cold PBS to remove excess probe.
  • For flow cytometry: Harvest cells, resuspend in PBS, and analyze fluorescence immediately (Ex/Em: 488/525 nm for DCF; 495/515 nm for DAF-FM).
  • For plate reader: Measure fluorescence directly in plates.
  • Express results as fold-increase relative to untreated control cells [1] [4].
Western Blot Analysis of Apoptotic and ER Stress Markers

Purpose: To detect protein expression changes in apoptotic and ER stress pathways.

Reagents and Equipment:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit (Bio-Rad)
  • SDS-PAGE gels (6-12%)
  • PVDF or nitrocellulose membranes
  • Electrophoresis and transfer apparatus
  • Primary antibodies: Anti-Bcl-2, Anti-Bax, Anti-CHOP, Anti-ATF4, Anti-phospho-eIF2α, Anti-total eIF2α, Anti-cleaved PARP, Anti-γH2AX, Anti-phospho-ATM (Ser1981)
  • HRP-conjugated secondary antibodies
  • ECL detection reagents
  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at desired concentrations and time points.
  • Lyse cells in RIPA buffer and determine protein concentration using BCA assay.
  • Separate 20-40 μg protein per lane by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3× with TBST for 10 minutes each.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash membranes 3× with TBST for 10 minutes each.
  • Develop using ECL reagents and image with chemiluminescence system.
  • Normalize protein expression to loading controls (GAPDH or β-actin) and quantify by densitometry [1] [4].
In Vivo Xenograft Studies

Purpose: To evaluate antitumor efficacy of this compound in animal models.

Reagents and Equipment:

  • Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
  • NSCLC cells for implantation (5×10⁶ cells/mouse)
  • This compound formulated in appropriate vehicle (e.g., 1% carboxymethylcellulose)
  • Caliper for tumor measurement
  • Equipment for tissue collection and processing

Procedure:

  • Subcutaneously implant NSCLC cells into flanks of immunodeficient mice.
  • Monitor tumor growth until reaching approximately 100-150 mm³ volume.
  • Randomize mice into treatment groups (n=5-8 per group).
  • Administer this compound (typically 25-50 mg/kg) or vehicle control daily via oral gavage.
  • Measure tumor dimensions and body weight 2-3 times weekly.
  • Calculate tumor volume: V = (length × width²) / 2
  • At study endpoint, collect tumors and process for Western blot analysis, immunohistochemistry, or TUNEL staining to confirm apoptosis and ER stress induction.
  • All procedures must follow institutional animal care and use guidelines [1].

Pathway Diagrams and Signaling Mechanisms

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the primary mechanism of this compound-induced apoptosis in NSCLC cells:

G S_Crizotinib S_Crizotinib ROS ROS S_Crizotinib->ROS Induces ER_Stress ER_Stress ROS->ER_Stress Triggers eIF2a_Phos eIF2a_Phos ER_Stress->eIF2a_Phos Activates CHOP_Upregulation CHOP_Upregulation eIF2a_Phos->CHOP_Upregulation Stimulates Bax_Activation Bax_Activation CHOP_Upregulation->Bax_Activation Promotes Mitochondrial_Apoptosis Mitochondrial_Apoptosis Bax_Activation->Mitochondrial_Apoptosis Initiates Caspase_Activation Caspase_Activation Mitochondrial_Apoptosis->Caspase_Activation Releases Cytochrome C Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Antioxidants Antioxidants Antioxidants->ROS Scavenge NAC NAC NAC->ROS Neutralizes

Diagram 1: this compound-induced apoptotic signaling pathway in NSCLC cells. The diagram illustrates the sequential mechanism whereby this compound induces ROS generation, leading to ER stress, mitochondrial apoptosis activation, and最终cell death. Antioxidants like NAC can block this pathway by scavenging ROS [1].

Experimental Workflow for Mechanism Analysis

G Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Viability_Assay Viability_Assay Treatment->Viability_Assay MTT/IC50 Apoptosis_Detection Apoptosis_Detection Treatment->Apoptosis_Detection Annexin V/PI ROS_Measurement ROS_Measurement Treatment->ROS_Measurement DCFH-DA Western_Blot Western_Blot Treatment->Western_Blot ER stress/ apoptotic markers In_Vivo_Validation In_Vivo_Validation Western_Blot->In_Vivo_Validation Confirm mechanism

Diagram 2: Experimental workflow for analyzing this compound mechanisms. This workflow outlines the key experimental approaches for comprehensively investigating this compound's effects on NSCLC cells, from in vitro assays to in vivo validation [1] [4].

Research Implications and Future Directions

The accumulating evidence for this compound's apoptosis-inducing capabilities in NSCLC models presents several promising research and development opportunities:

  • Combination Therapy Development: The ROS-dependent mechanism of this compound suggests potential synergies with conventional chemotherapy agents and other targeted therapies. Research indicates that combining this compound with cisplatin significantly enhances anticancer efficacy through immunogenic cell death induction [3].

  • Overcoming Akt-Mediated Resistance: The discovery that this compound triggers compensatory Akt survival signaling highlights the therapeutic potential of combining this compound with Akt inhibitors to prevent resistance development and enhance apoptosis induction [4].

  • Expansion to Other Malignancies: While this application note focuses on NSCLC, research demonstrates that this compound exhibits potent anticancer activity in other malignancies, including gastric cancer models, suggesting broader therapeutic applications [4].

  • Biomarker Development: Further investigation is needed to identify predictive biomarkers that can identify patient populations most likely to respond to this compound therapy, particularly given its unique mechanism independent of ALK rearrangements.

Troubleshooting and Technical Considerations

  • Antioxidant Interference: When studying ROS-dependent mechanisms, ensure that culture media and supplements are free of antioxidants that might interfere with ROS detection or biological effects.

  • DMSO Concentration Controls: Maintain consistent DMSO concentrations across all treatment groups, keeping final concentration below 0.1% to minimize solvent toxicity.

  • Time Course Considerations: ER stress and apoptosis markers exhibit different temporal expression patterns; include multiple time points in preliminary experiments to capture dynamic responses.

  • Cell Line Variability: Response to this compound varies significantly among NSCLC cell lines; consider screening multiple lines or selecting those with demonstrated sensitivity (e.g., NCI-H460).

  • Antibody Validation: Ensure proper validation of antibodies for Western blot analysis, particularly for phospho-specific antibodies detecting ER stress markers.

Conclusion

This compound represents a promising therapeutic agent for NSCLC with a unique mechanism of action centered on ROS-dependent ER stress induction and apoptosis. The detailed protocols and quantitative data provided in this application note will assist researchers in further investigating this compound and developing potential therapeutic strategies based on its distinctive activity profile. The combination of this compound with agents that target compensatory survival pathways or conventional chemotherapeutics presents particularly promising avenues for future therapeutic development.

References

Efficacy & Experimental Parameters in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental parameters and key findings from pivotal (S)-Crizotinib xenograft studies.

Cancer Type Model System Dosing Regimen Key Efficacy Findings Proposed Primary Mechanism
Non-Small Cell Lung Cancer (NSCLC) [1] NCI-H460 cells in immunodeficient mice 50 mg/kg, orally, once daily [1] Induced tumor cell apoptosis; inhibited tumor growth ROS-dependent ER stress pathway [1]
Gastric Cancer (GC) [2] BGC-823 & SGC-7901 cells in xenograft mice 100 mg/kg, intraperitoneally, every 2 days [2] Reduced tumor growth; induced apoptosis & oxidative DNA damage ROS generation; triggered pro-survival Akt signaling [2]
Anaplastic Large Cell Lymphoma (ALCL) [3] Karpas 299 & SU-DHL-1 cell lines in NSG mice 50 mg/kg, orally, once daily (in combo with everolimus) [3] Synergistic anti-tumor effect with everolimus; increased G0/G1 arrest & apoptosis ALK inhibition; downregulation of mTOR signaling pathways [3]
NSCLC (PDX Model) [4] CTC15035EML4-ALK PDX model from patient pleural fluid 50 mg/kg, orally, once daily [4] Effective tumor growth inhibition; acquired resistance emerged after ~114 days Initial ALK inhibition; resistance via secondary ALK (E1210K) mutation [4]

Proposed Mechanisms of Action

This compound exerts anti-tumor effects primarily through inducing oxidative stress, which triggers DNA damage and apoptosis. The following diagram illustrates this core mechanism and the rationale for combination therapy.

G S_Crizotinib This compound Treatment ROS Increased Intracellular ROS S_Crizotinib->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage ER_Stress Lethal ER Stress DNA_Damage->ER_Stress In NSCLC Apoptosis Tumor Cell Apoptosis DNA_Damage->Apoptosis AKT_Survival Pro-Survival AKT Signaling DNA_Damage->AKT_Survival In Gastric Cancer ER_Stress->Apoptosis Combo_Therapy Combination Therapy (e.g., with AKT inhibitor) AKT_Survival->Combo_Therapy Feedback loop Enhanced_Effect Enhanced Anti-Tumor Efficacy & Overcoming Resistance Combo_Therapy->Enhanced_Effect

Research shows this mechanism is independent of MTH1 inhibition [1] [2]. In gastric cancer, the DNA damage triggered by this compound simultaneously activates a pro-survival signal via Akt phosphorylation, suggesting that combining this compound with an Akt inhibitor can more effectively suppress tumor growth and overcome resistance [2].

Detailed Experimental Protocols

Protocol 1: In Vivo Xenograft Study for Efficacy

This general protocol can be adapted for different cancer types, as reflected in the table above.

  • Tumor Cell Implantation: Subcutaneously inoculate 5-10 million cancer cells (e.g., NCI-H460, BGC-823) or a small fragment of patient-derived tumor tissue into the flank of immunodeficient mice (e.g., athymic nude, NSG, or SCID mice) [1] [2] [4].
  • Group Randomization: After tumors reach a palpable size (approximately 100-300 mm³), randomize mice into control and treatment groups with similar average tumor volumes (n=6 mice per group is common) [3] [4].
  • Drug Administration:
    • Dosing: Administer this compound at 50-100 mg/kg body weight [1] [3] [2].
    • Route & Schedule: Deliver orally by gavage or intraperitoneally. A once-daily or once-every-two-days schedule is typical [1] [2].
    • Vehicle Control: Use a solution like 0.5% hydroxypropyl methylcellulose (HPMC) / 0.5% Tween-80 for oral administration [4].
    • Treatment Duration: Continue dosing for several weeks until control group tumors reach a predetermined size endpoint.
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate volume using the formula: Volume = (Length × Width²) / 2 [4].
  • Efficacy Endpoint Analysis:
    • Tumor Growth Inhibition (TGI): Calculate as TGI (%) = [1 - (ΔT_treatment / ΔT_control)] × 100, where ΔT is the change in tumor volume over time [4].
    • Apoptosis & Pathway Analysis: Harvest tumors at the end of the study. Analyze apoptosis (e.g., TUNEL assay, cleaved caspase-3) and key signaling proteins (e.g., p-Akt, CHOP, γH2AX) via western blotting and immunohistochemistry [1] [2].
Protocol 2: Assessing Combination Therapy Synergy

This protocol outlines the key steps for evaluating this compound in combination with other agents, such as everolimus [3].

G cluster_analysis Endpoint Analysis Start Establish Xenograft Tumors Randomize Randomize into 4 Groups: • Vehicle Control • this compound alone • Combination Partner alone • Combination Therapy Start->Randomize Treat Administer Treatments (Oral gavage, daily) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (Twice Weekly) Treat->Monitor Analyze Endpoint Analysis Monitor->Analyze Synergy Synergistic Effect Confirmed Analyze->Synergy If Combination > Monotherapy A1 Tumor Growth Inhibition (TGI) A2 Apoptosis Assay (Annexin V/PI Flow Cytometry) A3 Cell Cycle Analysis (PI Staining & Flow Cytometry) A4 Pathway Analysis (Western Blot for p-ALK, p-AKT, p-ERK)

  • Experimental Workflow: Follow the workflow outlined in the diagram above.
  • In Vitro Confirmation: Prior to in vivo studies, use the Cell Counting Kit-8 (CCK-8) assay to determine the combination index (CI) in relevant cell lines (e.g., Karpas 299) treated with this compound and the combination agent for 72 hours [3].
  • Mechanistic Investigation: Analyze key signaling pathways (e.g., PI3K/AKT, mTOR) via western blot from harvested tumors to understand the molecular basis of any observed synergy [3].

Key Research Applications & Considerations

  • Overcoming Drug Resistance: PDX models derived from patient malignant pleural effusions are valuable tools for studying the emergence of resistance, such as secondary ALK mutations (e.g., E1210K), and for developing subsequent treatment strategies [4].
  • Rational Combination Therapies: The proven synergy with mTOR inhibitors (e.g., everolimus) and the feedback activation of pro-survival Akt signaling provide a strong rationale for exploring these combinations to enhance efficacy [3] [2].
  • Model Selection Guidance: For studies focusing on the tumor microenvironment or immunotherapy, consider utilizing humanized PDX mouse models, which can recapitulate interactions between the tumor and the human immune system [5].

References

Comprehensive Application Notes and Protocols: Measuring ROS in (S)-Crizotinib Research via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(S)-Crizotinib, the S-enantiomer of the multi-targeted tyrosine kinase inhibitor crizotinib, has emerged as a promising anticancer agent with a unique mechanism of action that extends beyond its original kinase targets. While the (R)-enantiomer is known to inhibit ALK, c-Met, and ROS1 kinases, the (S)-enantiomer exhibits potent antitumor activity through alternative mechanisms, particularly involving the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. Recent studies have demonstrated that this compound induces lethal endoplasmic reticulum stress and oxidative DNA damage in various cancer models, including non-small cell lung cancer (NSCLC) and gastric cancer, through ROS-dependent mechanisms that appear independent of MTH1 inhibition. These findings have positioned this compound as a valuable tool for understanding ROS-mediated cell death pathways and developing novel therapeutic strategies. This application note provides detailed protocols for measuring ROS production in response to this compound treatment using flow cytometry, along with comprehensive experimental data and technical considerations to ensure reliable and reproducible results.

Key Findings on this compound and ROS Induction

Anticancer Mechanisms Through ROS-Mediated Pathways

Research across multiple cancer models has consistently demonstrated that this compound exerts significant anticancer effects primarily through ROS-mediated apoptosis and DNA damage pathways. In human non-small cell lung cancer (NSCLC) cells, including NCI-H460, H1975, and A549 cell lines, this compound induced lethal endoplasmic reticulum (ER) stress and apoptosis by increasing intracellular ROS levels. The study revealed that blocking ROS production with antioxidants like N-acetyl-L-cysteine (NAC) markedly reversed this compound-induced ER stress and cell death, confirming the central role of ROS in the mechanism of action [1]. Similarly, in gastric cancer models using SGC-7901 and BGC-823 cell lines, this compound treatment resulted in dose-dependent increases in both ROS and nitric oxide (NO), leading to oxidative DNA damage as evidenced by increased levels of γH2AX and Ser1981-phosphorylated ATM, established markers of DNA damage response [2].

Table 1: Summary of this compound Effects Across Cancer Models

Cancer Model Cell Lines Used Key Findings IC50 Values Proposed Mechanism
Non-Small Cell Lung Cancer (NSCLC) NCI-H460, H1975, A549 Induced ER stress and apoptosis via ROS; Effects reversed by NAC Varies by cell line ROS-dependent ER stress apoptotic pathway, MTH1-independent
Gastric Cancer SGC-7901, BGC-823 Dose-dependent ROS increase, oxidative DNA damage, cell cycle arrest at G2/M 21.33 μM (SGC-7901), 24.81 μM (BGC-823) ROS-dependent apoptosis and DNA damage, MTH1-independent
Hepatotoxicity Model L02 (human hepatocytes) Mitochondrial apoptosis via ROS accumulation and Nrf2 inhibition Concentration-dependent ROS-mediated mitochondrial apoptosis

Notably, the antioxidant NAC (5 mM pretreatment) effectively reversed this compound-induced ROS increases, apoptosis, and DNA damage markers across studies, providing a key experimental control and potential therapeutic mitigation strategy [1] [2]. The MTH1-independent nature of these effects was consistently demonstrated through siRNA knockdown experiments, showing that neither MTH1 depletion nor overexpression significantly affected this compound's ability to induce ROS or suppress cancer cell growth [1] [2].

Signaling Pathways Activated by this compound

This compound treatment activates a complex network of cellular stress pathways that ultimately lead to apoptosis. The primary mechanism involves ROS accumulation, which triggers both endoplasmic reticulum stress and DNA damage response pathways. In NSCLC cells, ROS induction leads to ER stress evidenced by increased expression of key markers such as ATF4, phosphorylated eIF2α, and CHOP [1]. In gastric cancer cells, this compound-induced ROS causes oxidative DNA damage characterized by phosphorylation of ATM and H2AX, initiating DNA repair responses [2]. Additionally, this compound triggers pro-survival signaling through Akt activation as a compensatory mechanism, suggesting that combination therapy with Akt inhibitors could enhance its efficacy [2].

The following diagram illustrates the key signaling pathways involved in this compound-induced ROS-mediated apoptosis:

G S_Crizotinib S_Crizotinib ROS_Increase ROS_Increase S_Crizotinib->ROS_Increase Induces MTH1_Inhibition MTH1_Inhibition S_Crizotinib->MTH1_Inhibition Potential Target ER_Stress ER_Stress ROS_Increase->ER_Stress Activates DNA_Damage DNA_Damage ROS_Increase->DNA_Damage Causes Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Akt_Signaling Akt_Signaling DNA_Damage->Akt_Signaling Triggers DNA_Damage->Apoptosis Promotes Akt_Signaling->Apoptosis Survival Signal (Blocks) MTH1_Inhibition->ROS_Increase Disputed Mechanism

Diagram 1: Key Signaling Pathways in this compound-Induced ROS-Mediated Apoptosis. This compound primarily induces ROS increase, which activates ER stress and causes DNA damage, ultimately leading to apoptosis. Akt signaling represents a pro-survival pathway that may attenuate the apoptotic response. The role of MTH1 inhibition remains disputed, with studies showing MTH1-independent effects.

Flow Cytometry Protocols for ROS Measurement

Probe Selection and Staining Procedure

Accurate measurement of ROS production is fundamental to studying this compound's mechanism of action. The selection of appropriate fluorescent probes and optimized staining conditions are critical for reliable detection of specific ROS species. The most widely used probes for detecting general ROS production and nitric oxide in this compound studies are DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for general ROS and DAF-FM DA (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) for nitric oxide detection [1] [2].

Table 2: Fluorescent Probes for ROS Detection in this compound Studies

Probe Name Target ROS Excitation/Emission Working Concentration Staining Duration Key Considerations
DCFH-DA Hydrogen peroxide, peroxynitrite, hydroxyl radicals ~485-500 nm/~515-530 nm (FL1 channel) 10 μM 30 minutes at 37°C Measures various ROS; requires careful interpretation
DAF-FM DA Nitric oxide (NO) ~495 nm/~515 nm 5 μM 30 minutes at 37°C More specific for NO detection
Dihydroethidium (DHE) Superoxide anion 518 nm/605 nm (FL2 channel) 5-10 μM 30 minutes at 37°C Detects superoxide specifically

The staining protocol involves careful handling to prevent artificial ROS generation. Cells should be harvested, washed with PBS, and resuspended in serum-free media containing the fluorescent probe at the appropriate concentration. Following incubation at 37°C for 30 minutes in the dark, cells are washed with PBS to remove excess probe and analyzed immediately by flow cytometry [1] [3]. It is crucial to include untreated controls and antioxidant-treated controls (e.g., with 5 mM NAC) to establish baseline ROS levels and verify the specificity of the response [1] [2].

Comprehensive Flow Cytometry Protocol

The following step-by-step protocol provides a standardized approach for measuring this compound-induced ROS production using flow cytometry:

Sample Preparation:

  • Cell Culture: Culture appropriate cell lines (e.g., NSCLC lines NCI-H460, H1975, A549; gastric cancer lines SGC-7901, BGC-823) in their recommended media until 70-80% confluent [1] [2].
  • Drug Treatment: Treat cells with this compound at concentrations ranging from 10-30 μM for 2-24 hours, based on experimental requirements. Prepare stock solution in DMSO and ensure final DMSO concentration does not exceed 0.1% (v/v) [1] [2].
  • Antioxidant Pretreatment (Optional): For inhibition studies, pretreat cells with 5 mM NAC for 1-2 hours before this compound addition to confirm ROS-dependent effects [1] [2].

Staining and Measurement: 4. Probe Loading: Harvest cells, wash with PBS, and resuspend in serum-free media containing 10 μM DCFH-DA or 5 μM DAF-FM DA [1]. 5. Incubation: Incubate cells at 37°C for 30 minutes in the dark, with gentle mixing every 10 minutes [1] [3]. 6. Washing: Centrifuge cells at 350 × g for 5 minutes, discard supernatant, and resuspend in fresh PBS [3]. 7. Flow Cytometry Analysis: Analyze approximately 8,000 viable cells per sample using a flow cytometer with standard FITC filters (FL1 channel for DCFH-DA). Maintain consistent flow rates to ensure measurement precision [1] [4].

Controls and Quality Assurance: 8. Essential Controls: Include unstained cells, vehicle control (DMSO-treated), and positive control (e.g., H₂O₂-treated cells) for proper gating and instrument setup [3] [4]. 9. Data Acquisition: Collect fluorescence data using logarithmic amplification. Analyze using flow cytometry software, reporting geometric mean fluorescence intensity (MFI) or median fluorescence intensity [3].

The following workflow diagram summarizes the key experimental steps:

G Start Start Cell_Culture Cell_Culture Start->Cell_Culture Begin with Treatment Treatment Cell_Culture->Treatment Grow to 70-80% confluency Probe_Staining Probe_Staining Treatment->Probe_Staining This compound (10-30 μM, 2-24h) Flow_Analysis Flow_Analysis Probe_Staining->Flow_Analysis DCFH-DA/DAF-FM DA 30 min, 37°C Data_Collection Data_Collection Flow_Analysis->Data_Collection Analyze 8000 viable cells NAC_Pretreatment NAC_Pretreatment NAC_Pretreatment->Treatment Optional: 1-2h before treatment

Diagram 2: Experimental Workflow for ROS Measurement in this compound Research. The diagram outlines the key steps from cell culture preparation through data collection, including the optional NAC pretreatment to confirm ROS-dependent effects.

Critical Technical Considerations

Optimization and Troubleshooting

Several technical factors must be carefully controlled to ensure accurate ROS measurements in this compound studies. The inherent reactivity of ROS species and the potential for artifactual generation during sample processing necessitate strict protocol adherence. Key considerations include:

  • Minimize Light Exposure: ROS-sensitive probes are photolabile; perform all staining steps in the dark and protect samples from light during analysis [3].
  • Control Temperature: Maintain consistent 37°C temperature during staining to preserve cellular viability and enzymatic activity [3].
  • Timing Consistency: Process samples immediately after staining, as prolonged periods can lead to signal degradation or increased background fluorescence [3].
  • Cell Density Optimization: Avoid excessive cell densities (>1×10⁶ cells/mL) during staining to ensure uniform probe loading and prevent nutrient depletion [3].
  • Instrument Calibration: Regularly calibrate flow cytometer using fluorescence standards to ensure consistent performance across experiments [4].

When troubleshooting unexpected results, consider the following approaches. For high background fluorescence in untreated controls, verify probe purity, reduce staining concentration/duration, and ensure thorough washing. For low signal intensity in treated samples, confirm this compound activity through viability assays, check probe solubility and storage conditions, and verify proper instrument detection settings. If high variability between replicates occurs, ensure consistent cell counting, maintain uniform treatment conditions, and standardize gating strategies across samples [3] [4].

Data Interpretation and Analysis

When analyzing flow cytometry data for this compound studies, report both representative histograms and quantitative comparisons of fluorescence intensity. Statistical analysis should include multiple independent experiments (typically n≥3) with appropriate statistical tests comparing treated samples to relevant controls. The percentage increase in ROS production is commonly calculated as the fold-change in mean fluorescence intensity compared to vehicle-treated controls [1] [2]. Importantly, ROS data should be correlated with other endpoints such as apoptosis assays (Annexin V/PI staining), DNA damage markers (γH2AX, p-ATM), and cell viability measurements to establish comprehensive mechanism-based evidence [1] [2].

Conclusion

The detailed protocols and application notes presented herein provide researchers with a comprehensive framework for investigating ROS induction by this compound using flow cytometry. The consistent findings across multiple cancer models indicate that this compound exerts significant anticancer effects primarily through ROS-mediated pathways involving endoplasmic reticulum stress, DNA damage response, and mitochondrial apoptosis. The standardized methodologies for ROS measurement, coupled with appropriate controls and validation experiments, will facilitate further investigation into the mechanism of action of this compound and related compounds. Furthermore, the recognition of Akt activation as a compensatory survival mechanism suggests promising combination strategies with Akt inhibitors to enhance therapeutic efficacy. These protocols may also be adapted for screening next-generation compounds that exploit similar ROS-mediated mechanisms for improved cancer therapy.

References

Comprehensive Application Notes and Protocols: Analyzing (S)-CrizotinInduced ER Stress Pathway in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib and Its Therapeutic Potential

This compound, the stereoisomer of the FDA-approved multi-targeted tyrosine kinase inhibitor crizotinib, has emerged as a promising anticancer agent with a novel mechanism of action distinct from its (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met kinases in specific cancers, this compound exhibits potent antiproliferative activity through induction of oxidative stress and endoplasmic reticulum (ER) stress-mediated apoptosis. This mechanism has been demonstrated across various cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer (GC), making it a compelling candidate for therapeutic development, particularly in tumors with limited treatment options.

The significance of this compound lies in its ability to exploit the heightened oxidative stress already present in cancer cells. Unlike normal cells, cancer cells maintain elevated levels of reactive oxygen species (ROS) due to their accelerated metabolic activity. This compound further increases ROS beyond a survivable threshold, triggering a cascade of cellular events culminating in apoptosis through ER stress pathways. This mechanism operates independently of MTH1 inhibition, contrary to earlier hypotheses, as demonstrated in multiple studies where MTH1 knockdown did not affect this compound's efficacy [1] [2]. These characteristics position this compound as a valuable tool for targeting cancers resistant to conventional therapies.

Molecular Mechanism of this compound-Induced ER Stress

Key Molecular Events

The antitumor mechanism of this compound centers on its capacity to induce substantial ROS accumulation, which subsequently activates the unfolded protein response (UPR) and ER stress-mediated apoptosis. The molecular progression involves several key events that have been consistently observed across multiple cancer models:

Table 1: Molecular Mechanism of this compound

Molecular Event Key Components Biological Consequence Experimental Evidence
ROS Induction Increased intracellular superoxide, hydrogen peroxide Oxidative stress damaging cellular components Flow cytometry with DCFH-DA; inhibition by NAC [1] [2]
ER Stress Activation Phosphorylated eIF2α, ATF4, CHOP Initiation of unfolded protein response Western blot analysis; electron microscopy of ER morphology [1]
DNA Damage Response γH2AX, phospho-ATM (Ser1981) DNA strand breaks and repair activation Immunofluorescence, Western blot [2]
Apoptosis Execution Cleaved PARP, Annexin V/PI positivity Programmed cell death Flow cytometry, Western blot [1] [2]
Pro-survival Signaling Phospho-Akt Compensatory survival mechanism Western blot; enhanced efficacy with Akt inhibitors [2]

The initial ROS surge occurs rapidly within hours of this compound treatment, as detected by fluorescent probes like DCFH-DA. This oxidative burden directly damages the endoplasmic reticulum, disrupting its protein-folding capacity and triggering the UPR. Critical markers of this process include phosphorylation of eukaryotic initiation factor 2α (eIF2α), which attenuates general protein translation while selectively promoting translation of activating transcription factor 4 (ATF4). Subsequently, ATF4 induces expression of CHOP (C/EBP homologous protein), a key mediator of ER stress-induced apoptosis [1].

Concurrently, this compound induces DNA damage as evidenced by increased γH2AX foci and phosphorylation of ATM at Ser1981. This DNA damage response occurs as a consequence of oxidative stress rather than direct DNA interaction, as pretreatment with the antioxidant N-acetylcysteine (NAC) markedly reduces these markers [2]. The culmination of these events is mitochondrial apoptosis pathway activation, characterized by cytochrome c release, caspase activation, and cleavage of PARP. Interestingly, cancer cells mount a compensatory pro-survival response through Akt phosphorylation, which represents a potential resistance mechanism that can be targeted with combination therapies [2].

Experimental Protocols for ER Stress Analysis

Core Methodologies for Assessing this compound Mechanism

Researchers investigating this compound-induced ER stress should employ a comprehensive panel of techniques to capture the multifaceted nature of this mechanism. The following integrated protocols have been validated in multiple studies and can be adapted to various cancer models:

Table 2: Experimental Protocols for this compound ER Stress Analysis

Method Key Parameters Specific Reagents & Controls Critical Steps
Cell Viability Assay (MTT) This compound: 0.625-80 μM for 24h; IC50 determination DMSO vehicle control; Reference inhibitors 4h MTT incubation; DMSO solubilization; 490nm absorbance [1]
Apoptosis Detection Annexin V/FITC & PI double staining; 10-30 μM this compound for 24h Untreated control; Early/late apoptosis standards Flow cytometry within 1h of staining; proper compensation [1] [2]
ROS Measurement DCFH-DA (10 μM) or DAF-FM-DA (5 μM); 30min incubation NAC control (5mM, 1h pretreatment) Protection from light; immediate flow cytometric analysis [1] [2]
Western Blot Analysis Primary antibodies: ATF4, p-eIF2α, CHOP, γH2AX, p-ATM, Cleaved PARP GAPDH/β-actin loading controls; Phosphatase inhibitors 6-12% SDS-PAGE; PVDF transfer; ECL detection [1] [2]
Electron Microscopy 2.5% glutaraldehyde fixation; 1% OsO4 post-fixation Untreated cells; NAC pretreatment control Uranyl acetate staining; Epon embedding [1]
siRNA Knockdown MTH1, CHOP siRNA (100nM); 48h transfection Scrambled siRNA control; Lipofectamine 2000 Validation of knockdown by Western blot [1]
Detailed Cell Culture and Treatment Protocol
  • Cell Lines: The protocol has been validated in NSCLC lines (NCI-H460, H1975, A549) and gastric cancer lines (SGC-7901, BGC-823). Cells should be maintained in their recommended media (RPMI-1640 or F12 K) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere [1] [2].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working concentrations by diluting in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments [1].

  • Treatment Schedule: Plate cells at appropriate densities (8×10³/well for 96-well plates; 2.5×10⁵/well for 6-well plates) and allow to adhere for 24 hours. For most assays, treat cells with 1-30 μM this compound for 6-24 hours, with 24 hours being optimal for apoptosis detection. Include NAC pretreatment (5 mM for 1-2 hours) where indicated to confirm ROS-dependent effects [1] [2].

ROS Detection and ER Stress Analysis

The measurement of intracellular ROS is critical for establishing the initial mechanism of this compound. Cells should be treated with this compound for 2 hours, then incubated with 10 μM DCFH-DA in serum-free medium at 37°C for 30 minutes. After washing with ice-cold PBS, analyze immediately by flow cytometry (FACSCalibur) collecting data from 8,000 viable cells per sample. For nitric oxide detection, use 5 μM DAF-FM-DA under identical conditions [2].

For ER stress assessment, focus on the key signaling molecules by Western blot. After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 30-50 μg of protein by 6-12% gradient SDS-PAGE, transfer to PVDF membranes, and probe sequentially with antibodies against p-eIF2α, ATF4, CHOP, and cleaved PARP. Include GAPDH or β-actin as loading controls. For electron microscopy of ER morphology, fix cells with 2.5% glutaraldehyde overnight, post-fix with 1% OsO₄, and process for embedding and sectioning [1].

Quantitative Data and Experimental Observations

Efficacy and Mechanistic Data Across Cancer Models

The antitumor effects of this compound have been quantitatively demonstrated in multiple experimental settings, providing researchers with expected response magnitudes and appropriate dosing ranges:

Table 3: Quantitative Summary of this compound Effects Across Studies

Parameter NSCLC Models Gastric Cancer Models In Vivo Efficacy
IC50 Values 21-25 μM (H460, H1975, A549) [1] 21.33 μM (SGC-7901), 24.81 μM (BGC-823) [2] N/A
Apoptosis Induction 20-35% increase with 20-30 μM [1] 25-40% increase with 20-30 μM [2] Significant tumor growth inhibition in xenografts [1] [2]
ROS Increase 2.5-3.5 fold with 20 μM [1] 3-4 fold with 20 μM [2] Validated in tumor tissues [1]
DNA Damage Markers Increased γH2AX and p-ATM [1] 4-5 fold increase in γH2AX [2] Confirmed in tumor samples [2]
ER Stress Activation Strong induction of CHOP and ATF4 [1] Elevated p-eIF2α and CHOP [2] Demonstrated in xenograft tissues [1]

In NSCLC models, this compound treatment resulted in dose-dependent apoptosis, with approximately 15% apoptosis at 10 μM, 25% at 20 μM, and 35% at 30 μM concentrations after 24 hours of treatment. This was accompanied by cleaved PARP activation and cell cycle arrest at G2/M phase. The critical role of ROS was demonstrated by the near-complete abolition of these effects when cells were pretreated with the antioxidant NAC [1].

Similarly, in gastric cancer models, this compound exhibited comparable potency, inducing not only apoptosis but also significant DNA damage as evidenced by increased γH2AX foci and phosphorylation of ATM at Ser1981. Importantly, studies in both cancer types confirmed that these effects were independent of MTH1 inhibition, as siRNA-mediated knockdown of MTH1 did not alter this compound sensitivity nor affect intracellular ROS levels following treatment [1] [2].

Pathway Diagrams and Visualization

Molecular Pathway of this compound-Induced ER Stress

The following Graphviz diagram illustrates the key molecular events in this compound-induced ER stress and apoptosis:

Diagram 1: Molecular pathway of this compound-induced ER stress. The diagram illustrates the key molecular events triggered by this compound, culminating in apoptosis through both ER stress and DNA damage pathways. Note the inhibitory effect of NAC on ROS accumulation and the compensatory pro-survival Akt signaling.

Experimental Workflow for Mechanism Validation

The following workflow diagram provides a visual guide for validating the mechanism of this compound in experimental models:

Diagram 2: Experimental workflow for this compound mechanism validation. This comprehensive workflow guides researchers through key experiments for validating the mechanism of this compound, from initial treatment to final data analysis.

Application Considerations and Combination Strategies

Technical Considerations and Troubleshooting
  • Optimizing Treatment Conditions: The effective concentration range of this compound varies between cell lines. Researchers should conduct preliminary dose-response curves (0.625-80 μM) to establish appropriate IC₅₀ values for their specific models. Treatment duration is critical—ROS detection requires short incubation (2 hours), while apoptosis assessment needs longer exposure (24 hours) [1] [2].

  • Validating Specificity: To confirm the ROS-dependent mechanism, always include NAC pretreatment controls (5 mM for 1-2 hours). The specificity for ER stress pathway should be verified using specific inhibitors of key pathway components or siRNA-mediated knockdown of critical mediators like CHOP [1].

  • Addressing Compensatory Mechanisms: The observed Akt activation in response to this compound-induced DNA damage represents an adaptive resistance mechanism. Researchers should monitor phospho-Akt levels and consider combination strategies with Akt inhibitors to enhance efficacy, particularly in resistant models [2].

Combination Therapy Strategies

Based on the elucidated mechanisms, several promising combination approaches have emerged:

  • ROS Potentiation Strategies: Combining this compound with pro-oxidant agents may synergistically enhance cancer cell killing. The simultaneous disruption of redox homeostasis could lower the threshold for apoptosis induction.

  • Akt Inhibition: As identified in gastric cancer models, concurrent Akt pathway inhibition prevents the compensatory survival signaling triggered by this compound-induced DNA damage. This combination has demonstrated efficacy in resensitizing resistant cells [2].

  • PARP Inhibitor Combinations: Given the DNA damage induced by this compound, combination with PARP inhibitors may exploit synthetic lethal interactions, particularly in cancers with DNA repair deficiencies [3].

Conclusion and Future Perspectives

The comprehensive analysis of this compound's mechanism reveals a multifaceted antitumor agent that exploits cancer cell vulnerabilities through ROS induction and ER stress-mediated apoptosis. The experimental protocols and data presented provide researchers with validated methodologies for investigating this pathway in various cancer models. The consistent observation of MTH1-independent effects across studies redirects attention toward the central role of oxidative stress and encourages exploration of this compound in cancers with elevated basal ROS levels.

Future research directions should focus on identifying predictive biomarkers for this compound sensitivity, potentially including baseline oxidative stress levels or ER stress pathway components. Additionally, the systematic development of combination regimens addressing the compensatory survival signals like Akt activation holds promise for enhancing clinical efficacy. As research progresses, this compound represents a compelling example of drug repurposing, where understanding precise molecular mechanisms enables targeted application beyond original indications.

References

Introduction to (S)-Crizotinib and Mitochondrial Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

(S)-Crizotinib exhibits potent anti-cancer activity that is distinct from the clinically used (R)-enantiomer. Its effects are largely independent of its parent compound's primary targets (ALK, c-MET) and its initially proposed target, MTH1 [1] [2]. A well-established mechanism is the induction of intrinsic mitochondrial apoptosis.

The core mechanism involves the triggering of intracellular oxidative stress. This compound treatment leads to a rapid increase in ROS, which damages mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm) [3]. This permeabilization causes the release of pro-apoptotic factors like cytochrome c into the cytosol, which subsequently activates the caspase cascade (e.g., caspase-3 and caspase-9), ultimately executing programmed cell death [4] [3].

The following diagram illustrates this central pathway and the key experimental points for detection.

G S_Crizotinib This compound Treatment ROS ↑ Intracellular ROS S_Crizotinib->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Assay1 Detection Assay: DCFH-DA Flow Cytometry ROS->Assay1 CytoC Cytochrome c Release MitoDamage->CytoC Assay2 Detection Assay: Rhodamine-123 Staining MitoDamage->Assay2 CaspaseAct Caspase-9 & Caspase-3 Activation CytoC->CaspaseAct Assay3 Detection Assay: Western Blot Analysis CytoC->Assay3 Apoptosis Apoptosis Execution CaspaseAct->Apoptosis CaspaseAct->Assay3 Assay4 Detection Assay: Annexin V/PI Staining Apoptosis->Assay4

Quantitative Profiling of this compound Effects

The tables below summarize key quantitative findings from published studies on this compound across various cancer models.

Table 1: Cytotoxic and Apoptotic Effects of this compound

Cell Line Cancer Type IC₅₀ (μM) Apoptosis Induction (vs. Control) Key Apoptotic Markers Reference
SGC-7901 Gastric Cancer 21.33 Significant increase (Dose-dependent) Cleaved PARP ↑, G2/M cell cycle arrest [2]
BGC-823 Gastric Cancer 24.81 Significant increase (Dose-dependent) Cleaved PARP ↑, G2/M cell cycle arrest [2]
NCI-H460 Non-Small Cell Lung Cancer ~20-30* Significant increase (Dose-dependent) Cleaved PARP ↑ [1]
A549 Non-Small Cell Lung Cancer ~20-30* Significant increase (Dose-dependent) Cleaved PARP ↑ [1]

Note: IC₅₀ values for NCI-H460 and A549 were estimated from cell viability graphs in the source material [1].

Table 2: Key Mechanistic Markers in Mitochondrial Apoptosis

Parameter Detection Method Observed Change after this compound Treatment Reference
ROS Generation DCFH-DA flow cytometry Dose-dependent increase [1] [2]
NO Generation DAF-FM DA flow cytometry Dose-dependent increase [2]
Mitochondrial Membrane Potential (ΔΨm) Rhodamine-123 staining Significant decrease [3]
Cytochrome c Release Western Blot Increased cytosolic levels [4]
Caspase-3 Activation Western Blot (Cleaved Caspase-3) / Activity assay Increased cleavage/activity [4]
DNA Damage Response Western Blot (γH2AX, p-ATM) Increased phosphorylation [2]

Detailed Experimental Protocols

Here are standardized protocols for core assays to evaluate this compound-induced mitochondrial apoptosis.

Protocol 1: Measuring ROS Generation by Flow Cytometry

This protocol assesses the initial oxidative stress triggered by this compound [1] [2].

  • Key Reagent: 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes fluorescent upon oxidation.
  • Procedure:
    • Cell Seeding: Seed human cancer cells (e.g., SGC-7901, NCI-H460) in 6-well plates at a density of 5 × 10⁵ cells/well and allow to adhere overnight.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 10-30 µM) for a relatively short period, such as 2 hours. Include a negative control (DMSO vehicle) and a positive control (e.g., 1 mM H₂O₂ for 30 minutes).
    • Staining: After treatment, incubate cells with 10 µM DCFH-DA in serum-free medium at 37°C for 30 minutes in the dark.
    • Washing & Harvesting: Wash the cells twice with ice-cold PBS, then trypsinize and harvest them into suspension.
    • Analysis: Analyze the fluorescence intensity of 8,000-10,000 viable cells per sample immediately using a flow cytometer (e.g., FACSCalibur) with an excitation wavelength of 488 nm and emission detection at 530 nm.
  • Validation Tip: To confirm ROS-dependent effects, pre-treat cells with 5 mM of the antioxidant N-acetylcysteine (NAC) for 1 hour before adding this compound. This should significantly attenuate the fluorescence increase and subsequent apoptotic events [1] [2].
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

This protocol detects the loss of ΔΨm, a key early event in mitochondrial apoptosis [3].

  • Key Reagent: Rhodamine-123, a fluorescent cationic dye that accumulates in active mitochondria based on ΔΨm.
  • Procedure:
    • Cell Culture & Treatment: Culture and treat cells as described in Protocol 1, but for a longer duration (e.g., 24 hours) to allow for downstream apoptotic events.
    • Staining: After treatment, incubate cells with 5 µM Rhodamine-123 at 37°C for 30 minutes in the dark.
    • Washing & Analysis: Wash the cells twice with PBS to remove excess dye. Analyze the fluorescence intensity via flow cytometry (Ex/Em: ~488/530 nm). A decrease in fluorescence signal indicates a loss of ΔΨm.
    • Alternative Method: For a morphological assessment, stained cells can also be visualized under a fluorescence microscope.
Protocol 3: Analyzing Apoptotic Markers by Western Blotting

This protocol confirms the activation of the mitochondrial apoptosis pathway by examining key proteins [4] [2].

  • Target Proteins:
    • Caspase-3: Look for the cleaved, active form.
    • PARP: Look for the cleaved form (89 kDa fragment).
    • Bcl-2 Family: Pro-apoptotic Bax and anti-apoptotic Bcl-2.
    • Cytochrome c: Fractionate cells to detect its release from mitochondria into the cytosol.
    • DNA Damage Marker: Phospho-Histone H2AX (γH2AX).
  • Procedure:
    • Cell Lysis: Harvest cells after 24-48 hours of this compound treatment. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load 20-40 µg of total protein per lane and separate by SDS-PAGE.
    • Membrane Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk for 1 hour at room temperature.
    • Antibody Incubation: Incubate with primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, γH2AX) overnight at 4°C. Use β-actin or GAPDH as a loading control. The next day, incubate with an appropriate HRP-conjugated secondary antibody.
    • Detection: Use an enhanced chemiluminescence (ECL) kit and a gel imager to detect the signal.

Important Technical Considerations

  • Confirm Specificity with NAC: Using NAC to scavenge ROS is a critical control to link ROS generation directly to the observed apoptosis [4] [1] [2].
  • Use a Multi-Assay Approach: Apoptosis is a multi-step process. Relying on a single assay can be misleading. Combining flow cytometry for ROS/ΔΨm, Western blotting for protein markers, and Annexin V/propidium iodide staining for final apoptosis quantification provides a comprehensive picture [5].
  • MTH1 Independence: In many solid cancer models (NSCLC, gastric), the apoptotic effect of this compound is independent of MTH1 inhibition. siRNA knockdown of MTH1 does not rescue cells from this compound-induced death [1] [2].
  • Off-Target Akt Activation: Be aware that this compound-induced DNA damage can trigger a pro-survival signal via Akt phosphorylation. This can be a resistance mechanism, and combining this compound with an Akt inhibitor may significantly enhance its efficacy [2].

References

Bax/Bcl-2 Western Blot Analysis: A General Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is compiled from general life science methodologies for assessing Bax and Bcl-2 expression via Western blotting, which can be applied to studies investigating the effects of (S)-Crizotinib [1] [2] [3].

  • Sample Preparation: Homogenize cell or tissue samples in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, pH 7.4) containing a protease inhibitor cocktail [1].
  • Protein Quantification: Determine protein concentration of the lysates using an assay like the Bio-Rad protein assay to ensure equal loading across gels [1].
  • Gel Electrophoresis and Transfer: Load 20-50 µg of total protein per well and separate by SDS-PAGE (12.5% gel). Subsequently, transfer the proteins from the gel to a PVDF or nitrocellulose membrane [1].
  • Blocking and Antibody Incubation:
    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% skimmed milk in PBS or TBS) for 2 hours at room temperature to prevent non-specific antibody binding [1].
    • Primary Antibodies: Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.
      • Anti-Bax antibody (e.g., 1:250 dilution) [1]
      • Anti-Bcl-2 antibody (e.g., 1:500 dilution) [1]
      • Loading control (e.g., β-Actin) (e.g., 1:1000 dilution) [1]
    • Secondary Antibody: The next day, incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature [1].
  • Detection and Visualization: Detect the protein bands using an Enhanced Chemiluminescence (ECL) method. Capture the signal using a chemiluminescence imaging system [1].
  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). The Bax/Bcl-2 ratio is calculated by normalizing the densitometry values of Bax to those of Bcl-2 [1] [2] [3].

Expected Results and Data Interpretation

Based on studies of other apoptotic stimuli, a pro-apoptotic effect would be indicated by specific changes in protein expression and their ratio.

Table 1: Interpretation of Bax and Bcl-2 Expression Data

Measurement Observation in Apoptosis-Promoting Conditions Biological Significance
Bax Expression Significant upregulation [1] Increased pro-apoptotic signaling pressure [2] [3].
Bcl-2 Expression Significant downregulation [1] Reduced anti-apoptotic defense, facilitating cell death [2] [3].
Bax/Bcl-2 Ratio Significant increase [1] [2] [3] Serves as a critical "theostat" determining cellular susceptibility to apoptosis; a high ratio favors cell death [2] [3].

Table 2: Key Reagents and Instrumentation

Reagent/Instrument Specification / Example
Primary Antibodies Rabbit anti-Bax polyclonal (1:250), Rabbit anti-Bcl-2 polyclonal (1:500) [1]
Secondary Antibody HRP-conjugated anti-rabbit (1:5000) [1]
Detection Method Enhanced Chemiluminescence (ECL) [1]
Detection System Chemiluminescence-compatible imaging system (e.g., Syngene) [1]
Analysis Software ImageJ or similar densitometry software [1]

Experimental Workflow and Apoptotic Pathway

The diagram below outlines the core experimental workflow for this Western blot analysis.

start Start Experiment sample_prep Sample Preparation & Lysis start->sample_prep protein_quant Protein Quantification & Normalization sample_prep->protein_quant gel SDS-PAGE Gel Electrophoresis protein_quant->gel transfer Protein Transfer to Membrane gel->transfer block Blocking Membrane transfer->block ab_incubate Incubation with Primary & Secondary Antibodies block->ab_incubate detect Signal Detection (ECL) ab_incubate->detect analyze Densitometric Analysis & Bax/Bcl-2 Ratio Calculation detect->analyze end Data Interpretation analyze->end

This diagram illustrates the intrinsic apoptotic pathway regulated by Bax and Bcl-2, which is the target of the Western blot analysis.

apoptotic_stimulus Apoptotic Stimulus (e.g., this compound) bax_node Bax (Pro-apoptotic) Expression ↑ apoptotic_stimulus->bax_node bcl2_node Bcl-2 (Anti-apoptotic) Expression ↓ apoptotic_stimulus->bcl2_node ratio Bax/Bcl-2 Ratio ↑ bax_node->ratio bcl2_node->ratio cytochrome_c Cytochrome c Release from Mitochondria ratio->cytochrome_c caspase Caspase Cascade Activation cytochrome_c->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Important Considerations for Your Research

  • Antibody Validation: The specificity of antibodies is paramount. Always validate antibodies for your specific cell or tissue type.
  • Loading Controls: Strict inclusion of loading controls (like β-Actin or GAPDH) is essential for accurate normalization and data integrity.
  • Context for this compound: This protocol provides a general framework. You will need to optimize critical parameters such as drug concentration, treatment duration, and model system (cell line/animal model) for your specific investigation into this compound.

References

Comprehensive Application Notes & Protocols: (S)-Crizotinib Mechanism Validation via siRNA Knockdown

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Rationale

Target identification and validation represent critical steps in pre-clinical drug development, particularly for molecularly targeted therapies. (S)-crizotinib, the less studied enantiomer of the FDA-approved ALK/ROS1/MET inhibitor crizotinib, has emerged as a potent and selective inhibitor of MTH1 (MutT Homolog 1, also known as NUDT1), a nucleotide pool sanitizing enzyme that protects cancer cells from oxidative damage [1] [2]. Unlike its counterpart (R)-crizotinib which primarily targets kinase pathways, this compound demonstrates remarkable stereospecificity for MTH1 inhibition with nanomolar potency, approximately 20 times more potent than the (R)-enantiomer [3] [1]. This specificity makes it an invaluable chemical tool for probing MTH1 function in cancer models and validating its therapeutic potential.

The biological rationale for targeting MTH1 stems from its crucial role in maintaining cancer cell viability under oxidative stress conditions. Cancer cells typically exhibit elevated reactive oxygen species (ROS) that cause oxidative damage to both nuclear DNA and the free deoxynucleoside triphosphate (dNTP) pool [4]. A major product of this oxidative damage is 8-oxo-dGTP (8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate), which when incorporated during DNA replication, causes G:C to T:A transversion mutations that can drive tumorigenesis [4]. MTH1 hydrolyzes oxidized nucleotides including 8-oxo-dGTP and 2-OH-dATP, converting them to their corresponding monophosphates and thereby preventing their incorporation into DNA [1] [2]. This protective function appears to be particularly important for cancer cell survival, as evidenced by elevated MTH1 expression in various tumors including non-small cell lung cancer (NSCLC), osteosarcoma, and colon carcinoma [3] [1] [4].

While this compound has demonstrated promising antitumor effects across multiple cancer models, including NSCLC, osteosarcoma, and colon carcinoma, its precise mechanism of action has been subject to ongoing investigation [3] [4]. Some studies propose that its anticancer effects primarily result from MTH1 inhibition, leading to incorporation of oxidized nucleotides into DNA, DNA single-strand breaks, and subsequent activation of apoptotic pathways [1] [2]. Conversely, other research suggests that this compound may induce cell death through MTH1-independent pathways, particularly by inducing ROS-dependent endoplasmic reticulum (ER) stress and apoptosis [3]. These apparently conflicting mechanisms highlight the importance of employing rigorous target validation approaches, with RNA interference (RNAi) representing a powerful orthogonal method to confirm whether observed phenotypes are indeed mediated through on-target MTH1 inhibition.

Experimental Design & Workflow

Objectives and Overview

The core objectives of this protocol are to:

  • Establish efficient siRNA-mediated knockdown of MTH1 in relevant cancer cell lines
  • Determine whether MTH1 knockdown recapitulates the phenotypic effects of this compound treatment
  • Assess whether MTH1 overexpression confers resistance to this compound
  • Evaluate effects on downstream pathways including ROS accumulation, DNA damage, and ER stress
  • Provide methodological details for reproducibility across different laboratory settings
Cell Lines and Reagents

Table 1: Recommended Cell Lines for this compound Mechanism Studies

Cell Line Cancer Type Relevant Characteristics Key References
NCI-H460 NSCLC High MTH1 expression; sensitive to this compound [3]
A549 NSCLC Conventional NSCLC model; well-characterized [3]
H1975 NSCLC EGFR mutant; useful for specificity studies [3]
U2OS Osteosarcoma High MTH1 expression; used in DNA damage studies [4]
MG63 Osteosarcoma OS model; shows MTH1 dependency [4]
SW480 Colon carcinoma KRAS mutant; validated in MTH1 studies [1] [2]
DLD1 Colon carcinoma KRAS mutant; MTH1 dependency established [1]

Table 2: Essential Reagents for siRNA Validation Experiments

Reagent Category Specific Reagents Source/Catalog Number Purpose
siRNA oligonucleotides MTH1-specific siRNA Custom design or commercial vendors (e.g., Dharmacon, Qiagen) Target knockdown
Negative control siRNA Commercial non-targeting controls Control for off-target effects
Positive control siRNA GAPDH, PKC, or other essential genes Transfection efficiency control
Transfection reagents siLenFect Lipid Reagent Bio-Rad Laboratories Lipid-based transfection
Lipofectamine RNAiMAX Thermo Fisher Scientific Lipid-based transfection
Amaxa Nucleofector Kit V Lonza Cologne AG Electroporation-based delivery
Cell culture Appropriate media with FBS Various suppliers Cell maintenance
Antibiotics (penicillin/streptomycin) Various suppliers Culture contamination prevention
Detection antibodies MTH1 antibody Abcam (ab200832) or equivalent Knockdown validation
CHOP antibody Cell Signaling Technology ER stress detection
γH2AX antibody Millipore Sigma DNA damage assessment
GAPDH antibody Santa Cruz Biotechnology Loading control
Experimental Workflow

The following diagram illustrates the overall experimental workflow for validating MTH1 as the target of this compound using siRNA approaches:

G cluster_analysis Analysis Phase Start Start Experimental Workflow Cell_seeding Seed appropriate cancer cell lines (Table 1) Start->Cell_seeding siRNA_prep Prepare siRNA and transfection reagents Cell_seeding->siRNA_prep Transfection Transfect with: - MTH1 siRNA - Control siRNA - Rescue construct siRNA_prep->Transfection Drug_treatment Treat with this compound or vehicle control Transfection->Drug_treatment Analysis Conduct phenotypic and mechanistic analyses Drug_treatment->Analysis Data_interp Data interpretation and conclusion Analysis->Data_interp Knockdown_val Knockdown validation (Western blot, qPCR) Analysis->Knockdown_val Phenotypic_assays Phenotypic assays (Viability, apoptosis, cell cycle) Analysis->Phenotypic_assays Mechanistic_studies Mechanistic studies (ROS, DNA damage, ER stress) Analysis->Mechanistic_studies

siRNA Transfection Protocols

siRNA Design and Preparation

Effective siRNA design is paramount for successful gene knockdown experiments. For MTH1 (gene symbol NUDT1), several approaches can be employed:

  • Validated siRNA sequences: Utilize commercially available, pre-validated siRNA sequences targeting MTH1. Major suppliers including Dharmacon, Qiagen, and Thermo Fisher Scientific offer predesigned siRNAs with guaranteed silencing efficiency.
  • Custom design: If designing custom sequences, follow established guidelines for siRNA design [6]. Target regions within the coding sequence 50-100 nucleotides downstream of the start codon, with 30-50% GC content. Avoid stretches of 4 or more consecutive A/T or G/C bases, and sequences with high homology to other genes using BLAST analysis.
  • Multiple target sites: Employ at least two different siRNA sequences targeting distinct regions of MTH1 mRNA to control for off-target effects. Different siRNAs to the same target should produce comparable phenotypic effects [5].

siRNA preparation protocol:

  • Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20 μM [6].
  • Aliquot the resuspended siRNA to avoid repeated freeze-thaw cycles (do not exceed 5 freeze-thaw cycles).
  • For single-stranded RNA oligonucleotides, combine complementary strands in annealing buffer (100 mM potassium acetate, 30 mM HEPES-KOH, pH 7.4, 2 mM magnesium acetate), heat to 90°C for 2 minutes, then slowly cool to room temperature [6].
  • Store aliquots at -20°C until use.
Lipid-based Transfection Protocol

Lipid-based transfection using reagents specifically designed for siRNA delivery typically provides high efficiency with low cytotoxicity in susceptible cell lines. The following protocol is adapted from established methods [6] and optimized for MTH1 knockdown:

Day 1: Cell Seeding

  • Culture appropriate cancer cell lines (refer to Table 1 for recommendations) in their respective complete media.
  • Harvest cells at 70-90% confluency using standard trypsinization procedures.
  • Seed cells at optimal density for transfection (typically 0.5-1 × 10^6 cells per T25 flask or 5-8 × 10^3 cells per well in 96-well plates) in complete growth medium containing serum and antibiotics.
  • Incubate cells overnight at 37°C in a humidified 5% CO2 incubator to allow attachment and recovery.

Day 2: Transfection Complex Preparation

  • 15-60 minutes before transfection, replace medium with fresh complete growth medium.
  • For each T25 flask to be transfected, prepare two separate solutions:
    • Solution A: Dilute 7.5 μL siLenFect or similar lipid reagent in 242.5 μL serum-free medium.
    • Solution B: Prepare 120 nM siRNA solution in 250 μL serum-free medium.
  • Combine Solution A and Solution B by adding the siRNA solution to the diluted lipid reagent.
  • Mix gently by tapping the tube or pipetting up and down 2-3 times.
  • Incubate the mixture for 20-30 minutes at room temperature to allow complex formation.

Day 2: Transfection

  • Add the 500 μL transfection complex dropwise to the cells, gently swirling the flask to ensure even distribution.
  • Incubate cells for 24-72 hours at 37°C before assessing knockdown efficiency or proceeding with drug treatments.
Electroporation-based Transfection Protocol

For cell lines that prove difficult to transfect using lipid-based methods, electroporation can provide superior delivery efficiency. The following protocol utilizes the Amaxa Nucleofector system [6]:

  • Harvest and count cells as described in the lipid-based protocol.
  • Centrifuge the required number of cells (typically 0.5-1 × 10^6 per condition) at 200 × g for 5 minutes.
  • Resuspend cell pellet in the appropriate volume of Nucleofector Solution V (100 μL per transfection sample).
  • Add 1-3 μg of siRNA (from 20 μM stock) to the cell suspension and mix gently.
  • Transfer the cell-siRNA mixture to a certified cuvette, avoiding air bubbles.
  • Select the appropriate Nucleofector program (typically program A-023 for adherent cancer cell lines).
  • Immediately after electroporation, add 500 μL of pre-warmed complete medium to the cuvette and transfer the cells to culture vessels containing complete medium.
  • Incubate cells for 24-72 hours before analysis or treatment.
Controls and Optimization

Appropriate experimental controls are essential for interpreting siRNA experiments accurately:

  • Negative control: Non-targeting scrambled siRNA with no significant sequence similarity to any known human gene.
  • Positive control: siRNA targeting an essential gene (e.g., GAPDH, PKC) to verify transfection efficiency.
  • Mock transfection: Cells subjected to transfection procedure without any siRNA.
  • Untreated control: Untouched cells to establish baseline gene expression and phenotype.

Transfection optimization is frequently necessary for different cell lines:

  • Perform siRNA titration (typically 10-100 nM) to determine the minimum effective concentration that achieves maximal knockdown while minimizing off-target effects [5].
  • Assess cytotoxicity of transfection reagents alone using cell viability assays.
  • Determine optimal incubation time post-transfection by harvesting cells at 24, 48, 72, and 96 hours to establish the kinetics of MTH1 knockdown and recovery.

Phenotypic Analysis Methods

Knockdown Validation

Confirming successful MTH1 knockdown is essential before proceeding to phenotypic assays. Both protein and mRNA level assessments should be performed:

  • Western Blot Analysis:

    • Harvest cells 48-72 hours post-transfection using RIPA lysis buffer supplemented with protease inhibitors.
    • Separate 20-40 μg of total protein by SDS-PAGE (6-12% gradient gels).
    • Transfer to PVDF membranes and block with 5% non-fat milk.
    • Probe with anti-MTH1 antibody (1:500-1:1000 dilution) followed by HRP-conjugated secondary antibody.
    • Detect using ECL reagent and normalize to loading controls (GAPDH or β-actin) [3] [4].
  • Quantitative RT-PCR:

    • Extract total RNA using TRIzol or column-based methods.
    • Synthesize cDNA using reverse transcriptase with random hexamers or oligo-dT primers.
    • Perform qPCR using SYBR Green or TaqMan chemistry with MTH1-specific primers.
    • Calculate relative expression using the 2^(-ΔΔCt) method normalized to housekeeping genes (GAPDH, β-actin, or HPRT1).
Cell Viability and Proliferation Assays

Assessment of cellular proliferation and viability following MTH1 knockdown and/or this compound treatment provides critical functional validation:

  • MTT Assay Protocol [3]:

    • Seed cells at optimal density (8 × 10^3 cells/well in 96-well plates) and transfect as described.
    • 24 hours post-transfection, treat with varying concentrations of this compound (0.625-80 μM) or vehicle control.
    • After 24-72 hours of drug exposure, add MTT solution (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.
    • Replace medium with DMSO (100 μL/well) to dissolve formazan crystals.
    • Measure absorbance at 490 nm using a microplate reader.
    • Calculate percent inhibition as [1 - (treated/control)] × 100 and determine IC50 values using Logit method or non-linear regression.
  • Alternative viability assays: CellTiter-Glo luminescent assay for ATP quantification, CCK-8 assay, or resazurin reduction assays can be substituted for MTT based on equipment availability and sensitivity requirements.

Apoptosis Analysis

Apoptosis measurement provides insight into the cell death mechanisms engaged by MTH1 inhibition:

  • Annexin V/PI Staining Protocol [3] [4]:
    • Harvest transfected and/or treated cells (2.5 × 10^5 cells per condition) by gentle trypsinization.
    • Wash cells twice with ice-cold PBS and resuspend in 1× binding buffer.
    • Stain with FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's instructions.
    • Incubate for 15 minutes at room temperature in the dark.
    • Analyze within 1 hour by flow cytometry using FACSCalibur or similar instrument.
    • Identify apoptotic populations: early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis

Cell cycle distribution following MTH1 disruption can reveal specific arrest phases:

  • Harvest transfected/treated cells and fix in 70% ethanol at -20°C for at least 2 hours.
  • Wash with PBS and stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A in PBS) for 30 minutes at 37°C.
  • Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (ModFit, FlowJo, or equivalent).
  • MTH1 inhibition typically induces G0/G1 cell cycle arrest in osteosarcoma cells [4].
Migration Assays

Cancer cell migration can be impacted by MTH1 inhibition, particularly in invasive models:

  • Transwell Migration Assay:
    • Seed transfected cells in serum-free medium into the upper chamber of transwell inserts (8 μm pore size).
    • Place complete medium with 10% FBS in the lower chamber as chemoattractant.
    • Incubate for 24-48 hours at 37°C to allow migration.
    • Remove non-migrated cells from the upper chamber with a cotton swab.
    • Fix migrated cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
    • Count migrated cells in multiple random fields under microscope or extract dye with 10% acetic acid for spectrophotometric quantification.

Mechanistic Validation

Intracellular ROS Detection

Reactive oxygen species accumulation represents a key mechanistic consequence of MTH1 inhibition and can be quantified using fluorescent probes:

  • DCFH-DA Staining Protocol [3] [4]:
    • After transfection and/or treatment, harvest cells and wash with PBS.
    • Stain with 10 μM DCFH-DA (dichloro-dihydro-fluorescein diacetate) at 37°C for 30 minutes.
    • Wash cells three times with ice-cold PBS to remove excess probe.
    • Analyze fluorescence immediately by flow cytometry (excitation 488 nm, emission 525 nm) or fluorescence microscopy.
    • For inhibition studies, pre-treat cells with antioxidants (5 mM N-acetylcysteine [NAC], 5 mM glutathione, or 300 U/mL superoxide dismutase) for 1 hour before this compound treatment [3].
Western Blot Analysis of Pathway Activation

Downstream pathway analysis helps elucidate the mechanistic consequences of MTH1 inhibition:

Table 3: Key Signaling Proteins for Mechanistic Studies

Pathway Target Proteins Antibody Specifications Expected Changes
ER Stress/ Apoptosis CHOP, ATF4, phospho-eIF2α, total eIF2α Cell Signaling Technology (1:1000) Increase in this compound treated cells [3]
Apoptosis Regulation Bcl-2, Bax, cleaved caspase-3 Santa Cruz Biotechnology (1:500-1:1000) Pro-apoptotic shift [3] [4]
DNA Damage Response γH2AX, 8-oxo-dG, PARP cleavage Various suppliers (1:1000) Increase in DNA damage markers [1]
Oxidative Stress Nrf2, HO-1, NQO1 Various suppliers (1:1000) Activation of antioxidant response

Western blot procedure follows standard protocols as described in Section 4.1, with particular attention to protein separation conditions optimized for the molecular weights of target proteins.

8-oxo-dGTP Detection

Oxidized nucleotide accumulation represents the most direct biochemical consequence of MTH1 inhibition:

  • Cy3-conjugated Avidin Staining [4]:
    • Fix transfected/treated cells with 4% paraformaldehyde for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
    • Block with 1% BSA in PBS for 30 minutes.
    • Stain with Cy3-conjugated avidin (1:200 dilution in blocking buffer) for 1 hour at room temperature.
    • Wash three times with PBS and counterstain nuclei with DAPI (1 μg/mL).
    • Analyze fluorescence by microscopy or flow cytometry.
    • Avidin binds specifically to 8-oxo-dGTP, with fluorescence intensity proportional to oxidized nucleotide accumulation.
Rescue Experiments

Genetic rescue experiments provide the most compelling evidence for target specificity and should be included whenever feasible:

  • MTH1 Overexpression Rescue:
    • Co-transfect cells with MTH1-targeting siRNA and an MTH1 expression construct containing silent mutations that make it resistant to siRNA-mediated degradation [5].
    • Alternatively, pre-establish stable cell lines expressing siRNA-resistant MTH1 before conducting knockdown experiments.
    • Assess whether MTH1 overexpression reverses or attenuates the phenotypic effects of this compound treatment.
    • The rescue construct should contain codon-optimized sequences sufficiently different from wild-type to avoid siRNA targeting while maintaining identical protein sequence [5].

The following diagram illustrates the key mechanistic pathways involved in this compound activity and how they can be investigated using the described methodologies:

Data Analysis and Interpretation

Quantification and Statistical Analysis
  • Perform all experiments in triplicate technical replicates with at least three independent biological replicates.
  • Express quantitative data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use appropriate statistical tests: Student's t-test for comparing two groups, one-way ANOVA with post-hoc testing for multiple comparisons.
  • Consider p-values < 0.05 as statistically significant, applying appropriate multiple testing corrections when numerous comparisons are performed.
  • For rescue experiments, calculate the rescue efficiency as the percentage reversal of the observed phenotype compared to siRNA-only treatment.
Expected Results and Interpretation

Successful MTH1 target validation should demonstrate the following evidence:

  • Concordant phenotypes: MTH1 knockdown should reproduce the key phenotypic effects of this compound treatment, including reduced cell viability, induction of apoptosis, cell cycle arrest, and inhibited migration [3] [4].
  • Dose-response relationship: The effects of this compound should correlate with the extent of MTH1 inhibition, with higher concentrations producing more pronounced phenotypes.
  • Pathway activation: Both MTH1 knockdown and this compound treatment should activate similar downstream pathways, particularly ROS accumulation, DNA damage response, and ER stress markers [3].
  • Genetic rescue: Expression of siRNA-resistant MTH1 should significantly attenuate this compound-induced phenotypes, providing compelling evidence for on-target activity [5].

Troubleshooting considerations:

  • If MTH1 knockdown does not phenocopy this compound effects, consider the possibility of off-target drug actions or incomplete knockdown.
  • If MTH1 overexpression does not confer resistance to this compound, evaluate whether the rescue construct is properly expressed and functional.
  • For highly variable results between different siRNA sequences, optimize transfection conditions and verify sequence specificity.
  • When encountering high background apoptosis in controls, reduce siRNA concentrations and include additional negative controls to identify sequence-independent effects.

Conclusion

This application note provides comprehensive protocols for validating MTH1 as the molecular target of this compound using siRNA-based approaches. The integrated experimental strategy combining genetic knockdown, pharmacological inhibition, and genetic rescue establishes a rigorous framework for target validation that can be adapted to various cancer models. The detailed methodologies for transfection, phenotypic analysis, and mechanistic investigation enable researchers to confidently determine whether the anti-cancer effects of this compound are mediated through on-target MTH1 inhibition or involve additional mechanisms.

The consistent observation that MTH1 expression is elevated in multiple cancer types, including NSCLC and osteosarcoma, coupled with the dependence of cancer cells on MTH1 for survival under oxidative stress, positions MTH1 as an attractive therapeutic target [3] [4]. The stereospecific inhibition of MTH1 by this compound, distinct from the kinase-targeting activity of its enantiomer (R)-crizotinib, offers a unique opportunity for developing targeted therapies that exploit the altered redox state of cancer cells [1] [2]. Through the systematic application of the protocols described herein, researchers can advance our understanding of MTH1 biology and contribute to the development of novel targeted cancer therapeutics.

References

(S)-Crizotinib colony formation assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib

This compound is the (S)-enantiomer of the clinically approved drug crizotinib. While the (R)-enantiomer targets ALK, MET, and ROS1 kinases, this compound exhibits a distinct and potent biological profile, primarily through the inhibition of MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme [1] [2].

Cancer cells, particularly those with oncogenic RAS mutations, often have elevated levels of reactive oxygen species (ROS), which can oxidize nucleotides. If incorporated into DNA, these oxidized nucleotides cause DNA damage and cell death. MTH1 hydrolyzes these damaged nucleotides, preventing their incorporation [1]. By inhibiting MTH1, this compound disrupts nucleotide pool homeostasis, leading to the accumulation of DNA damage, specifically single-strand breaks, and subsequent cell death in cancer cells [1] [2]. This mechanism is considered a promising novel anticancer strategy [1].

Mechanisms of Action & Key Applications

Research indicates that this compound's anticancer effects can be mediated through both MTH1-dependent and MTH1-independent pathways, depending on the cellular context.

The diagram below summarizes the core mechanisms and experimental outcomes of this compound treatment.

The biological effects summarized in the diagram are supported by the following quantitative data from key studies:

Table 1: Summary of Key Experimental Findings for this compound

Cancer Model Reported IC₅₀ (Viability) Key Findings Proposed Primary Mechanism Citation
KRAS-mutated PANC1 (Pancreatic) Not specified Attenuated colony formation in vitro; ~50% tumor growth suppression in vivo. MTH1 inhibition [1] [2]
SW480 (Colon) Not specified Impaired colony formation. MTH1 inhibition [1]
SGC-7901 (Gastric) 21.33 µM Induced ROS, oxidative DNA damage (γH2AX, p-ATM), and apoptosis. MTH1-independent oxidative stress [3]
BGC-823 (Gastric) 24.81 µM Induced ROS, oxidative DNA damage (γH2AX, p-ATM), and apoptosis. Triggered pro-survival Akt signaling. MTH1-independent oxidative stress [3]

Detailed Protocol: Colony Formation Assay

The colony formation assay (also known as clonogenic assay) is a critical in vitro method for evaluating the long-term cytotoxic and anti-proliferative effects of this compound, measuring its ability to suppress the formation of cell colonies from single cells.

1. Principle This assay tests a cancer cell's ability to undergo uninterrupted proliferation to form a macroscopic colony (typically >50 cells) after continuous drug exposure. It is particularly relevant for assessing the effects of this compound, which impacts long-term cell survival through DNA damage [1] [3].

2. Materials and Reagents

  • Cell Lines: Suitable cancer cell lines (e.g., SW480, PANC1, SGC-7901) [1] [3].
  • Test Compound: this compound (commercially available, e.g., Tocris #6025) [2]. Prepare a 10-50 mM stock solution in DMSO and store at -20°C.
  • Culture Ware: 6-well or 12-well tissue culture plates.
  • Staining Solutions: Crystal violet (0.1% w/v in distilled water or 20% methanol), or MTT reagent for viability assessment.

3. Step-by-Step Procedure

G 1. Seed Cells\n(500-1000 cells/well) 1. Seed Cells (500-1000 cells/well) 2. Incubate\n(24 hours, 37°C) 2. Incubate (24 hours, 37°C) 1. Seed Cells\n(500-1000 cells/well)->2. Incubate\n(24 hours, 37°C) 3. Treat with this compound\n(Varying concentrations) 3. Treat with this compound (Varying concentrations) 2. Incubate\n(24 hours, 37°C)->3. Treat with this compound\n(Varying concentrations) 4. Incubate & Monitor\n(10-14 days, refresh media/drug every 3-4 days) 4. Incubate & Monitor (10-14 days, refresh media/drug every 3-4 days) 3. Treat with this compound\n(Varying concentrations)->4. Incubate & Monitor\n(10-14 days, refresh media/drug every 3-4 days) 5. Fix & Stain Colonies\n(Methanol & Crystal Violet) 5. Fix & Stain Colonies (Methanol & Crystal Violet) 4. Incubate & Monitor\n(10-14 days, refresh media/drug every 3-4 days)->5. Fix & Stain Colonies\n(Methanol & Crystal Violet) 6. Image & Count Colonies\n(Manual or software-based) 6. Image & Count Colonies (Manual or software-based) 5. Fix & Stain Colonies\n(Methanol & Crystal Violet)->6. Image & Count Colonies\n(Manual or software-based) Note: Include DMSO vehicle control\nand blank control Note: Include DMSO vehicle control and blank control Note: Include DMSO vehicle control\nand blank control->3. Treat with this compound\n(Varying concentrations) Note: Ensure colonies >50 cells\nare counted Note: Ensure colonies >50 cells are counted Note: Ensure colonies >50 cells\nare counted->6. Image & Count Colonies\n(Manual or software-based)

4. Data Analysis

  • Quantification: Count colonies in each well. A colony is typically defined as a cluster of >50 cells.
  • Calculations:
    • Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded) × 100%
    • Surviving Fraction (SF) = (Number of colonies in treated well / Number of cells seeded) / PE
  • Dose-Response: Plot the Surviving Fraction against the log of this compound concentration. Data can be fitted to a non-linear regression model to determine the IC₅₀ value for clonogenic survival.

Critical Experimental Considerations & Troubleshooting

  • MTH1 Inhibition Validation: To confirm on-target MTH1 inhibition, include a positive control such as MTH1-specific siRNA. Successful knockdown should phenocopy the inhibitory effects of this compound on colony formation [1]. Conversely, MTH1 overexpression can be used to test if it mitigates the drug's effect [1].
  • Mechanism Follow-up: Given the evidence for MTH1-independent effects, follow-up experiments are recommended. These can include:
    • Measuring ROS/RNS with fluorescent probes (DCFH-DA for ROS, DAF-FM for NO) [3].
    • Assessing DNA damage via immunoblotting for markers like γH2AX and phosphorylated ATM [3].
    • Using the antioxidant N-acetylcysteine (NAC) to see if it rescues the phenotype, which would support an oxidative stress mechanism [3].
  • Interpreting Akt Activation: In some models like gastric cancer, this compound-induced DNA damage activates a pro-survival Akt signal. This suggests that combining this compound with an Akt inhibitor could be a highly effective therapeutic strategy [3].

Conclusion

This compound is a potent anticancer agent with a unique, context-dependent mechanism of action. The colony formation assay is a fundamental tool for evaluating its long-term efficacy. Researchers should carefully validate the operative mechanism in their specific model system, as it can inform rational drug combination strategies to enhance therapeutic outcomes.

References

Comprehensive Application Notes and Protocols: Detecting DNA Single-Strand Breaks Induced by (S)-Crizotinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib and DNA Damage Mechanisms

This compound, the less prevalent enantiomer of the multi-targeted kinase inhibitor crizotinib, has emerged as a compound of significant interest in oncology research due to its unique mechanisms of action that distinct from its clinically used (R)-counterpart. While (R)-crizotinib primarily targets ALK, ROS1, and MET tyrosine kinases, this compound demonstrates potent inhibition of MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme that plays a crucial role in maintaining genomic stability [1]. This inhibition leads to the incorporation of oxidized nucleotides into DNA, ultimately resulting in DNA single-strand breaks (SSBs) and activation of DNA damage response pathways [1] [2]. The induction of SSBs represents a critical mechanism through which this compound exerts anticancer effects, particularly in tumors with specific genetic vulnerabilities.

Research has revealed that this compound induces DNA damage through both MTH1-dependent and MTH1-independent mechanisms. In the MTH1-dependent pathway, inhibition of MTH1 enzymatic activity prevents the hydrolysis of oxidized nucleotides such as 8-oxo-dGTP and 2-OH-dATP, leading to their incorporation during DNA replication and subsequent DNA strand breakage [1] [2]. Additionally, this compound has been shown to induce reactive oxygen species (ROS) generation independently of MTH1 inhibition, contributing to oxidative DNA damage through MTH1-independent pathways [3] [2]. This dual mechanism of action makes this compound a valuable tool compound for studying DNA damage response and a promising candidate for therapeutic development against certain cancer types.

Mechanistic Insights into DNA Damage Induction

MTH1-Dependent DNA Damage Pathways

MTH1 serves as a crucial gatekeeper of genomic integrity by hydrolyzing oxidized nucleotides in the nucleotide pool, thereby preventing their incorporation into DNA during replication. This compound directly binds to MTH1 with nanomolar affinity (IC₅₀ of 330 nM and 408 nM for 8-oxo-dGTP and 2-OH-dATP substrates, respectively), effectively inhibiting its catalytic activity [1]. This inhibition results in the accumulation of oxidized nucleotides, particularly 8-oxo-dGTP, which are misincorporated into genomic DNA by DNA polymerases. The misincorporated oxidized bases then cause replication stress and DNA single-strand breaks during DNA replication and repair processes [1] [2]. The remarkable stereospecificity of this interaction is evidenced by the 16-fold higher affinity of this compound for MTH1 compared to the (R)-enantiomer, highlighting the precise molecular recognition requirements for effective MTH1 inhibition [1].

MTH1-Independent Mechanisms and ROS Generation

Beyond MTH1 inhibition, this compound induces DNA damage through alternative mechanisms that contribute to its overall anticancer efficacy. In gastric cancer models, this compound has been shown to trigger significant increases in reactive oxygen species (ROS) and nitric oxide (NO) production, leading to oxidative DNA damage independent of MTH1 inhibition [3]. This ROS-mediated DNA damage is characterized by dose-dependent increases in markers such as γH2AX and phosphorylated ATM (Ser1981), which are established indicators of DNA strand breaks and activation of the DNA damage response [3]. Importantly, the antioxidant N-acetylcysteine (NAC) effectively attenuates these effects, confirming the ROS-dependent nature of this damage pathway [3]. Similar ROS-dependent DNA damage mechanisms have been observed in hepatocytes treated with crizotinib, suggesting that ROS induction may represent a common feature of crizotinib enantiomers in certain cellular contexts [4].

Table 1: Comparative Mechanisms of DNA Damage Induction by this compound

Mechanism Key Molecular Targets Primary DNA Lesions Cellular Consequences
MTH1 Inhibition MTH1 enzyme (NUDT1) Incorporation of 8-oxo-dGTP, 2-OH-dATP Single-strand breaks, replication stress, transversion mutations
ROS Generation Mitochondrial electron transport chain Oxidative base damage, single-strand breaks Activation of ATM-mediated DNA damage response, apoptosis
ER Stress Induction eIF2α, ATF4, CHOP Secondary DNA damage from cellular stress Enhanced apoptosis through integrated stress response

Detection Methods for DNA Single-Strand Breaks

Overview of Detection Techniques

The detection and quantification of DNA single-strand breaks induced by this compound require specialized methodologies that can directly or indirectly measure DNA strand integrity. Researchers have employed multiple complementary approaches to comprehensively characterize this DNA damage, including immunofluorescence detection of DNA damage markers, electrophoretic separation techniques, and comet-based assays that provide single-cell resolution of DNA damage [3]. Each method offers distinct advantages and limitations in sensitivity, specificity, and throughput, making them suitable for different experimental contexts and research questions. The selection of appropriate detection methods should be guided by the specific research objectives, available equipment, and required sensitivity level.

Comparison of Methodologies

Table 2: Methods for Detecting DNA Single-Strand Breaks Induced by this compound

Method Principle Key Reagents Sensitivity Applications
γH2AX Immunofluorescence Detection of phosphorylated histone H2AX at DNA break sites Anti-γH2AX antibody, fluorescent secondary antibody ~1 break per 10 Mbp Visualization of DNA damage foci, quantification of break frequency
Alkaline Comet Assay Electrophoretic migration of DNA from nucleoids under alkaline conditions Low-melting point agarose, alkaline electrophoresis buffer ~0.1 breaks/10⁹ Da Single-cell analysis, damage quantification, repair kinetics
ATM Phosphorylation Immunoblotting Detection of activated ATM at Ser1981 Anti-p-ATM (Ser1981) antibody Dependent on antibody affinity Confirmation of DNA damage response activation
Alkaline Elution Measurement of DNA strand passage through filters under alkaline conditions Polycarbonate filters, proteinase K ~1 break per 10⁹ Da High-throughput screening, comparative agent assessment

Detailed Experimental Protocols

Protocol 1: γH2AX Foci Detection by Immunofluorescence

Principle: This protocol utilizes immunofluorescence staining to detect phosphorylated histone H2AX (γH2AX), which forms focal aggregates at sites of DNA double-strand breaks and single-strand breaks when combined with appropriate repair protein staining. The method provides spatial resolution of DNA damage within individual nuclei and allows for quantitative assessment of break frequency [3].

Materials:

  • Cells treated with this compound (typical working concentrations 5-25 μM based on cell type) [3]
  • Anti-γH2AX primary antibody (monoclonal or polyclonal)
  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 594, or 647)
  • Paraformaldehyde (4% in PBS) for fixation
  • Triton X-100 (0.5% in PBS) for permeabilization
  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
  • Mounting medium (anti-fade)
  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells onto glass coverslips in appropriate culture medium and allow to adhere for 24 hours. Treat cells with this compound at desired concentrations (typical range 5-25 μM) and time points (often 4-24 hours) based on experimental design. Include DMSO vehicle control.
  • Fixation: Aspirate medium and wash cells gently with PBS. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Permeabilization: Wash cells twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
  • Blocking: Incubate cells with blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.
  • Primary Antibody Incubation: Apply anti-γH2AX antibody diluted in blocking solution (typically 1:500-1:1000) and incubate overnight at 4°C in a humidified chamber.
  • Secondary Antibody Incubation: Wash coverslips three times with PBS and apply fluorescent secondary antibody diluted in blocking solution (typically 1:1000) for 1 hour at room temperature in the dark.
  • Counterstaining and Mounting: Wash coverslips three times with PBS, then incubate with DAPI (0.5 μg/mL) for 5 minutes to stain nuclei. Wash briefly with PBS and mount coverslips onto glass slides using anti-fade mounting medium.
  • Imaging and Analysis: Visualize using fluorescence or confocal microscopy. Quantify γH2AX foci per nucleus using image analysis software (e.g., ImageJ with custom macros or commercial packages). A minimum of 50-100 cells per condition should be analyzed for statistical significance.

Technical Notes:

  • Include positive control (e.g., cells treated with 1-2 Gy ionizing radiation or 100 μM H₂O₂ for 30 minutes) to validate assay performance.
  • Optimize antibody concentrations for specific cell types to minimize background signal.
  • Process all samples in parallel using identical imaging parameters to enable comparative analysis.
  • For MTH1 inhibition specificity assessment, consider parallel experiments with MTH1 siRNA or overexpression [3].
Protocol 2: Alkaline Comet Assay for Single-Strand Break Detection

Principle: The alkaline comet assay (single-cell gel electrophoresis) detects DNA single-strand breaks by measuring the migration of DNA from immobilized nucleoids under alkaline electrophoretic conditions. Damaged cells display characteristic "comet" patterns, with the degree of migration proportional to the frequency of DNA breaks [4].

Materials:

  • This compound-treated cells and appropriate controls
  • Low-melting point agarose
  • Normal melting point agarose
  • Alkaline lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
  • Alkaline electrophoresis solution (300 mM NaOH, 1 mM EDTA, pH >13)
  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
  • SYBR Gold or ethidium bromide staining solution
  • Comet assay electrophoresis unit

Procedure:

  • Slide Preparation: Pre-coat microscope slides with 1% normal melting point agarose and allow to dry completely.
  • Cell Embedding: Mix approximately 2×10⁴ cells with 100 μL of 1% low-melting point agarose (maintained at 37°C) and pipette onto pre-coated slides. Immediately place coverslip and transfer to 4°C for 10 minutes to solidify.
  • Lysis: Carefully remove coverslips and immerse slides in freshly prepared alkaline lysis solution for at least 1 hour at 4°C in the dark.
  • Alkaline Unwinding: Transfer slides to alkaline electrophoresis solution and incubate for 20 minutes to allow DNA unwinding.
  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at 25 V (~0.7-1.0 V/cm) for 30 minutes at 4°C in the dark. Adjust voltage based on comet appearance in positive controls.
  • Neutralization: Carefully remove slides from electrophoresis tank and neutralize by incubating with neutralization buffer for 5 minutes (repeat three times).
  • Staining: Apply diluted SYBR Gold or ethidium bromide (20 μg/mL) to each slide and cover with coverslip.
  • Analysis: Visualize using fluorescence microscopy (excitation/emission ~495/520 nm for SYBR Gold). Analyze 50-100 randomly selected comets per sample using comet analysis software (e.g., CometScore, OpenComet). Report % tail DNA, tail length, and tail moment.

Technical Notes:

  • Include concurrent positive control (e.g., cells treated with 100 μM H₂O₂ for 10 minutes on ice) to ensure assay sensitivity.
  • Process samples in duplicate or triplicate to account for technical variability.
  • Maintain consistent timing between steps, particularly alkaline unwinding and electrophoresis.
  • For mechanistic studies, include NAC (5 mM, 2-hour pretreatment) to assess ROS dependence [3] [4].

Pathway Visualization and Experimental Workflows

DNA Damage Signaling Pathway Induced by this compound

The following diagram illustrates the key molecular pathways through which this compound induces DNA single-strand breaks and activates subsequent cellular responses:

Diagram 1: DNA Damage Signaling Pathway Induced by this compound - This diagram illustrates the MTH1-dependent and independent mechanisms through which this compound induces DNA single-strand breaks and activates subsequent cellular responses.

Experimental Workflow for SSB Detection

The following workflow diagram outlines the key experimental procedures for detecting and validating DNA single-strand breaks induced by this compound:

G Start Experimental Design This compound Concentration & Time Course Determination CellPrep Cell Culture Preparation Include Vehicle Controls & Positive Controls Start->CellPrep DrugTreat This compound Treatment Typical Range: 5-25 μM Time Points: 4-24 hours CellPrep->DrugTreat IF Immunofluorescence γH2AX Foci Staining & Quantification DrugTreat->IF Comet Alkaline Comet Assay Single-Cell DNA Damage Assessment DrugTreat->Comet WB Western Blotting p-ATM, DNA Repair Protein Analysis DrugTreat->WB MTH1Val MTH1 Dependency Tests siRNA Knockdown & Overexpression IF->MTH1Val ROSVal ROS Involvement NAC Antioxidant Treatment Comet->ROSVal WB->MTH1Val Analysis Data Analysis & Statistical Evaluation MTH1Val->Analysis ROSVal->Analysis Interpretation Results Interpretation & Mechanistic Conclusions Analysis->Interpretation

Diagram 2: Experimental Workflow for Detection of this compound-Induced DNA Single-Strand Breaks - This workflow outlines the key experimental procedures for detecting and validating DNA damage.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • High Background in γH2AX Staining: Ensure proper fixation and permeabilization times. Titrate antibody concentrations to optimize signal-to-noise ratio. Include appropriate controls to distinguish specific from non-specific staining.
  • Variable Comet Assay Results: Standardize cell harvesting and embedding procedures to maintain consistent cell viability. Use fresh electrophoresis buffer for each run and maintain precise temperature control during alkaline unwinding and electrophoresis.
  • Inconsistent this compound Effects: Verify enantiomeric purity of this compound, as commercial batches may contain variable enantiomer ratios [1]. Confirm compound stability and storage conditions (-20°C in desiccated environment).
  • Cell Type-Specific Variability: Perform dose-response and time-course experiments for each new cell line. Consider baseline ROS levels and DNA repair capacity of different cell types when interpreting results.
Validation and Specificity Controls
  • MTH1 Specificity Controls: Include MTH1 knockdown (siRNA) or overexpression to confirm MTH1-dependent effects [3]. Compare results with known MTH1 inhibitors if available.
  • ROS Dependence Assessment: Utilize NAC pretreatment (5 mM, 2 hours) to evaluate ROS-mediated contributions to DNA damage [3] [4].
  • DNA Damage Specificity: Include staining for apoptosis markers (e.g., cleaved caspase-3) to distinguish primary DNA damage from secondary fragmentation during apoptosis.
  • Enantiomer Specificity: Compare effects of this compound with (R)-crizotinib to confirm stereospecific mechanisms [1].

Applications in Cancer Research and Therapeutics

The detection and characterization of DNA single-strand breaks induced by this compound has significant implications for cancer research and therapeutic development. The selective vulnerability of certain cancer types to MTH1 inhibition makes this pathway particularly attractive for targeted therapy approaches [1] [2]. Cancers with elevated oxidative stress or defective DNA repair pathways may demonstrate enhanced sensitivity to this compound, potentially revealing synthetic lethal interactions that can be exploited therapeutically [2].

Furthermore, the ability to precisely monitor DNA damage response activation provides valuable pharmacodynamic biomarkers for assessing target engagement and biological activity in both preclinical models and clinical settings. The protocols outlined in this document can be adapted for companion diagnostic development or mechanistic studies of drug combinations involving this compound [5]. Emerging evidence suggests that combining this compound with other agents such as PARP inhibitors or standard DNA-damaging chemotherapeutics may yield synergistic anticancer effects, particularly in tumors with specific genetic backgrounds such as BRCA mutations or p53 deficiency [2]. The detailed methodologies provided here will enable researchers to explore these promising combinatorial approaches and advance our understanding of DNA damage response pathways in cancer biology.

References

reducing (S)-Crizotinib hepatotoxicity in models

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the primary cell death mechanisms involved in Crizotinib-induced hepatotoxicity? Research indicates that Crizotinib can trigger several distinct modes of cell death in hepatocytes. The table below summarizes the key mechanisms and the inhibitors used to study them.

Mechanism of Cell Death Key Experimental Findings Effective Inhibitors (with examples)
Ferroptosis [1] Identified as the primary mechanism; characterized by glutathione depletion, iron overload, and lipid peroxidation [1]. Ferrostatin-1 (Fer-1), Deferoxamine (DFO) [1].
Pyroptosis [2] Involves activation of inflammatory caspases (e.g., Caspase-1) and the NLRP3 inflammasome [2]. Not specified in the provided research.
Mitochondrial Apoptosis [3] Involves ROS accumulation, loss of mitochondrial membrane potential, and activation of Bcl2/Bax and Caspase-3 [3]. N-acetyl-L-cysteine (NAC), tBHQ (Nrf2 agonist) [3].
Autophagy [2] Observed through increased LC3-II protein levels and autophagosome formation [2]. Not specified in the provided research.

Q2: Which signaling pathways are critical in this form of hepatotoxicity, and what interventions target them? The Stat1/Nrf2 and ROS-related pathways are central. The following diagram illustrates the key signaling pathway and points of intervention based on current research.

G Crizotinib Crizotinib STAT1 STAT1 Crizotinib->STAT1 ROS ROS Accumulation Crizotinib->ROS Nrf2_Inhibition Inhibition of Nrf2 Transcription STAT1->Nrf2_Inhibition Ferroptosis Ferroptosis Nrf2_Inhibition->Ferroptosis ROS->Ferroptosis Nrf2_Activation Nrf2 Pathway Activation HO1_Activation ↑ HO-1 Expression Nrf2_Activation->HO1_Activation Antioxidants ↑ Antioxidant Defenses Nrf2_Activation->Antioxidants Mitigated_Injury Reduced Hepatotoxicity HO1_Activation->Mitigated_Injury Antioxidants->Mitigated_Injury Interventions Potential Interventions MgIG MgIG GA Glycyrrhetinic Acid (GA) NAC NAC (ROS Scavenger) tBHQ tBHQ (Nrf2 Agonist) Fer1_DFO Fer-1 / DFO (Ferroptosis Inhibitors) NSC118218 NSC118218 (Stat1 Inhibitor) MgIG->Nrf2_Activation GA->STAT1 Inhibits NAC->ROS Scavenges tBHQ->Nrf2_Activation Fer1_DFO->Ferroptosis Inhibits NSC118218->STAT1 Inhibits

Crizotinib-Induced Hepatotoxicity Signaling Pathway. This diagram illustrates the key mechanisms by which Crizotinib causes liver injury and the points where potential interventions act. Crizotinib promotes hepatotoxicity by activating Stat1, which inhibits the protective Nrf2 pathway, and by directly increasing ROS. These converge to trigger ferroptosis. Multiple compounds can interrupt this pathway at different points to reduce injury. [2] [3] [1]

Q3: What are the most promising protective agents identified in preclinical models? Several agents have shown efficacy in mitigating liver injury in cell and animal models without compromising Crizotinib's antitumor efficacy. Their mechanisms and effective concentrations are summarized below.

Protective Agent Proposed Mechanism of Action Model(s) Tested Effective Concentration (In Vitro)
MgIG [2] [1] Activates Nrf2/HO-1 pathway; reduces ROS; inhibits Stat1; counteracts ferroptosis [2] [1]. HL-7702 cells, mice [2] [1]. 1 mg/mL [2]
Glycyrrhetinic Acid (GA) [1] Inhibits Stat1 phosphorylation; counteracts ferroptosis [1]. AML12, HL7702 cells, mice [1]. Information absent
N-acetylcysteine (NAC) [2] [3] Scavenges ROS; reduces oxidative stress [2] [3]. HL-7702 cells, L02 cells, mice [2] [3]. 10 mM [2]

| Ferroptosis Inhibitors (Ferrostatin-1, Deferoxamine) [1] | Specifically inhibits lipid peroxidation and iron-dependent death pathway [1]. | AML12, HL7702 cells, mice [1]. | Information absent | | tBHQ [3] | Agonist of Nrf2; enhances antioxidant response [3]. | L02 cells [3]. | Information absent |

Experimental Protocol Summary

The workflow for establishing and intervening in a Crizotinib-induced hepatotoxicity model, based on the cited studies, can be visualized as follows:

G Start 1. Model Establishment A1 In Vitro: Treat human hepatocytes (HL-7702, L02) with Crizotinib Start->A1 A2 In Vivo: Administer Crizotinib to mice (via gavage) Start->A2 B1 Confirm Injury: - CCK-8 assay (viability) - ALT/AST levels - Cell death analysis A1->B1 B2 Confirm Injury: - Serum ALT/AST measurement - Liver histopathology A2->B2 C 2. Mechanistic Investigation B1->C B2->C D1 Measure ROS levels (DCFH-DA probe) C->D1 D2 Analyze cell death pathways (Western blot, PCR) C->D2 D3 Assess key proteins (e.g., p-Stat1, Nrf2, GPX4) C->D3 E 3. Intervention D1->E D2->E D3->E F1 Pre-treat with candidate drug (e.g., MgIG, NAC) E->F1 F2 Co-administer or pre-treat with candidate drug E->F2 G 4. Efficacy Assessment F1->G F2->G H1 Repeat assays from Step 2 to measure improvement G->H1 H2 Check antitumor efficacy on cancer cell lines G->H2

Workflow for Hepatotoxicity Model and Intervention. This diagram outlines the key steps for establishing a Crizotinib-induced liver injury model, investigating its mechanisms, testing interventions, and assessing their efficacy and impact on antitumor activity. [2] [3] [1]

  • Key Methodologies:
    • Cell viability: Measured using Cell Counting Kit-8 (CCK-8) assay [2] [3].
    • Apoptosis/Necrosis: Quantified using Annexin V-PE/7-AAD staining and flow cytometry [2] [3].
    • ROS measurement: Detected using a fluorescent ROS assay kit (e.g., DCFH-DA probe) [2].
    • Protein analysis: Western blotting for proteins like LC3 (autophagy), NLRP3/Caspase-1 (pyroptosis), Nrf2, HO-1, p-Stat1, and GPX4 (ferroptosis) [2] [1].
    • Gene expression: Analyzed via quantitative real-time PCR (RT-qPCR) [2].

References

overcoming (S)-Crizotinib solubility in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Basic Reconstitution

The table below summarizes the core solubility data available for (S)-Crizotinib.

Property Specification
Solubility in DMSO [1] 5 mg/mL, clear (warmed)
Molecular Weight [2] 450.34 g/mol
Purity ≥98% (HPLC) [1]
Physical Form White to beige powder [1]

Standard Protocol for Preparing a 5 mg/mL Stock Solution [1]:

  • Weigh 5 mg of this compound powder.
  • Add 1 mL of pure, anhydrous DMSO.
  • Warm the mixture gently to aid dissolution until the solution is clear.
  • Mix gently by inversion to ensure homogeneity. Avoid vortexing if it may introduce moisture.
  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contact with atmospheric moisture.
  • Store at recommended temperatures, typically -20°C or below.

Experimental Workflow & Handling

This diagram outlines the key steps and considerations for handling this compound in DMSO, from preparation to use in biological assays.

Start Weigh this compound powder Step1 Add anhydrous DMSO (Standard: 5 mg/mL) Start->Step1 Step2 Warm gently & mix until solution is clear Step1->Step2 Step3 Aliquot into single-use vials Step2->Step3 Step4 Store at ≤ -20°C Step3->Step4 Step5 Thaw at room temp. Use immediately Step4->Step5 Step6 Dilute in aqueous buffer Note: Precipitation likely Step5->Step6 Step7 Proceed to cell-based or biochemical assays Step6->Step7 Note1 Critical: Use anhydrous DMSO and minimize exposure to air Note1->Step1 Note2 Final working concentration in cell culture should be ≤ 0.5% DMSO Note2->Step6

Potential Strategies for Solubility Challenges

While direct troubleshooting data for this compound is limited, here are some general strategies researchers can explore to overcome solubility limitations, based on common laboratory practice and the available information.

  • Optimize Stock Concentration: If 5 mg/mL is too low for your experimental setup, you can attempt to create a more concentrated stock solution (e.g., 10-20 mg/mL) by increasing the amount of solute. This should be done incrementally, with gentle warming and extended mixing, while closely monitoring for precipitation upon storage.

  • Manage Aqueous Dilution: The primary challenge often arises when diluting the DMSO stock into aqueous buffers or cell culture media, as noted in the workflow. To mitigate precipitation:

    • Ensure rapid and vigorous mixing when adding the stock to the aqueous phase.
    • Consider adding a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer, if compatible with your assay.
    • Prepare fresh working dilutions for each experiment and do not store them.
  • Explore Alternative Formulation Technologies: For advanced in vivo or in vitro applications, the literature on the (R)-enantiomer suggests that supercritical fluid technology (SFT) can be used to produce micro and nanoparticles of poorly soluble drugs, which greatly enhances bioavailability [3] [4]. While this is a more complex solution, it represents a potent approach for formulation scientists.

References

(S)-Crizotinib stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability and Storage Conditions

The following table summarizes the specific storage conditions for (S)-Crizotinib to ensure its stability over time.

Form Recommended Storage Temperature Documented Stability Duration
Powder -20°C [1] 3 years [1]
Powder 4°C [1] 2 years [1]
Solution (in solvent) -80°C [1] 6 months [1]
Solution (in solvent) -20°C [1] 1 month [1]

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability profiles, here are methodologies for monitoring this compound stability under various conditions.

Forced Degradation Studies

This protocol helps identify potential degradation products and confirms the stability-indicating power of analytical methods [2].

  • Principle: The sample is subjected to harsher conditions than those encountered during normal storage to simulate stability issues.
  • Procedure:
    • Prepare separate solutions of this compound.
    • Expose these solutions to acidic (e.g., 0.1M HCl), alkaline (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 105°C), and photolytic (e.g., UV light) stress conditions.
    • After a defined period, neutralize or stop the reactions.
    • Analyze the samples using a validated HPLC-UV method to separate and quantify the parent drug and any degradation products [2].
Long-Term Stability Monitoring in Formulations

This method is used to assess the stability of this compound in novel formulations, such as polymeric nanoparticles [3].

  • Principle: The formulation is stored under recommended conditions and tested at intervals for key physicochemical parameters.
  • Procedure:
    • Prepare the formulation (e.g., Crizotinib-loaded nanoparticles) and lyophilize (freeze-dry) it if necessary for enhanced stability.
    • Store the lyophilized product at 4°C.
    • At predetermined time points (e.g., 3, 6, 12 months), reconstitute the sample and test for:
      • Particle Size and Zeta Potential: Using dynamic light scattering.
      • Entrapment Efficiency (%EE): Measuring the amount of drug successfully loaded into the nanoparticles.
      • *In vitro* Drug Release: Profiling the rate at which the drug is released from the formulation [3].

The workflow for planning and analyzing stability data is summarized below:

Define Stability Goal Define Stability Goal Select Stress Condition Select Stress Condition Define Stability Goal->Select Stress Condition Analyze Samples (e.g., HPLC) Analyze Samples (e.g., HPLC) Select Stress Condition->Analyze Samples (e.g., HPLC) Interpret Data Interpret Data Analyze Samples (e.g., HPLC)->Interpret Data Establish Storage Conditions Establish Storage Conditions Interpret Data->Establish Storage Conditions  Key Output

Frequently Asked Questions (FAQs)

Q1: What are the critical handling precautions for this compound?

  • A1: To ensure safety and compound integrity:
    • Personal Protection: Use safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended to avoid inhalation [1].
    • Engineering Controls: Work only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eye wash stations are nearby [1].
    • General Handling: Avoid inhalation, and contact with skin and eyes. Take care to prevent dust and aerosol formation [1].

Q2: What should I do if there is a spill of this compound?

  • A2: In case of an accidental release:
    • Personal Precautions: Use full personal protective equipment and ensure adequate ventilation. Evacuate unnecessary personnel [1].
    • Containment & Cleaning: Absorb liquid spills with a suitable binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material according to local, state, and federal regulations [1].
    • Environmental Protection: Prevent the product from entering drains, water courses, or soil [1].

Troubleshooting Common Experimental Issues

Issue Potential Cause Solution
Low Analytical Recovery Adsorption to vials or instability in solution. Use silanized vials; add a stabilizer like an acid (e.g., 0.3% formic acid) to the solvent; ensure analysis is performed promptly [4] [2].
Presence of Unknown Peaks in HPLC Degradation or formation of related substances/impurities. Perform forced degradation studies to identify the peaks; ensure the HPLC method is stability-indicating and has been validated for impurity profiling [2].
Precipitation in Stock Solution Exceeding solubility limit or storage at too low a temperature. Ensure the solvent is appropriate (e.g., DMSO); do not store stock solutions for extended periods at -20°C if precipitation is observed; filter before use if necessary.
High Carryover in LC-MS/MS Analyte adhering to the LC system or autosampler. Implement a strong needle wash step. A published effective wash solution is methanol/acetonitrile/isopropanol (1:1:1) with 5% formic acid [4].

References

Troubleshooting Guide: (S)-Crizotinib-Induced ER Stress

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines the primary issue, its mechanism, and validated solutions.

Problem Root Cause Proposed Mitigation Strategy Key Supporting Evidence
Induction of ER stress and apoptosis by (S)-Crizotinib [1] [2] ROS-dependent ER stress pathway: this compound increases intracellular ROS, triggering the Unfolded Protein Response (UPR) and leading to apoptosis [2]. Pre-treatment with antioxidants (e.g., N-Acetyl-L-Cysteine (NAC)) to scavenge ROS before they induce ER stress [1] [2]. In NSCLC and gastric cancer cells, NAC pretreatment significantly reduced this compound-induced ROS, ER stress markers (CHOP, ATF4), and apoptosis [1] [2].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments that established the ROS-ER stress pathway and its mitigation.

Protocol 1: Confirm ROS Involvement and Test Mitigation

This protocol is used to verify that observed ER stress is ROS-dependent and to test the efficacy of antioxidant co-treatment.

  • Objective: To determine if the cytotoxic effects of this compound are mediated through ROS generation and if antioxidant pretreatment can mitigate these effects.

  • Materials:

    • Cell lines: Human NSCLC cells (e.g., NCI-H460, A549) or gastric cancer cells (e.g., SGC-7901) [1] [2].
    • Test compound: this compound.
    • Antioxidant: N-Acetyl-L-Cysteine (NAC).
    • ROS detection probe: (2',7')-Dichlorofluorescein diacetate (DCFH-DA).
    • Apoptosis detection kit: Annexin V-FITC/PI.
    • Western blot reagents for ER stress markers (e.g., CHOP, ATF4, phospho-eIF2α).
  • Procedure:

    • Cell Pretreatment: Pre-incubate cells with 5 mM NAC for 1-2 hours before adding this compound [1] [2].
    • Treatment: Treat cells with this compound (e.g., 10-30 µM) for 24 hours [2].
    • ROS Measurement:
      • Harvest treated cells and load with 10 µM DCFH-DA at 37°C for 30 minutes.
      • Analyze fluorescence intensity using flow cytometry. A rightward shift in the histogram indicates increased ROS, which should be abrogated by NAC pretreatment [2].
    • Apoptosis Assay:
      • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
      • Analyze by flow cytometry. NAC pretreatment should significantly reduce the percentage of Annexin V-positive apoptotic cells [1] [2].
    • ER Stress Marker Analysis:
      • Perform Western blot analysis on cell lysates.
      • Expected Result: this compound increases levels of CHOP, ATF4, and phospho-eIF2α. These increases should be suppressed in the NAC-pretreated group [2].
Protocol 2: Rule Out MTH1-Dependent Mechanisms

This protocol is crucial as the anti-tumor effects of this compound are often mistakenly attributed to MTH1 inhibition.

  • Objective: To confirm that this compound-induced ER stress and apoptosis are independent of MTH1 inhibition.
  • Methods:
    • MTH1 Knockdown: Transfert cells with MTH1-specific siRNA and confirm knockdown via Western blot [1] [2].
    • Functional Assay: Treat MTH1-knockdown cells with this compound and measure cell viability (MTT assay), ROS production, and apoptosis.
    • Expected Outcome: Silencing MTH1 should not protect cells from this compound-induced cytotoxicity or ROS generation, indicating an MTH1-independent mechanism [1] [2].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the established signaling pathway of this compound-induced ER stress and a logical flowchart for diagnosing the issue in experiments.

G Figure 1: this compound-Induced ER Stress Pathway S_Crizotinib This compound Treatment ROS ↑ Intracellular ROS S_Crizotinib->ROS UPR ER Stress & UPR Activation ROS->UPR eIF2a eIF2α Phosphorylation UPR->eIF2a ATF4 ↑ ATF4 Expression eIF2a->ATF4 CHOP ↑ CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis NAC NAC Pretreatment Block Blocks ROS Generation NAC->Block Antioxidant Block->ROS Inhibits

G Figure 2: Experimental Troubleshooting Workflow for for decision decision nodes nodes process process Start Observed Cell Death after this compound Q1 Is apoptosis confirmed? (e.g., Annexin V/PI) Start->Q1 Q2 Are ER stress markers elevated? (e.g., CHOP, ATF4) Q1->Q2 Yes Act1 Confirm apoptosis via flow cytometry Q1->Act1 No Q3 Is ROS production increased? (e.g., DCFH-DA assay) Q2->Q3 Yes Act2 Measure markers by Western blot Q2->Act2 No Act3 Measure ROS via flow cytometry Q3->Act3 No Mitigate → Implement NAC Pre-treatment (Protocol 1) Q3->Mitigate Yes Act1->Q2 Act2->Q3 Act3->Mitigate Result Cell Viability Restored ER Stress Pathway Mitigated Mitigate->Result

Important Note on Mechanism

A key finding across multiple studies is that This compound induces ER stress and apoptosis through an MTH1-independent pathway [1] [2]. Your troubleshooting and experimental design should therefore focus on the ROS-driven mechanism rather than on MTH1 inhibition.

References

NAC reversal of (S)-Crizotinib ROS effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and NAC Reversal

The table below summarizes the core experimental findings on how (S)-Crizotinib induces ROS and how NAC counteracts these effects.

Experimental Model This compound-Induced Effect Effect of NAC Pre-treatment Key Measured Outcomes Citation
Non-Small Cell Lung Cancer (NSCLC) Cells (NCI-H460, H1975, A549) Induces lethal ER stress and apoptosis via increased intracellular ROS levels. Markedly reversed ER stress and apoptosis. ↓ Cell viability, ↑ apoptosis (Annexin V/PI), ↑ ER stress markers (CHOP, ATF4). [1]
Gastric Cancer (GC) Cells (SGC-7901, BGC-823) Decreases cell viability, induces apoptosis & G2/M arrest, increases oxidative DNA damage (↑γH2AX, ↑p-ATM). Prevented increase in ROS/NO; reduced apoptosis by 60-70%; attenuated DNA damage markers. ↓ Cell viability (MTT), ↑ apoptosis (Annexin V/PI, Cleaved PARP), ↑ DNA damage markers. [2]
Normal Liver Cells (L02) Reduces cell viability, induces mitochondrial apoptosis, and increases ROS. Alleviated cell damage and mitochondrial apoptosis. ↓ Cell viability, ↓ Mitochondrial Membrane Potential, ↑ apoptotic proteins (cleaved caspase-3, Bax/Bcl-2 ratio). [3]

Detailed Experimental Protocols

Here are the standardized protocols for key experiments based on the cited research.

Cell Viability and Apoptosis Assay (MTT & Flow Cytometry)

This protocol is used to determine the cytotoxic effect of this compound and the protective role of NAC.

  • Cell Lines: Human NSCLC cells (e.g., NCI-H460, A549) or Gastric Cancer cells (e.g., SGC-7901) [1] [2].
  • Reagents:
    • This compound (dissolved in DMSO)
    • N-Acetylcysteine (NAC) (dissolved in PBS or culture medium)
    • MTT reagent (5 mg/mL in PBS)
    • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC and Propidium Iodide)
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates (5-8 × 10³ cells/well for MTT) or 6-well plates (2.5 × 10⁵ cells/well for apoptosis). Culture for 24 hours.
    • NAC Pre-treatment: Pre-treat cells with 5 mM NAC for 1-2 hours [1] [2].
    • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10-30 μM) for 24 hours. Include control groups (vehicle and NAC-only).
    • MTT Assay (Viability):
      • Post-treatment, add MTT solution to each well.
      • Incubate for 4 hours at 37°C.
      • Dissolve formazan crystals with DMSO.
      • Measure absorbance at 490-570 nm.
    • Annexin V/PI Staining (Apoptosis):
      • Harvest treated cells by trypsinization.
      • Wash cells with ice-cold PBS.
      • Resuspend cells in binding buffer and stain with Annexin V-FITC and PI as per kit instructions.
      • Analyze apoptosis within 1 hour using a flow cytometer.
Intracellular ROS Measurement (Flow Cytometry)

This protocol quantifies the ROS levels induced by this compound.

  • Cell Lines & Reagents: As above. Key reagent: DCFH-DA (10 μM), a fluorescent dye that detects general ROS levels [1] [2].
  • Procedure:
    • Cell Preparation: Seed and treat cells with NAC and this compound as described in the previous protocol.
    • Staining: After drug treatment, incubate cells with 10 μM DCFH-DA at 37°C for 30 minutes in the dark [1].
    • Analysis: Harvest cells, wash three times with ice-cold PBS to remove excess dye.
    • Detection: Immediately analyze fluorescence intensity of 8,000-10,000 viable cells per sample using a flow cytometer with an excitation wavelength of 488 nm and emission detection at 525 nm [1].
Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol confirms activation of the ROS-dependent ER stress pathway.

  • Target Proteins: Key markers include CHOP, ATF4, and phospho-eIF2α for ER stress; Cleaved PARP and Bax/Bcl-2 ratio for apoptosis [1] [2].
  • Procedure:
    • Protein Extraction: Lyse treated cells (from 6-well plates) in RIPA buffer containing protease and phosphatase inhibitors.
    • Separation and Transfer: Separate equal amounts of protein (e.g., 30 μg) by SDS-PAGE (6-12% gels) and transfer to PVDF membranes.
    • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk. Probe with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
    • Detection: Detect bands using an enhanced chemiluminescence (ECL) kit and visualize.

Signaling Pathway Diagram

The diagram below illustrates the mechanism by which this compound induces oxidative stress and cell death, and how NAC intervenes.

G SCrizotinib This compound ROS ↑ Intracellular ROS SCrizotinib->ROS Induces ERStress Endoplasmic Reticulum (ER) Stress ROS->ERStress Triggers DNADamage Oxidative DNA Damage ROS->DNADamage Causes Apoptosis Mitochondrial Apoptosis ERStress->Apoptosis Activates CellDeath Cell Death Apoptosis->CellDeath DNADamage->Apoptosis Promotes NAC_node NAC (ROS Scavenger) NAC_node->ROS Scavenges Markers_ROS • DCFH-DA Fluorescence Markers_ER • CHOP, ATF4, p-eIF2α Markers_Apop • Cleaved PARP • Cleaved Caspase-3 • Altered Bax/Bcl-2 ratio Markers_DNA • γH2AX • p-ATM

The diagram shows the cascade from this compound treatment to ROS-dependent cell death, and the point of NAC intervention. Key experimental markers for each step are listed on the right.

Key Technical Notes

  • NAC Pre-treatment is Crucial: Administer NAC 1-2 hours before this compound to allow cells to build antioxidant capacity [1] [2].
  • Confirm ROS Specificity: The reversal of effects by NAC specifically confirms that the observed cytotoxicity is primarily mediated through ROS generation [1] [2].
  • MTH1 Independence: The anti-cancer activity and ROS induction by this compound in NSCLC and Gastric Cancer models are independent of MTH1 inhibition [1] [2].

References

validating MTH1 knockdown for (S)-Crizotinib studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: MTH1 & (S)-Crizotinib

  • Q: What is the primary reason for using this compound instead of the clinical (R)-enantiomer in MTH1 studies?
    • A: this compound is a nanomolar-scale inhibitor of MTH1, while the clinically used (R)-enantiomer is largely inactive against this target. This remarkable stereospecificity makes this compound a valuable tool for studying MTH1 biology [1] [2].
  • Q: Is MTH1 essential for the survival of non-small cell lung cancer (NSCLC) cells?
    • A: Some research indicates that MTH1 does not affect the survival of NSCLC cells. In these cases, this compound can induce apoptosis by activating a ROS-dependent ER stress pathway, independent of MTH1 inhibition [3].
  • Q: What is the expected cellular phenotype after successful MTH1 inhibition?
    • A: Effective MTH1 inhibition should lead to the accumulation of oxidized nucleotides (like 8-oxo-dGTP) in the DNA pool, resulting in increased DNA damage (e.g., single-strand breaks), activation of DNA damage response pathways, and ultimately, the suppression of proliferation and/or induction of apoptosis in cancer cells [1] [4] [5].

Troubleshooting MTH1 Knockdown & Inhibition

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Phenotype Possible Causes Recommended Solutions & Validation Steps
No anti-proliferative effect • Off-target effects of this compound • MTH1-independent cancer cell survival [3] • Use siRNA knockdown as a genetic control [3] [5]. • Test cell viability (MTT/CCK-8) post-knockdown. • Check for activation of alternative death pathways (e.g., ROS/ER stress) [3].
Low knockdown efficiency • Ineffective siRNA sequence • Low transfection efficiency Validate with Western Blot: Confirm protein-level knockdown 48-72 hours post-transfection [3] [5]. • Use multiple, distinct siRNA sequences. • Include a positive control siRNA.
No increase in DNA damage • Incomplete MTH1 inhibition • Compensatory DNA repair mechanisms • Measure 8-oxo-dG accumulation using Cy3-conjugated avidin staining or specific antibodies [4] [5]. • Detect DNA strand breaks via γH2AX immunofluorescence or comet assay [1].
High background cell death • Cytotoxicity of transfection reagent • Off-target drug effects • Optimize transfection conditions. • Titrate this compound dose. • Use N-acetylcysteine (NAC) to distinguish ROS-dependent death [3].

Key Experimental Data & Protocols

Quantitative Data Summary

The following table consolidates key quantitative findings from recent studies on this compound and MTH1.

Cell Line / Model Cancer Type Key Finding / Metric Value / Outcome Citation
NCI-H460, A549, H1975 Non-Small Cell Lung Cancer (NSCLC) Apoptosis induction via ROS/ER stress, independent of MTH1 Reversed by antioxidant NAC (5 mM) [3] [3]
SW480, PANC1 Colon Carcinoma, Pancreatic Carcinoma This compound IC50 for MTH1 enzyme inhibition ~330-408 nM [1] [1]
U2OS, MG63 Osteosarcoma This compound induced G0/G1 cell cycle arrest and inhibited migration Achieved with 20-30 μM [4] [4]
MGC-803, HGC-27 Gastric Cancer MTH1 expression level in tumor vs. normal tissue 2.01 to 2.07-fold increase [5] [5]
Detailed Experimental Protocols

1. siRNA-Mediated MTH1 Knockdown [3] [5]

  • siRNA Transfection: Transfert cells (e.g., NCI-H460, MGC-803) seeded in 6-well plates (3x10^5 cells/well) using lipofectamine 2000 with a final siRNA concentration of 100 nM.
  • Incubation: Harvest cells for analysis 48-72 hours post-transfection.
  • Validation: Confirm knockdown efficiency at the protein level by Western blotting.

2. Validating Functional Consequences of MTH1 Inhibition [4] [5]

  • 8-oxo-dG Staining: Fix cells and stain with Cy3-conjugated avidin to detect incorporated 8-oxo-dG in DNA. Quantify fluorescence intensity via microscopy or flow cytometry.
  • ROS Detection: Load cells with the fluorescent probe DCFH-DA (10 μM) for 30 minutes at 37°C. Measure fluorescence intensity using flow cytometry or a fluorescence plate reader.
  • Cell Viability Assay (MTT/CCK-8): Seed cells in 96-well plates. After treatment, incubate with MTT (0.5 mg/mL) or CCK-8 reagent for 2-4 hours. Measure absorbance at 490 nm or 450 nm, respectively.

3. Confirming MTH1 as the Target [3]

  • Rescue with Antioxidants: Pre-treat cells with antioxidants like N-acetylcysteine (NAC, 5 mM) for 1 hour before adding this compound. This can help determine if the drug's effects are mediated through ROS generation [3].

Experimental Workflow for MTH1 Knockdown Validation

The following diagram illustrates the logical workflow for validating MTH1 knockdown and its functional effects.

Start Start KD MTH1 Knockdown (siRNA/ShRNA) Start->KD Val Knockdown Validation (Western Blot) KD->Val Pheno Phenotypic Analysis Val->Pheno Mech Mechanistic Analysis Val->Mech SubPheno Viability Assays (MTT/CCK8) Apoptosis (Annexin V/PI) Cell Cycle Analysis Migration Assays Pheno->SubPheno Conc Conclusion SubPheno->Conc SubMech ROS Detection (DCFH-DA) DNA Damage (γH2AX/8-oxo-dG) Mech->SubMech SubMech->Conc

References

Key Experimental Parameters for (S)-Crizotinib In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the treatment conditions and key findings from recent studies on (S)-Crizotinib in various cancer cell lines.

Cell Line / Model Tested Concentrations Reported IC₅₀ / Effective Doses Treatment Duration for Key Assays Primary Observed Mechanism & Key Findings

| NSCLC Cells (NCI-H460, H1975, A549) [1] | 0.625 - 80 µM | ~10-30 µM (for apoptosis assays) | 24 hours (Apoptosis, ROS, WB) | Induces ROS-dependent ER stress and apoptosis; mechanism is independent of MTH1 inhibition. | | Gastric Cancer (GC) Cells (SGC-7901, BGC-823) [2] | Up to 30 µM | 21.33 µM (SGC-7901) 24.81 µM (BGC-823) | 2 hours (ROS assay); 24 hours (Apoptosis, Cell Cycle) | Induces ROS/NO, oxidative DNA damage (↑γH2AX, p-ATM), G2/M arrest; mechanism is independent of MTH1. | | Colon Carcinoma & Pancreatic Cells (SW480, PANC-1) [3] | Not specified in detail | Low nanomolar range (MTH1 enzymatic inhibition) | 24-48 hours (Colony Formation Assay) | Binds and inhibits MTH1, increases DNA single-strand breaks, suppresses colony formation. |

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter when working with this compound.

Mechanism of Action
  • What is the primary anti-cancer mechanism of this compound? The primary mechanism is the induction of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis. This has been consistently demonstrated in NSCLC and gastric cancer cells [1] [2]. Treatment with the antioxidant N-acetyl-L-cysteine (NAC) can reverse these effects, confirming the role of ROS.

  • Does this compound work by inhibiting MTH1? The role of MTH1 is controversial. One study identified MTH1 as a primary target [3]. However, subsequent research in NSCLC and gastric cancer cells found that its anti-cancer effects persisted even when MTH1 was knocked down via siRNA, indicating the existence of MTH1-independent pathways [1] [2].

Experimental Optimization
  • Why do I see variable results between cell lines? Sensitivity can vary based on cell type and their inherent ROS management and DNA repair capabilities. It is crucial to empirically determine the IC₅₀ for your specific cell model. The table above provides a reference range from published studies.

  • How can I confirm the mechanism in my experimental setup? You can incorporate these methodological steps:

    • ROS Detection: Use fluorescent probes like DCFH-DA and flow cytometry or fluorescence microscopy after 2 hours of treatment [1] [2].
    • DNA Damage Assessment: Monitor phosphorylation of histone H2AX (γH2AX) and ATM by western blot or immunofluorescence after 24 hours of treatment [2].
    • MTH1 Independence Test: Use siRNA knockdown of MTH1. If cell death still occurs upon this compound treatment, the mechanism is likely MTH1-independent [1] [2].
  • What is a common survival pathway that could cause resistance? Research in gastric cancer cells shows that this compound-induced DNA damage can concurrently activate the pro-survival Akt signaling pathway. Combining this compound with an Akt inhibitor enhanced anti-tumor effects and reversed resistance in vitro and in vivo [2].

Experimental Workflow & Mechanism Diagram

The following diagram integrates the key experimental steps for treating cells with this compound and the subsequent mechanistic pathways you can investigate.

G cluster_0 Experimental Workflow cluster_1 Mechanistic Pathways & Investigations Start Cell Seeding and Attachment Treatment This compound Treatment (Commonly 10-30 µM for 24h) Start->Treatment AssayROS ROS Assay (e.g., DCFH-DA, 2h treatment) Treatment->AssayROS MechROS ↑ Intracellular ROS Treatment->MechROS PathwayMTH1 MTH1 Inhibition (Contested Mechanism) Treatment->PathwayMTH1 AssayApoptosis Apoptosis/Cell Viability Assay (e.g., Annexin V/MTT, 24h) AssayROS->AssayApoptosis AssayDNA DNA Damage Assessment (e.g., γH2AX, p-ATM, 24h) AssayApoptosis->AssayDNA OutcomeApoptosis Apoptosis & Cell Death MechDNA Oxidative DNA Damage MechROS->MechDNA MechER ER Stress MechDNA->MechER SurvivalAkt Pro-Survival Akt Signaling Activation MechDNA->SurvivalAkt MechER->OutcomeApoptosis PathwayMTH1->MechDNA SurvivalAkt->OutcomeApoptosis Inhibition Enhances Effect

Key Technical Considerations

  • Start with a broad concentration range (e.g., 0.625 µM to 80 µM) and time-course experiments (e.g., 2h for ROS, 24-48h for apoptosis) to establish a dose-response curve for your specific cell line [1].
  • To confirm the role of ROS, include a control group pre-treated with antioxidants like N-acetyl-L-cysteine (NAC, 5 mM) [1] [2].
  • Given the debated role of MTH1, designing experiments with MTH1 knockdown (siRNA) is a robust way to determine if the mechanism in your model is MTH1-dependent or independent [1] [2].
  • For potential combination strategies, consider co-treatment with an Akt inhibitor to block pro-survival feedback and enhance efficacy [2].

References

Troubleshooting Guide: (S)-Crizotinib Cellular Uptake

Author: Smolecule Technical Support Team. Date: February 2026

A well-defined uptake mechanism is crucial for assay troubleshooting. The diagram below illustrates the primary known and potential pathways for (S)-Crizotinib entry into cells and its confirmed intracellular targets.

G S_Crizotinib This compound Extracellular Passive_Diffusion Potential Pathway: Passive Diffusion S_Crizotinib->Passive_Diffusion Uncertain Mechanism Active_Transport Potential Pathway: Active Transport S_Crizotinib->Active_Transport Uncertain Mechanism Cytoplasm Cytoplasm Passive_Diffusion->Cytoplasm Active_Transport->Cytoplasm MTH1_Inhibition Confirmed Target: MTH1 Inhibition Cytoplasm->MTH1_Inhibition ROS_Induction Confirmed Effect: ROS Induction Cytoplasm->ROS_Induction MTH1-Independent Pathway MTH1_Inhibition->ROS_Induction Debated Relationship ER_Stress Downstream Effect: ER Stress & Apoptosis ROS_Induction->ER_Stress

Here are specific issues and solutions based on potential uptake problems, informed by general principles and the drug's known behavior.

Problem & Symptoms Potential Solutions & Checks

| Low Apparent Uptake / High Extracellular Concentration • Low intracellular drug signal. • Reduced biological effect despite confirmed extracellular potency. | • Verify Solubility & Stock Solution: Ensure this compound is properly dissolved in DMSO and that final DMSO concentration in assay (typically <0.1%) does not affect cell membrane integrity [1]. • Check for Efflux Pumps: Assess if multidrug resistance (MDR) transporters like P-glycoprotein are actively exporting the drug. Use inhibitors like verapamil in a control experiment. • Confirm Assay Timing: this compound-induced ROS and apoptosis can be time-dependent. Ensure uptake measurement aligns with early phenotypic readouts (e.g., ROS increase observed within 24 hours) [1]. | | High Background Signal / Low Specificity • High nonspecific binding to equipment or cell membranes. • Signal not correlating with viable cell count. | • Include Proper Controls: Run parallel assays with (R)-Crizotinib, the inactive enantiomer, to establish baseline nonspecific binding and confirm stereospecific effects [2]. • Wash Steps: Optimize the number and stringency of wash steps (e.g., with ice-cold PBS) to remove unbound drug without compromising cell integrity. • Validate Detection Method: Correlate your uptake readout (e.g., LC-MS/MS) with a functional downstream biomarker, such as ROS levels, to confirm active drug is present [1]. | | Inconsistent Results Between Cell Lines • Uptake varies significantly across different cancer cell types. • Biological response (apoptosis) does not match uptake data. | • Account for Native MTH1 Levels: The dependence on MTH1 inhibition is debated. In some NSCLC cells, cytotoxicity is MTH1-independent [1]. Do not assume uptake correlates directly with MTH1 expression. • Characterize Baseline ROS: Cell lines with high intrinsic ROS levels (e.g., NCI-H460) may respond more strongly to this compound, which could indirectly affect uptake or retention [1]. Measure baseline ROS. |

Experimental Protocol & Key Considerations

For reproducibility, here is a summarized methodology for handling this compound and measuring its downstream effects, based on published work.

  • Reconstitution & Storage [1]

    • Reconstitute this compound in DMSO to prepare a stock solution (e.g., 10-100 mM).
    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
  • Cell Treatment for Functional Assay [1]

    • Seed cells (e.g., NCI-H460, A549) at a density of 2.5 × 10⁵ cells/well in 6-well plates and allow to attach for 24 hours.
    • Treat cells with this compound at desired concentrations (e.g., 10-30 µM) for a specified duration (e.g., 24 hours).
    • Critical Control: Include a group pre-treated for 1 hour with 5 mM N-acetylcysteine (NAC), a ROS scavenger, to confirm ROS-dependent effects.
  • Measuring Downstream Efficacy (Not Direct Uptake) [1] Since direct uptake measurement may require specialized equipment, confirming functional intracellular presence is key.

    • ROS Measurement: After treatment, stain cells with 10 µM DCFH-DA at 37°C for 30 minutes. Analyze fluorescence via flow cytometry.
    • Apoptosis Assay: After treatment, collect cells and perform double staining with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry.
    • Western Blot Analysis: Detect markers of ER stress (e.g., CHOP, ATF4) and apoptosis (e.g., Bax, Bcl-2) in cell lysates to confirm the drug's functional pathway.

Key Takeaways for Your Research

  • The Uptake Mechanism is Not Explicitly Defined: Current literature focuses on the intracellular targets and effects of this compound (MTH1 inhibition, ROS induction) rather than the specific transport process across the cell membrane [2] [1]. It is often treated as a default passive diffusion process for small molecules.
  • Focus on Functional Correlates: In the absence of a direct uptake assay, correlating your data with a robust downstream biomarker like ROS induction is a reliable strategy to confirm the drug is active inside the cell [1].
  • The MTH1 Link is Context-Dependent: Be cautious in linking uptake or efficacy solely to MTH1 inhibition, as studies show this compound can kill cancer cells through ROS-dependent, MTH1-independent pathways [1].

References

(S)-Crizotinib potency across cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Crizotinib Potency in Preclinical Models

The following table compiles key experimental data on Crizotinib's effects from recent studies.

Cancer Type Cell Line Model(s) Key Findings Proposed Primary Mechanism

| Bladder Cancer [1] [2] | T24 (cisplatin-naïve), T24R2 (cisplatin-resistant) | • Viability: Dose-dependent suppression (CCK-8 assay). • Migration & Invasion: Significant inhibition (Matrigel/Collagen assays). • Apoptosis: Increased expression of apoptosis-related genes. | Inhibition of the c-Met / PI3K / Akt signaling pathway. | | Breast Cancer [3] | MCF-7 (Luminal A), MDA-MB-231 (Triple-negative), SKBR-3 (HER2+) | • Proliferation: Decreased rates and cell index values (xCELLigence). • Cell Kinetics: Reduced mitotic and BrdU labeling indices. • Apoptosis: Increased caspase-3/7 activity. • Combination: Enhanced effect with butyric acid. | Acts as a MET inhibitor; combined effect with HDAC inhibition. |


Detailed Experimental Insights

For a deeper understanding, here are the methodologies and contexts for the key findings.

Bladder Cancer Study (2025)

This study used a three-dimensional (3D) spheroid model, which better mimics the in vivo tumor environment than traditional 2D cultures [1] [2].

  • Viability Assay: Cell viability was measured using a Cell Counting Kit-8 (CCK-8) after 24-hour exposure to Crizotinib (0-50 µM).
  • Functional Assays:
    • Migration: Assessed via a Matrigel migration assay. The area of cells migrating toward a serum gradient, with or without Crizotinib, was measured.
    • Invasion: Evaluated using a 3D collagen invasion assay. The area invaded by spheroids embedded in a collagen matrix was quantified.
  • Mechanistic Analysis: Western blot analysis showed reduced levels of phosphorylated c-Met and phosphorylated Akt, indicating suppression of the c-Met/PI3K/Akt pathway.
Breast Cancer Study (2024)

This research compared Crizotinib monotherapy with its combination with butyric acid (an HDAC inhibitor) across three molecular subtypes of breast cancer [3].

  • Proliferation & Viability: Real-time cell proliferation was monitored using the xCELLigence RTCA DP System, which provides cell index values as a measure of cell status.
  • Cell Kinetics:
    • BrdU Labeling Index: A colorimetric assay to measure the proportion of cells in the S-phase of the cell cycle.
    • Mitotic Index: A kit-based assay to quantify the rate of cell division.
  • Apoptosis: Measured using the CaspaTag Caspase-3/7 in situ assay kit, which fluoresces upon activation by these executioner caspases.

The study concluded that the combination therapy was more effective than monotherapy, allowing for lower effective drug concentrations [3].


Proposed Mechanism of Action in Tested Models

The diagram below illustrates the key signaling pathway inhibited by Crizotinib in the bladder cancer study, which contributes to its antitumor effects.

G cluster_effects Antitumor Effects Crizotinib Crizotinib c_Met c_Met Crizotinib->c_Met Inhibits PI3K PI3K c_Met->PI3K Activates Akt Akt PI3K->Akt Activates CellViability CellViability Akt->CellViability Promotes Migration Migration Akt->Migration Promotes Invasion Invasion Akt->Invasion Promotes Apoptosis Apoptosis Akt->Apoptosis Induces upon inhibition Invisible CellViability->Invisible Migration->Invasion Invasion->Apoptosis Invisible->Migration

Interpretation and Further Directions

The experimental data indicates that Crizotinib's potency is linked to its inhibition of key tyrosine kinases like c-Met. Its efficacy can be enhanced in combination with other agents, such as histone deacetylase (HDAC) inhibitors [3].

It is important to note that in a clinical setting, Crizotinib has been surpassed by newer, more effective ALK inhibitors for advanced ALK-positive NSCLC and showed no benefit in early-stage disease [4] [5] [6]. Furthermore, a significant challenge in targeted therapy is the eventual development of drug resistance, which can occur through on-target mutations or activation of bypass signaling pathways [7].

References

(S)-Crizotinib MTH1 binding affinity validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Inhibitory Data

The table below summarizes key experimental data that validates (S)-crizotinib as a potent and selective inhibitor of MTH1.

Parameter This compound (R)-Crizotinib Experimental Context / Notes
MTH1 Inhibition (IC₅₀) 72 nM [1] [2] [3] 1,375 nM [1] [2] [3] Direct enzymatic activity assay. Demonstrates ~20x higher potency of the (S)-enantiomer [1] [2].
Binding Affinity (Kd) ~160 nM [4] ~2,560 nM [4] Measured by Isothermal Titration Calorimetry (ITC). Shows a 16-fold higher affinity for MTH1 [4].
Cellular Target Engagement Yes [4] No [4] Cellular Thermal Shift Assay (CETSA) in BJ-KRASV12 cells; (S)-enantiomer stabilizes MTH1 [4].
Kinase Inhibition (ALK, MET, ROS1) Considerably less potent [4] Potent inhibitor [4] This compound shows high selectivity for MTH1 over the primary kinase targets of (R)-crizotinib [4].

Detailed Experimental Protocols

The validation of this compound's interaction with MTH1 rests on several cornerstone experimental methods.

  • Chemical Proteomics for Target Identification: This unbiased method identified MTH1 as a primary target. Researchers immobilized a compound analog on beads and incubated them with cell lysates. Proteins bound to the beads were eluted and identified using mass spectrometry. MTH1 was consistently and specifically pulled down by the this compound probe, and this interaction was successfully outcompeted by free this compound, confirming specificity [4].
  • In Vitro Enzymatic Assays: These directly measure the compound's ability to inhibit MTH1's catalytic function. The assay monitors MTH1's hydrolysis of oxidized nucleotides (e.g., 8-oxo-dGTP). Inhibition by this compound prevents PPi production, allowing the calculation of IC₅₀ values that reflect its potent inhibitory activity [4] [5].
  • Cellular Thermal Shift Assay (CETSA): This method confirms the drug-target interaction inside intact cells. When a drug binds to a protein, it often increases the protein's thermal stability. In experiments, treatment with this compound, but not the (R)-enantiomer, significantly stabilized the MTH1 protein upon heating, providing direct evidence that this compound engages MTH1 in a cellular environment [4].
  • Cellular Phenotypic Assays: Functional validation comes from observing the effects of MTH1 inhibition on cancer cells. Studies show that this compound impairs colony formation in KRAS-mutant cancer cells (like SW480 and PANC1) [4]. This effect is phenocopied by MTH1 knockdown using siRNA, and conversely, MTH1 overexpression can reduce sensitivity to the inhibitor, strengthening the causal link between target and effect [4].

Mechanism of Action and Selectivity

This compound achieves its remarkable enantiomer selectivity through a specific and well-understood binding mode within the MTH1 active site, as revealed by co-crystal structures and computational studies.

G cluster_binding Binding Outcome MTH1 MTH1 Protein Active Site S_Criz This compound MTH1->S_Criz  Favorable Fit R_Criz (R)-Crizotinib MTH1->R_Criz  Conformational Clash StableComplex Stable Complex (Potent Inhibition) S_Criz->StableComplex UnstableComplex Unstable Complex (Weak Inhibition) R_Criz->UnstableComplex KeyResidues Key Residues: Tyr7, Phe27, Phe72, Trp117 KeyResidues->MTH1

The diagram illustrates how the three-dimensional structure of this compound allows it to fit snugly into the MTH1 binding pocket, forming stable van der Waals interactions with key hydrophobic residues [1] [2] [6]. In contrast, the (R)-enantiomer experiences steric clashes, leading to a less stable complex and vastly reduced potency [6].

The Scientific Debate on MTH1 Essentiality

It is crucial to note that while the binding of this compound to MTH1 is well-validated, its role as the primary driver of the observed anti-cancer effects is debated.

  • Conflicting Evidence on MTH1's Role: Some studies have questioned whether MTH1 inhibition alone is sufficient to kill cancer cells. Research showed that other potent MTH1 inhibitors failed to recapitulate the strong cytotoxicity of this compound [5]. Furthermore, neither overexpression nor siRNA-mediated knockdown of MTH1 consistently altered cell sensitivity to this compound, suggesting its cytotoxicity might stem from other, off-target effects [7] [5].
  • Proposed MTH1-Independent Pathways: Alternative mechanisms have been proposed. One study on non-small cell lung cancer cells found that this compound induces apoptosis by activating a reactive oxygen species (ROS)-dependent endoplasmic reticulum stress pathway, independent of MTH1 inhibition [7].

The experimental data robustly validates this compound as a potent and selective binder and inhibitor of the MTH1 protein. However, when presenting this information to a scientific audience, it is essential to also acknowledge the ongoing debate regarding whether MTH1 inhibition is the principal mechanism behind its anti-cancer activity.

References

(S)-Crizotinib comparison other MTH1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of MTH1 Inhibitors

Inhibitor Name Primary Target(s) MTH1 Inhibition (IC50) Key Experimental Findings Reported Cell Lines / Models
(S)-Crizotinib MTH1 (NUDT1) [1] [2] [3] ~72 - 330 nM (cell-free) [3] Induces DNA SSBs, suppresses tumor growth in xenografts; also induces ROS/ER stress apoptosis in some NSCLC cells, potentially independent of MTH1 [1] [4] SW480 colon carcinoma, PANC1 pancreatic carcinoma, NCI-H460/H1975/A549 NSCLC xenograft models [1] [2] [4]
SCH51344 MTH1 (NUDT1) [1] [2] 215 nM (dGTP, cell-free) [2] Identified via phenotypic screen; impairs growth of RAS-transformed cells [1] [2] SW480, DLD1 colon carcinoma, PANC1 pancreatic carcinoma [2]

Mechanism of Action: MTH1 Inhibition Pathway

The following diagram illustrates the core mechanism by which MTH1 inhibition leads to cancer cell death. This compound and SCH51344 trigger this pathway by targeting MTH1.

MTH1_Inhibition_Pathway ROS High ROS in Cancer Cells OxNTP Oxidized Nucleotides (e.g., 8-oxo-dGTP) ROS->OxNTP MTH1 MTH1 Enzyme OxNTP->MTH1 Substrate DNAInc Oxidized Nucleotides Incorporated into DNA OxNTP->DNAInc Without MTH1 CleanNTP Sanitized Nucleotide Pool MTH1->CleanNTP  Hydrolyzes DSB DNA Strand Breaks (SSBs/DSBs) DNAInc->DSB CellDeath Cancer Cell Death DSB->CellDeath Inhibitor This compound/SCH51344 Inhibitor->MTH1 Inhibits

Key Experimental Protocols

To evaluate MTH1 inhibitors, researchers use several standard assays. Here are the core methodologies from the cited studies:

  • MTH1 Catalytic Assay: This test measures a compound's direct ability to inhibit MTH1 enzyme activity [2] [3]. Recombinant MTH1 protein is incubated with the inhibitor and substrates (like dGTP or 8-oxo-dGTP). MTH1's hydrolysis of the substrate produces pyrophosphate (PPi), which is quantified using a luminescent assay. The reduction in PPi signal in the presence of the inhibitor is used to calculate the IC50 value [3].

  • Cell Viability/Proliferation Assay (Colony Formation): This determines the inhibitor's effect on long-term cell survival and proliferation [2]. Cells are seeded and treated with the compound for 7-10 days, allowing them to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and quantified. This assay shows whether targeting MTH1 impairs the clonogenic potential of cancer cells [2].

  • Cellular Target Engagement (Cellular Thermal Shift Assay, CETSA): This method confirms that the inhibitor binds to MTH1 inside intact cells [2]. Drug-treated cells are heated, which causes proteins to denature and aggregate. If a drug is bound to its target protein (MTH1), the protein is stabilized and remains soluble at higher temperatures. The amount of soluble MTH1 is then analyzed by immunoblotting, with stabilization indicating successful target engagement [2].

Key Insights for Researchers

  • Dual Anticancer Mechanisms of this compound: this compound's anticancer effects may involve more than one pathway. While it was initially proposed to act through MTH1 inhibition-induced DNA damage [1], a subsequent study in NSCLC cells suggested it can also trigger a ROS-dependent endoplasmic reticulum stress pathway that leads to apoptosis independently of MTH1 inhibition [4]. This indicates that its mechanism may be context-dependent or cell-line-specific.

  • Interpretation of Conflicting Results: The efficacy of MTH1 inhibition as a strategy is an area of active investigation. Some studies report robust anticancer effects [1] [5], while others question the dependency of cell survival on MTH1 [4]. These discrepancies may arise from different cellular contexts, such as varying baseline levels of oxidative stress, the genetic background of the cancer cells, or the presence of compensatory DNA repair pathways [5] [6].

References

Comprehensive Comparison Guide: (S)-Crizotinib Specificity via Chemical Proteomic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib Specificity and MTH1 Targeting

The discovery of This compound represents a fascinating case study in drug specificity and target repurposing, demonstrating how stereochemical configuration dramatically alters biological activity. While the clinically approved (R)-crizotinib targets ALK, MET, and ROS1 kinases in cancer therapy, its (S)-enantiomer exhibits remarkably different specificity, selectively inhibiting MTH1 (NUDT1), a nucleotide pool sanitizing enzyme [1] [2]. This stereospecific targeting provides a unique opportunity to explore a novel anticancer strategy distinct from kinase inhibition. MTH1 plays a crucial role in cancer cell survival by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA during replication [1] [3]. Since cancer cells typically experience higher oxidative stress than normal cells, they become particularly dependent on MTH1 activity, making it an attractive therapeutic target [4]. The specificity of this compound for MTH1 was established through comprehensive chemical proteomic approaches that systematically mapped its interactions within the cellular proteome, revealing a strikingly selective binding profile compared to other proposed MTH1 inhibitors [2] [3].

Chemical Proteomic Analysis Workflow

The identification of MTH1 as the primary target of this compound relied on sophisticated chemical proteomic techniques that enable unbiased mapping of drug-protein interactions. The experimental workflow encompasses multiple complementary approaches that together provide compelling evidence for target engagement and specificity [2]. The process begins with the synthesis of chemical affinity probes derived from the compounds of interest, which are then incubated with cell lysates to capture interacting proteins. After extensive washing, specifically bound proteins are identified through high-resolution mass spectrometry, with specific interactions distinguished from nonspecific binding through competition experiments with free compounds [1]. Additional validation methods include cellular thermal shift assays (CETSA) to confirm target engagement in intact cells, isothermal titration calorimetry (ITC) for quantitative binding affinity measurements, and kinome-wide screening to exclude off-target kinase interactions [2]. This multi-faceted approach generates comprehensive interaction profiles that reliably identify primary cellular targets while contextualizing them within the broader proteomic landscape.

Table 1: Key Chemical Proteomic Methods for Target Identification

Method Experimental Approach Key Outcome Measures
Affinity Purification-MS Immobilized compound pull-down from cell lysates + competition Specific protein interactors identified by mass spectrometry
Cellular Thermal Shift Assay Drug-induced thermal stabilization of targets in intact cells Target engagement confirmation & melting temperature shifts
Isothermal Titration Calorimetry Direct measurement of binding thermodynamics in solution Binding affinity (Kd), stoichiometry, enthalpy changes
Kinome-Wide Profiling Screening against recombinant kinase panels Kinase interaction maps & selectivity scores
Chemical Proteomic Profiling Quantitative comparison of enantiomer interactions Differential binding patterns across proteome

The following diagram illustrates the integrated experimental workflow for chemical proteomic analysis of this compound:

G Start Study Start Probe Affinity Probe Design Start->Probe Lysate Cell Lysate Incubation Probe->Lysate Compete Competition with Free Compound Lysate->Compete MS Mass Spectrometry Analysis Compete->MS Bioinfo Bioinformatic Analysis MS->Bioinfo Validate Orthogonal Validation Bioinfo->Validate CETSA Cellular Thermal Shift Assay Validate->CETSA ITC Isothermal Titration Calorimetry Validate->ITC Kinome Kinome-Wide Profiling Validate->Kinome Crystal Co-crystal Structure Validate->Crystal Results Target Identification & Validation Validate->Results

Diagram 1: Chemical proteomic workflow for this compound target identification. The integrated approach combines affinity purification with orthogonal validation methods to confirm target specificity.

Quantitative Comparison of Binding Specificity and Selectivity

The remarkable stereospecificity of this compound becomes evident when examining quantitative binding data across different targets and experimental systems. While this compound exhibits nanomolar affinity for MTH1, it shows significantly weaker binding to the established kinase targets of (R)-crizotinib [2]. Enzymatic assays demonstrate that this compound inhibits MTH1 activity with IC₅₀ values of approximately 330 nM and 408 nM for the substrates 8-oxo-dGTP and 2-OH-dATP, respectively, while the (R)-enantiomer requires micromolar concentrations for similar inhibition [2]. Direct binding measurements using isothermal titration calorimetry confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-form [2]. This stereospecificity extends to the kinome level, where comprehensive profiling against 456 recombinant kinases revealed that this compound and (R)-crizotinib have distinct interaction profiles with minimal overlap [2]. The (R)-enantiomer interacted with numerous kinases, while this compound showed remarkably selective binding, with MTH1 standing out as its primary high-affinity target in chemical proteomic experiments [2].

Table 2: Quantitative Comparison of (S)- vs (R)-Crizotinib Specificity

Parameter This compound (R)-Crizotinib Experimental Context
MTH1 IC₅₀ (8-oxo-dGTP) 330 nM ~5,000-10,000 nM Enzymatic assay [2]
MTH1 Binding Affinity (Kd) 16 nM 260 nM Isothermal titration calorimetry [2]
ALK Inhibition Minimal activity Potent inhibitor Kinase activity assays [2]
c-MET Inhibition Minimal activity Potent inhibitor Kinase activity assays [2]
Number of Kinases Bound Very few Numerous (>10× more than S-form) KinomeScan (456 kinases) [2]
Cellular Target Engagement MTH1 stabilization confirmed No MTH1 stabilization Cellular thermal shift assay [2]

The exceptional selectivity of this compound was further highlighted when compared to other reported MTH1 inhibitors. In a comprehensive chemical proteomic study, only MTH1 emerged as a common high-significance interactor between SCH51344 (another MTH1 inhibitor) and this compound, while no significant overlap existed between the targets of (S)- and (R)-crizotinib [2]. Interestingly, subsequent research suggested that some previously reported MTH1 inhibitors, including TH287 and TH588, might exert their anticancer effects primarily through off-target tubulin inhibition rather than MTH1 engagement [3]. In contrast, this compound demonstrated consistent on-target MTH1 inhibition across multiple assay systems, with cellular thermal shift assays confirming direct MTH1 engagement in intact cells [2]. This comprehensive target validation underscores the reliability of this compound as a chemical probe for investigating MTH1 biology.

MTH1 Inhibition Mechanism and Structural Basis

The molecular mechanism of MTH1 inhibition by this compound involves competitive binding at the enzyme's active site, preventing the hydrolysis of oxidized nucleotides. MTH1 functions as a nucleotide pool sanitizing enzyme that converts oxidized purine nucleoside triphosphates (such as 8-oxo-dGTP and 2-OH-dATP) into their corresponding monophosphates, thereby preventing their incorporation into DNA during replication [1] [3]. This activity is particularly crucial for cancer cells, which typically exhibit elevated levels of reactive oxygen species (ROS) and consequently higher loads of oxidized nucleotides [3]. When MTH1 is inhibited, these oxidized nucleotides get incorporated into DNA, leading to DNA single-strand breaks, activation of DNA damage response pathways, and ultimately cell death [1]. The structural basis for the remarkable stereospecificity of this compound was elucidated through co-crystal structures of MTH1 in complex with both enantiomers [1]. These structures revealed that the (S)-enantiomer adopts a binding mode that optimally fits within the active site pocket of MTH1, forming specific hydrogen bonds and van der Waals interactions that are geometrically disfavored for the (R)-enantiomer [1]. The chiral centre of crizotinib thus serves as a critical structural determinant for target selectivity, enabling precise discrimination between MTH1 and kinase targets.

The following diagram illustrates the molecular and cellular consequences of MTH1 inhibition by this compound:

G ROS Elevated ROS in Cancer Cells dNTP Oxidized dNTP Pool (8-oxo-dGTP, 2-OH-dATP) ROS->dNTP MTH1 MTH1 Enzyme (Nucleotide Sanitization) dNTP->MTH1 Normal substrate Incorp Incorporation of Oxidized Nucleotides dNTP->Incorp Without MTH1 protection Normal Normal Cells Minimal Effect MTH1->Normal Protected DNA integrity Inhibit This compound Inhibition Inhibit->MTH1 Competitive inhibition Damage DNA Damage (Single-Strand Breaks) Incorp->Damage Repair DNA Repair Pathway Activation Damage->Repair Death Cancer Cell Death & Tumor Suppression Repair->Death

Diagram 2: Mechanism of MTH1 inhibition and cellular consequences. This compound competitively inhibits MTH1, leading to incorporation of oxidized nucleotides into DNA, DNA damage, and selective cancer cell death.

Cellular Phenotypic Effects and Anticancer Activity

The functional consequences of MTH1 inhibition by this compound translate to potent anticancer effects in cellular and animal models. In KRAS-mutant cancer cell lines (such as SW480 and PANC1), this compound treatment effectively suppressed colony formation in a dose-dependent manner, similar to the effects observed with SCH51344, another MTH1 inhibitor [2]. The antiproliferative effects were accompanied by a significant increase in DNA single-strand breaks and activation of DNA repair pathways, consistent with the proposed mechanism of action involving incorporation of oxidized nucleotides into DNA [1]. Importantly, MTH1 knockdown through siRNA or shRNA recapitulated the growth impairment observed with this compound treatment, supporting MTH1 as the biologically relevant target [2]. In vivo studies demonstrated that this compound effectively suppressed tumor growth in animal models, suggesting potential therapeutic utility [1]. Interestingly, the cytotoxicity of this compound appears to be more dependent on MTH1 inhibition than some other reported MTH1 inhibitors. A comparative study revealed that while this compound and SCH51344 exhibited substantial cytotoxicity against cancer cells, purine-based MTH1 inhibitors with similar in vitro MTH1 inhibitory activity showed only weak cytotoxicity [3]. Furthermore, proteomic profiling indicated that the cytotoxic effects of different MTH1 inhibitors might occur through distinct mechanisms, with this compound displaying a unique profile not clustering with known DNA damage agents or tubulin inhibitors [3].

Experimental Guidelines and Research Applications

For researchers aiming to utilize this compound as a chemical probe or investigate its mechanisms, specific experimental considerations should be addressed. The compound should be stored under anhydrous conditions at -20°C, and researchers should verify enantiomeric purity before use, as racemic mixtures will exhibit conflicting activity profiles due to the presence of both active (S) and inactive (R) forms against MTH1 [2]. For cellular assays, treatment concentrations typically range from 100 nM to 10 μM, with effects on colony formation becoming evident in the nanomolar range for sensitive cell lines [2]. Appropriate control experiments should include (R)-crizotinib to account for potential off-target effects, as well as genetic validation of findings through MTH1 knockdown or overexpression [2]. When evaluating cellular responses, multiple assessment methods are recommended, including monitoring DNA damage markers (53BP1 foci formation, γH2AX), cell cycle analysis (particularly sub-G1 population), and measurements of oxidized nucleotide incorporation (8-oxo-dG levels) [3]. Researchers should note that the efficacy of this compound appears most pronounced in cancer cells with elevated oxidative stress, such as those harboring KRAS mutations [1] [2]. Additionally, recent controversies in the field regarding the essentiality of MTH1 for cancer cell survival highlight the importance of rigorous target validation using multiple complementary approaches when investigating this target pathway [3].

Table 3: Experimental Protocols for Key this compound assays

Assay Type Key Protocol Steps Critical Parameters & Controls
MTH1 Enzymatic Assay Monitor pyrophosphate production from nucleotide hydrolysis; 8-oxo-dGTP/2-OH-dATP substrates Km substrate concentrations; SCH51344 as reference inhibitor; (R)-crizotinib as negative control
Cellular Thermal Shift Assay Drug treatment of intact cells, heating at different temperatures, immunoblotting for MTH1 (R)-crizotinib control; vehicle-treated cells; quantification of stabilization shift
Chemical Proteomics Affinity probe incubation with cell lysates, competition with free compound, MS analysis Probe-only vs. competition samples; significance analysis of interactors
Colony Formation Assay 1-2 week drug treatment, fixation, staining, colony counting MTH1-overexpression rescue experiment; comparison to genetic MTH1 knockdown
DNA Damage Assessment Immunofluorescence for 53BP1/γH2AX foci; COMET assay for strand breaks Baseline damage assessment; time course experiments

Conclusion and Research Implications

References

(S)-Crizotinib in vivo antitumor efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Antitumor Efficacy of (S)-Crizotinib

Cancer Model Efficacy Outcome Dosage Regimen Proposed Primary Mechanism Key Findings
Colon Carcinoma (SW480 xenograft) [1] Suppressed tumor growth [1] [2] 50 mg/kg, twice daily for 15 days [1] MTH1 inhibition, inducing DNA damage [1] Efficacy attributed to stereospecific inhibition of MTH1; (R)-enantiomer was ineffective [1].
Gastric Cancer (BGC-823 xenograft) [3] Reduced tumor growth [3] 50 mg/kg, every 2 days for 30 days [3] ROS-dependent DNA damage, independent of MTH1 [3] Induced DNA damage markers (γH2AX, p-ATM); efficacy reversed by antioxidant NAC [3].
Non-Small Cell Lung Cancer (NCI-H460 xenograft) [4] Inhibited tumor growth, induced apoptosis [4] 50 mg/kg/day, for 21 days [4] ROS-dependent ER stress, independent of MTH1 [4] Triggered ER stress pathway (increased CHOP, ATF4); apoptosis blocked by antioxidant NAC [4].
Melanoma (B16-F10 model) [5] Suppressed tumor growth, enhanced anti-PD-1 therapy [5] 50 mg/kg, daily [5] Disruption of CD147-MCT1 complex, inhibiting lactate transport [5] Reduced lactate uptake by macrophages, suppressed CXCL13 expression, and inhibited M2 polarization [5].

Detailed Experimental Protocols

The in vivo studies shared common methodologies but were tailored to specific research questions.

Animal Model and Dosing
  • Animals: The studies typically used immunodeficient mice (e.g., nude or BALB/c mice) for xenograft models of human cancers (SW480 colon, BGC-823 gastric, NCI-H460 lung) [1] [3] [4]. One study also used immune-competent mice bearing murine B16-F10 melanoma tumors to evaluate immune effects [5].
  • Dosing: this compound was commonly administered via oral gavage. A frequent and well-tolerated dosage was 50 mg/kg, given either once daily, twice daily, or every two days, with treatment durations ranging from 15 to 30 days [5] [1] [3]. The drug was usually dissolved in a vehicle solution for administration.
Key Efficacy and Mechanism Evaluation Methods

Researchers employed a range of techniques to assess tumor response and investigate the underlying biology:

  • Tumor Volume Measurement: Tumor growth was tracked by regularly measuring tumor dimensions with calipers. Tumor volume was calculated, and growth curves were plotted to visually demonstrate treatment efficacy [3] [4].
  • Immunoblotting (Western Blot): This was used to analyze protein expression and activation in excised tumor tissues. Key markers included:
    • DNA Damage: γH2AX, phosphorylated ATM (Ser1981) [3].
    • ER Stress/Apoptosis: CHOP, ATF4, cleaved PARP [4].
    • Lactylation: Histone H3 lysine 18 lactylation (H3K18la) [5].
  • Immunohistochemistry (IHC) / Immunofluorescence: These techniques allowed for the visualization and localization of specific markers within tumor sections, such as Ki-67 (for cell proliferation), γH2AX (DNA damage), and Cleaved Caspase-3 (apoptosis) [3] [4].
  • Flow Cytometry: Used to analyze the tumor immune microenvironment, particularly in the melanoma model, to identify and quantify different immune cell populations (e.g., M1 vs. M2 macrophages, CD8+ T cells) [5].

Mechanism of Action and Signaling Pathways

The in vivo data reveal that this compound exerts antitumor effects through at least two distinct, context-dependent pathways. The following diagram synthesizes these mechanisms into a unified visual overview.

G cluster_path1 Mechanism 1: Oxidative Stress & DNA Damage cluster_path2 Mechanism 2: Metabolic Reprogramming S_Crizotinib S_Crizotinib MTH1_Inhibition Inhibition of MTH1 S_Crizotinib->MTH1_Inhibition In Colon Ca. ROS_Increase Increased ROS S_Crizotinib->ROS_Increase In Gastric & Lung Ca. CD147_MCT1_Disruption Disruption of CD147-MCT1 Complex S_Crizotinib->CD147_MCT1_Disruption In Melanoma MTH1_Inhibition->ROS_Increase In some models DNA_Damage Oxidative DNA Damage ROS_Increase->DNA_Damage ER_Stress ER Stress Response ROS_Increase->ER_Stress Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 ER_Stress->Apoptosis1 Lactate_Transport_Block Blocked Lactate Transport CD147_MCT1_Disruption->Lactate_Transport_Block Histone_Lactylation_Down ↓ Histone Lactylation (e.g., H3K18la) Lactate_Transport_Block->Histone_Lactylation_Down CXCL13_Down ↓ CXCL13 Expression Histone_Lactylation_Down->CXCL13_Down TAM_Repolarization M2 to M1 Macrophage Repolarization CXCL13_Down->TAM_Repolarization ImmunoSup_Lift Reduced Immunosuppression TAM_Repolarization->ImmunoSup_Lift

The diagram illustrates two primary antitumor mechanisms. The research evidence suggests that the MTH1 inhibition mechanism is specific to certain cancer types like colon carcinoma [1], while the ROS-dependent pathway operates independently of MTH1 in other models such as gastric and lung cancer [3] [4].

Key Insights for Researchers

  • Mechanism is Model-Dependent: The antitumor mechanism of this compound varies significantly across different cancer types. It is crucial to validate the primary mechanism in your specific research model rather than assuming it functions solely through MTH1 inhibition [3] [4].
  • Promising Immunomodulatory Potential: The recent finding that this compound can disrupt lactate metabolism and reverse immunosuppression in the tumor microenvironment opens a new avenue for its application, particularly in combination with immunotherapies like immune checkpoint inhibitors [5].
  • Synergistic Potential: The activation of pro-survival signals like Akt as a response to this compound-induced DNA damage [3] indicates that combination strategies with AKT inhibitors could further enhance its efficacy and overcome potential resistance.

References

Comprehensive Comparison of (S)-Crizotinib's ROS Induction Versus Other Anticancer Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-Crizotinib and ROS-Mediated Anticancer Mechanisms

This compound is the enantiomer of the clinically approved ALK inhibitor crizotinib, but with a distinct mechanistic profile centered around reactive oxygen species (ROS) induction and MTH1 inhibition. While (R)-crizotinib primarily targets ALK, ROS1, and c-Met kinases, this compound exhibits potent anticancer activity through mechanisms that involve ROS-mediated oxidative stress and DNA damage induction across various cancer types. The compound has demonstrated significant antiproliferative effects in numerous preclinical models, including non-small cell lung cancer (NSCLC), osteosarcoma, gastric cancer, and colorectal cancer. This guide systematically compares this compound's ROS-dependent anticancer mechanisms with other therapeutic agents, providing researchers with experimental data, methodological protocols, and analytical frameworks for evaluating ROS-inducing compounds in anticancer drug development.

The primary mechanistic distinction of this compound lies in its ability to induce lethal endoplasmic reticulum (ER) stress and DNA damage through ROS accumulation, ultimately triggering apoptotic cell death. Unlike many targeted therapies that focus on specific oncogenic drivers, this compound appears to exploit a common vulnerability in cancer cells—their heightened susceptibility to oxidative stress. This mechanistic profile positions this compound as a promising broad-spectrum anticancer agent with potential applications across multiple cancer types, particularly those with limited treatment options or resistant to conventional therapies.

Key Mechanisms of this compound

Multi-Target Inhibition and ROS Induction

This compound exhibits a multi-target inhibitory profile that distinguishes it from both conventional chemotherapy and many targeted agents. The compound directly targets MTH1 (MutT Homolog 1), a nucleotide pool sanitizing enzyme that protects cancer cells from oxidative damage by preventing incorporation of oxidized nucleotides into DNA. Through this inhibition, this compound causes accumulation of oxidative DNA lesions such as 8-oxo-dGTP, leading to DNA single-strand breaks and activation of DNA damage response pathways [1] [2]. Beyond MTH1 inhibition, this compound independently increases intracellular ROS levels through mechanisms that remain partially characterized but involve mitochondrial dysfunction and disruption of redox homeostasis. This ROS induction occurs at nanomolar concentrations in sensitive cell lines, making this compound a particularly potent oxidative stress inducer compared to many other agents.

The complex interplay between these mechanisms results in pronounced cancer cell death across diverse malignancies. Research demonstrates that this compound triggers ROS-dependent endoplasmic reticulum stress, characterized by phosphorylation of eIF2α, ATF4 activation, and induction of CHOP, which collectively drive apoptosis through mitochondrial membrane permeabilization [1]. Additionally, the compound causes cell cycle arrest at G0/G1 or G2/M checkpoints (depending on cancer type) and inhibits migratory capacity in invasive cancer models, suggesting potential applications in preventing metastasis [3].

Table 1: Key Mechanisms of this compound in Cancer Cells

Mechanistic Category Specific Targets/Effects Functional Consequences Experimental Evidence
Primary Molecular Targets MTH1 inhibition (IC50 ≈ nanomolar range) Increased oxidized nucleotide incorporation into DNA MTH1 enzymatic assays, co-crystal structures [2]
ROS Induction Increased superoxide, hydrogen peroxide, nitric oxide Oxidative damage to cellular macromolecules DCFH-DA fluorescence, flow cytometry [1] [4]
DNA Damage Response γH2AX foci, p-ATM activation DNA strand breaks, genomic instability Immunofluorescence, Western blot [1] [4]
ER Stress Pathway PERK/eIF2α phosphorylation, ATF4/CHOP induction Mitochondrial apoptosis pathway activation Western blot, siRNA knockdown [1]
Cell Cycle Effects G0/G1 or G2/M phase arrest Reduced proliferation, altered cell cycle regulator expression Flow cytometry, Western blot [3] [4]
Apoptosis Activation Caspase-3/7 activation, PARP cleavage, Annexin V positivity Programmed cell death execution Caspase assays, Western blot, flow cytometry [1] [3]
MTH1-Independent Anticancer Effects

While initial studies attributed this compound's activity primarily to MTH1 inhibition, emerging evidence indicates significant MTH1-independent mechanisms contribute substantially to its anticancer effects. Multiple studies have demonstrated that genetic knockdown of MTH1 does not recapitulate this compound's anticancer activity, nor does it confer resistance to the compound [1] [4]. In gastric cancer models, siRNA-mediated MTH1 knockdown failed to prevent this compound-induced decreases in cell viability or ROS induction, while MTH1 overexpression did not confer resistance [4]. Similarly, in NSCLC models, the ROS-dependent ER stress apoptosis triggered by this compound proceeded independently of MTH1 status [1].

These findings suggest that this compound possesses additional molecular targets beyond MTH1 that contribute to its anticancer efficacy. Research indicates the compound may directly or indirectly affect tyrosine kinase signaling pathways, including c-Met and ErbB3 phosphorylation, though with different potency compared to (R)-crizotinib [5]. Additionally, this compound may disrupt microtubule polymerization and mitotic progression in certain contexts, contributing to its antiproliferative effects. This multi-mechanistic activity makes this compound particularly interesting for overcoming drug resistance that often plagues single-target agents.

Comparative Anticancer Activity Across Cancer Types

Efficacy in Solid Tumors

This compound demonstrates broad-spectrum activity against diverse cancer types with varying genetic backgrounds, supporting its potential as a versatile anticancer agent. In non-small cell lung cancer (NSCLC) models, this compound induced apoptosis at low micromolar concentrations (IC50 values: 10-30 μM) through ROS-dependent ER stress pathways, effectively suppressing tumor growth in xenograft models [1]. For osteosarcoma, a particularly aggressive bone malignancy, this compound exhibited potent antiproliferative effects (IC50 ≈ 10-20 μM) by targeting MTH1 and activating ROS, resulting in increased apoptosis levels, G0/G1 cell cycle arrest, and inhibited migration in U2OS, MG63, and Saos-2 cell lines [3].

In gastric cancer models, this compound decreased cell viability (IC50 ≈ 21-25 μM) in SGC-7901 and BGC-823 cell lines through oxidative DNA damage mechanisms independent of MTH1, with effects potentiated by Akt inhibition [4]. Perhaps most impressively, in colorectal cancer models using patient-derived 3D cultures, this compound demonstrated superior cytotoxicity compared to other MTH1 inhibitors, with hypoxia and reoxygenation conditions significantly enhancing its efficacy—suggesting particular utility against tumor microenvironments with fluctuating oxygen levels [5]. This consistent activity across diverse cancer types highlights this compound's potential as a broadly applicable therapeutic agent.

Table 2: Comparative Anticancer Activity of this compound Across Cancer Types

Cancer Type Cell Lines/Models Used Key Efficacy Metrics Proposed Mechanism in Model
Non-Small Cell Lung Cancer NCI-H460, H1975, A549; mouse xenografts IC50: 10-30 μM; Significant tumor growth inhibition in vivo ROS-dependent ER stress apoptosis; MTH1-independent [1]
Osteosarcoma U2OS, MG63, Saos-2; primary human samples IC50: 10-20 μM; G0/G1 arrest; inhibited migration MTH1 targeting and ROS activation; increased apoptosis [3]
Gastric Cancer SGC-7901, BGC-823; xenograft models IC50: 21-25 μM; Enhanced efficacy with Akt inhibition Oxidative DNA damage; MTH1-independent; Akt survival signaling [4]
Colorectal Cancer Patient-derived 3D cultures; spheroids 10 μM reduced viability by 65%; Enhanced efficacy under hypoxia/reoxygenation c-MET and ErbB3 phosphorylation reduction; ROS-independent [5]
Colon Carcinoma SW480 xenograft models Significant tumor growth suppression with minimal normal tissue toxicity MTH1 inhibition; oxidative DNA damage [2]
Comparison with Other Anticancer Agents

When compared to other anticancer agents, this compound demonstrates distinct mechanistic advantages in specific contexts. Unlike conventional chemotherapy that often indiscriminately targets rapidly dividing cells, this compound appears to preferentially affect cancer cells with preexisting oxidative stress, potentially offering a improved therapeutic index. In comparison to other MTH1 inhibitors like TH588, this compound demonstrates superior cytotoxicity in colorectal cancer models and distinct mechanistic profiles, with TH588 inducing mitotic arrest while this compound primarily affects tyrosine kinase signaling [5].

Compared to its enantiomer (R)-crizotinib (the clinically approved ALK inhibitor), this compound exhibits minimal activity against ALK, ROS1, and c-Met but far superior MTH1 inhibition, resulting in different anticancer mechanisms and potential applications [2]. While (R)-crizotinib and other ALK inhibitors like alectinib, ceritinib, and envonalkib primarily benefit patients with specific ALK rearrangements, this compound's ROS-mediated mechanisms suggest potential applicability across broader patient populations [6] [7] [8]. Additionally, this compound's ability to trigger pro-survival Akt signaling as a compensatory mechanism in gastric cancer cells reveals a rational combination approach with Akt inhibitors that may enhance efficacy and overcome resistance [4].

Experimental Protocols for Evaluating ROS Induction

Standardized ROS Detection Methodologies

Accurate measurement of ROS induction is crucial for evaluating this compound's mechanisms and comparing it with other anticancer agents. The most widely employed method involves fluorometric detection using 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable dye that becomes highly fluorescent upon oxidation. The standard protocol involves: (1) seeding cells in appropriate culture vessels and allowing attachment for 24 hours; (2) treating with this compound at desired concentrations (typically 10-30 μM) for 2-24 hours; (3) incubating with 10 μM DCFH-DA at 37°C for 30 minutes; (4) washing with ice-cold PBS; and (5) measuring fluorescence via flow cytometry (excitation/emission: 488/525 nm) or fluorescence microscopy [1] [4]. For nitric oxide detection, the compound 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) can be used with similar protocols [4].

To confirm the specific role of ROS in observed anticancer effects, researchers should employ pharmacological ROS scavengers such as N-acetyl-L-cysteine (NAC), glutathione (GSH), or superoxide dismutase (SOD). The standard approach involves pretreating cells with 5 mM NAC for 1-2 hours before this compound exposure, then assessing whether ROS scavenging abrogates subsequent effects on viability, apoptosis, or DNA damage [1] [4]. For more comprehensive oxidative stress assessment, additional methods like Amplex Red Hydrogen Peroxide Assay for extracellular H₂O₂ quantification or MitoSOX Red for mitochondrial superoxide detection can provide complementary data on specific ROS species [5].

Cell Viability and Apoptosis Assessment

Standardized viability and apoptosis assays are essential for correlating ROS induction with anticancer effects. For cell viability assessment, the MTT assay is widely used: (1) seed cells at 8×10³/well in 96-well plates; (2) allow attachment for 24 hours; (3) treat with this compound (typically 0.625-80 μM) for 24-72 hours; (4) add 0.5 mg/mL MTT reagent for 4 hours; (5) dissolve formazan crystals with DMSO; (6) measure absorbance at 490 nm [1]. For 3D culture models like patient-derived organoids or spheroids, ATP-based viability assays (e.g., CellTiter-Glo) often provide more reliable results due to better penetration and detection in complex structures [5].

For apoptosis quantification, the Annexin V/propidium iodide (PI) staining method is considered gold standard: (1) seed cells at 2.5×10⁵/well in 6-well plates; (2) treat with this compound (10-30 μM) for 24 hours; (3) collect and wash cells with ice-cold PBS; (4) stain with FITC-conjugated Annexin V and PI in binding buffer; (5) analyze by flow cytometry within 1 hour [1] [3]. Complementary apoptosis assessment can include caspase-3/7 activity assays and Western blot analysis of apoptosis markers like cleaved PARP, Bax/Bcl-2 ratio, and caspase cleavage [1] [4]. For cell cycle analysis, researchers can use PI staining followed by flow cytometry: (1) fix cells in 70% ethanol; (2) treat with RNase A; (3) stain with PI solution; (4) analyze DNA content by flow cytometry [3] [4].

Signaling Pathways in this compound-Mediated ROS Induction

ROS-Dependent ER Stress Apoptosis Pathway

The primary signaling pathway through which this compound exerts its anticancer effects involves ROS-dependent endoplasmic reticulum stress leading to mitochondrial apoptosis. This pathway initiates with this compound-induced ROS accumulation, which directly causes ER stress and activation of the unfolded protein response (UPR). The key transducer PERK phosphorylates eIF2α, leading to selective translation of ATF4, which upregulates the pro-apoptotic factor CHOP. CHOP activation further amplifies ROS production through mechanisms involving ER oxidase 1α (ERO1α) and downregulates anti-apoptotic Bcl-2 family members, resulting in mitochondrial outer membrane permeabilization and cytochrome c release. This cascade ultimately activates caspase-9 and caspase-3, executing programmed cell death [1].

G ROS-Dependent ER Stress Apoptosis Pathway by this compound S_crizotinib S_crizotinib ROS_accumulation ROS_accumulation S_crizotinib->ROS_accumulation MTH1_inhibition MTH1_inhibition S_crizotinib->MTH1_inhibition ER_Stress ER_Stress ROS_accumulation->ER_Stress DNA_damage DNA_damage ROS_accumulation->DNA_damage PERK_activation PERK_activation ER_Stress->PERK_activation eIF2a_phosphorylation eIF2a_phosphorylation PERK_activation->eIF2a_phosphorylation ATF4_translation ATF4_translation eIF2a_phosphorylation->ATF4_translation CHOP_induction CHOP_induction ATF4_translation->CHOP_induction Mitochondrial_apoptosis Mitochondrial_apoptosis CHOP_induction->Mitochondrial_apoptosis Caspase_activation Caspase_activation Mitochondrial_apoptosis->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis NAC NAC NAC->ROS_accumulation inhibits Oxidized_nucleotides Oxidized_nucleotides MTH1_inhibition->Oxidized_nucleotides Oxidized_nucleotides->DNA_damage DNA_damage->Mitochondrial_apoptosis

Visualization 1: ROS-dependent ER stress apoptosis pathway induced by this compound. The red nodes indicate the primary ROS-mediated pathway, while blue nodes show complementary DNA damage mechanisms. NAC (green) demonstrates the inhibitory control point for experimental validation.

DNA Damage Response and Survival Signaling Pathways

Beyond ER stress, this compound activates DNA damage response pathways through both ROS-dependent and independent mechanisms. ROS directly causes oxidative DNA lesions, while MTH1 inhibition permits incorporation of oxidized nucleotides during replication, resulting in DNA single-strand breaks and replication stress. These lesions activate the ATM/ATR kinase pathway, leading to H2AX phosphorylation (γH2AX foci formation) and initiation of DNA repair cascades. Interestingly, in gastric cancer models, ATM activation by this compound also triggers pro-survival Akt signaling as a compensatory mechanism, potentially limiting therapeutic efficacy. This insight provides rationale for combination approaches pairing this compound with Akt inhibitors to enhance anticancer activity [4].

G DNA Damage Response and Survival Signaling Pathways S_crizotinib S_crizotinib ROS ROS S_crizotinib->ROS MTH1_inhibition MTH1_inhibition S_crizotinib->MTH1_inhibition Direct_DNA_damage Direct_DNA_damage ROS->Direct_DNA_damage Oxidized_nucleotides Oxidized_nucleotides MTH1_inhibition->Oxidized_nucleotides DNA_incorporation DNA_incorporation Oxidized_nucleotides->DNA_incorporation SS_breaks SS_breaks DNA_incorporation->SS_breaks ATM_ATR_activation ATM_ATR_activation SS_breaks->ATM_ATR_activation Direct_DNA_damage->ATM_ATR_activation H2AX_phosphorylation H2AX_phosphorylation ATM_ATR_activation->H2AX_phosphorylation Akt_activation Akt_activation ATM_ATR_activation->Akt_activation Apoptosis Apoptosis ATM_ATR_activation->Apoptosis DNA_repair DNA_repair H2AX_phosphorylation->DNA_repair Cell_survival Cell_survival Akt_activation->Cell_survival Akt_inhibitors Akt_inhibitors Akt_inhibitors->Akt_activation inhibits

Visualization 2: DNA damage response and survival signaling pathways activated by this compound. Green nodes represent DNA damage response elements, red nodes indicate pro-survival signaling, and blue nodes show MTH1 inhibition-specific effects. Akt inhibitors (yellow) demonstrate a potential combination strategy to block compensatory survival signals.

Research Implications and Future Directions

The distinct mechanistic profile of this compound positions it as a promising candidate for several specialized therapeutic applications. Its ROS-amplifying effects under hypoxic conditions suggest particular utility for targeting therapy-resistant tumor niches where hypoxia promotes aggressiveness and treatment resistance [5]. The compound's ability to induce oxidative DNA damage independently of MTH1 status indicates potential efficacy against tumors with heterogeneous molecular features, potentially overcoming limitations of targeted agents that require specific genetic alterations. Furthermore, the observed pro-survival Akt activation as a compensatory response to this compound treatment reveals a rational combination strategy with Akt inhibitors that may significantly enhance therapeutic efficacy [4].

Future research should prioritize optimization of combination regimens that leverage this compound's ROS-inducing properties while counteracting compensatory survival signals. Additionally, biomarker development is needed to identify patient populations most likely to respond to this compound-based therapies, potentially focusing on tumors with preexisting oxidative stress or defects in antioxidant systems. The differential effects between this compound and other MTH1 inhibitors like TH588 warrant further investigation to elucidate their distinct molecular targets and mechanisms [5]. Finally, translational studies evaluating this compound in patient-derived organoid models and in vivo systems will be crucial for advancing this promising agent toward clinical application.

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.1185439 Da

Monoisotopic Mass

449.1185439 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4SF5Q86VXC

Wikipedia

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Dates

Last modified: 08-15-2023
1: Gao W, Cao W, Sun Y, Wei X, Xu K, Zhang H, Tang B. AuNP flares-capped mesoporous silica nanoplatform for MTH1 detection and inhibition. Biomaterials. 2015 Nov;69:212-21. doi: 10.1016/j.biomaterials.2015.08.021. Epub 2015 Aug 10. PubMed PMID: 26298289.
1: Huber KV, Salah E, Radic B, Gridling M, Elkins JM, Stukalov A, Jemth AS, Göktürk C, Sanjiv K, Strömberg K, Pham T, Berglund UW, Colinge J, Bennett KL, Loizou JI, Helleday T, Knapp S, Superti-Furga G. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. 2014 Apr 10;508(7495):222-7. doi: 10.1038/nature13194. Epub 2014 Apr 2. PubMed PMID: 24695225; PubMed Central PMCID: PMC4150021.

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